molecular formula C6H12N2O B1321413 1-Isopropylimidazolidin-2-one CAS No. 21921-33-5

1-Isopropylimidazolidin-2-one

Cat. No.: B1321413
CAS No.: 21921-33-5
M. Wt: 128.17 g/mol
InChI Key: RTPNQRLGWKMEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropylimidazolidin-2-one is a cyclic urea derivative belonging to the imidazolidinone class of heterocyclic compounds. This scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery, forming the core of several FDA-approved drugs and biologically active molecules . Compounds featuring the imidazolidin-2-one ring system, such as emicerfont, imidapril, and azlocillin, demonstrate the pharmacological relevance of this structural motif . As a result, this compound serves as a versatile building block and key intermediate for researchers working in organic synthesis and pharmaceutical development . The imidazolidin-2-one core is a polar solvent and can act as a Lewis base, which can influence its reactivity and application in synthetic pathways . In synthetic chemistry, imidazolidinones are frequently employed as chiral auxiliaries to enable asymmetric transformations, providing a means to control stereochemistry in the synthesis of complex molecules . While specific biological data for this compound is limited in the public domain, analogous compounds within this class have been synthesized and evaluated for a range of activities, including anti-cancer and anti-tumor properties . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly prohibited for personal use.

Properties

IUPAC Name

1-propan-2-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(2)8-4-3-7-6(8)9/h5H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPNQRLGWKMEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617305
Record name 1-(Propan-2-yl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21921-33-5
Record name 1-(Propan-2-yl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 1-Isopropylimidazolidin-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details the probable synthetic pathways, outlines experimental protocols based on analogous reactions, and presents the necessary data for the successful synthesis and characterization of the target molecule.

Introduction

This compound (CAS No. 21921-33-5) is a substituted cyclic urea derivative. The imidazolidin-2-one scaffold is a prevalent structural motif in a variety of biologically active compounds and pharmaceuticals. The synthesis of specifically N-substituted imidazolidin-2-ones is a key step in the development of new chemical entities with potential therapeutic applications. This guide focuses on the most plausible and efficient methods for the laboratory-scale synthesis of this compound.

Synthetic Pathways

The synthesis of this compound fundamentally involves the formation of a five-membered ring containing two nitrogen atoms and a carbonyl group. The most direct and common approach is the cyclization of a suitable 1,2-diamine precursor, in this case, N-isopropylethylenediamine, with a one-carbon carbonyl equivalent. Several carbonylating agents can be employed for this transformation, leading to various synthetic routes.

The logical workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Carbonylating Agents cluster_product Product Start N-Isopropylethylenediamine Phosgene Phosgene / Diphosgene Start->Phosgene Reaction with Urea Urea Start->Urea Reaction with DEC Diethyl Carbonate Start->DEC Reaction with CDI Carbonyl Diimidazole (CDI) Start->CDI Reaction with Product This compound Phosgene->Product yields Urea->Product yields DEC->Product yields CDI->Product yields

Caption: General synthetic approaches to this compound.

Based on established methodologies for the synthesis of analogous imidazolidin-2-ones, four primary synthetic routes are proposed:

  • Route A: Reaction of N-isopropylethylenediamine with phosgene or a phosgene equivalent (e.g., diphosgene, triphosgene).

  • Route B: Reaction of N-isopropylethylenediamine with urea.

  • Route C: Reaction of N-isopropylethylenediamine with diethyl carbonate.

  • Route D: Reaction of N-isopropylethylenediamine with 1,1'-carbonyldiimidazole (CDI).

Each of these routes offers distinct advantages and disadvantages concerning reaction conditions, reagent toxicity, and yield.

Experimental Protocols

Route A: From N-Isopropylethylenediamine and Phosgene (or equivalent)

This method is often high-yielding but requires stringent safety precautions due to the high toxicity of phosgene.

Reaction Scheme:

reaction_phosgene N-Isopropylethylenediamine N-Isopropylethylenediamine This compound This compound N-Isopropylethylenediamine->this compound 1. Phosgene (or equivalent) 2. Base reaction_urea N-Isopropylethylenediamine + Urea N-Isopropylethylenediamine + Urea This compound This compound N-Isopropylethylenediamine + Urea->this compound Heat reaction_dec N-Isopropylethylenediamine + Diethyl Carbonate N-Isopropylethylenediamine + Diethyl Carbonate This compound This compound N-Isopropylethylenediamine + Diethyl Carbonate->this compound Heat, Catalyst (optional) reaction_cdi N-Isopropylethylenediamine + CDI N-Isopropylethylenediamine + CDI This compound This compound N-Isopropylethylenediamine + CDI->this compound Solvent

An In-depth Technical Guide on the Physicochemical Properties of 1-Isopropylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available physicochemical data for 1-Isopropylimidazolidin-2-one (CAS No. 21921-33-5). Due to a lack of comprehensive experimental data in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for the determination of key physicochemical properties, including melting point, boiling point, aqueous solubility, pKa, and the octanol-water partition coefficient (logP). Furthermore, a generalized workflow for the physicochemical characterization of a novel chemical entity is presented in a visual format to guide research and development efforts.

Introduction

This compound is a heterocyclic organic compound. Its core structure, an imidazolidin-2-one ring, is a feature in various biologically active molecules. The isopropyl substituent at the N1 position is expected to influence its physicochemical properties, thereby affecting its solubility, permeability, and potential interactions with biological targets. A thorough understanding of these properties is fundamental for its application in research and drug development.

Physicochemical Properties of this compound

A comprehensive search of scientific literature and chemical databases reveals a significant gap in experimentally verified physicochemical data for this compound. The following table summarizes the available information. It is critical to note that some of the listed data is sourced from chemical suppliers and has not been independently verified in peer-reviewed literature. Therefore, these values should be considered as provisional and require experimental confirmation.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource & Remarks
Molecular Formula C₆H₁₂N₂OCalculated
Molecular Weight 128.17 g/mol Calculated
CAS Number 21921-33-5-
Melting Point Not availableExperimental data not found in peer-reviewed literature.
Boiling Point Not availableExperimental data not found in peer-reviewed literature.
Aqueous Solubility Not availableExperimental data not found. Expected to have some degree of water solubility due to polar functional groups.
pKa Not availableExperimental data not found. The amide proton is weakly acidic, and the nitrogen atoms could be weakly basic.
logP (Octanol/Water) Not availableExperimental data not found. The isopropyl group will increase lipophilicity compared to the unsubstituted imidazolidin-2-one.

Experimental Protocols for Physicochemical Property Determination

To address the data gap for this compound and to guide researchers in the characterization of similar novel compounds, this section provides detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.

  • Apparatus: Digital melting point apparatus or a Thiele tube setup.[1]

  • Procedure (Capillary Method):

    • Ensure the sample is dry and in a powdered form.[2]

    • Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.[3]

    • Place the capillary tube in the heating block of the melting point apparatus.[2]

    • Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to approximately 1-2°C per minute.[3]

    • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

  • Purity Indication: A sharp melting point range (typically ≤ 1°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[1]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

  • Apparatus: Thiele tube or a micro boiling point apparatus.[4][5]

  • Procedure (Micro Method):

    • Place a few drops of the liquid into a small test tube.[5]

    • Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.[4]

    • Attach the test tube to a thermometer and heat it in an oil bath (e.g., a Thiele tube) to ensure even heating.

    • Heat the bath until a steady stream of bubbles emerges from the capillary tube.[6]

    • Remove the heat and allow the apparatus to cool slowly.[6]

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a compound's bioavailability.

  • Apparatus: Shake-flask setup with a temperature-controlled agitator, analytical balance, filtration or centrifugation system, and a method for quantification (e.g., HPLC, UV-Vis spectroscopy).[7]

  • Procedure (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[7]

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

    • Separate the undissolved solid from the solution by filtration or centrifugation.

    • Determine the concentration of the compound in the clear supernatant using a validated analytical method.[7] This concentration represents the equilibrium solubility.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values.

  • Apparatus: Potentiometric titrator with a calibrated pH electrode, autoburette, and a temperature-controlled vessel.[9][10]

  • Procedure (Potentiometric Titration):

    • Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).[9]

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[9]

    • Record the pH of the solution after each incremental addition of the titrant.[10]

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the inflection point of the curve. For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa.[11][12]

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Apparatus: Shake-flask setup, separatory funnel or vials, and a method for quantification in both phases (e.g., HPLC-UV).[13][14]

  • Procedure (Shake-Flask Method):

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol.[15]

    • Dissolve a known amount of the compound in one of the pre-saturated phases.[15]

    • Combine the two phases in a vessel and agitate until partitioning equilibrium is reached (e.g., by shaking for several hours).[13]

    • Separate the two phases, typically by centrifugation.[15]

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.[14]

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

G General Workflow for Physicochemical Property Determination cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification purity_confirm Purity & Structural Confirmation (NMR, MS, Elemental Analysis) purification->purity_confirm mp Melting Point purity_confirm->mp bp Boiling Point purity_confirm->bp solubility Aqueous Solubility purity_confirm->solubility pka pKa Determination purity_confirm->pka logp logP Determination purity_confirm->logp data_analysis Data Compilation & Analysis mp->data_analysis bp->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis report Technical Report / Whitepaper data_analysis->report

Caption: Workflow for Physicochemical Characterization.

Conclusion

While specific, experimentally validated physicochemical data for this compound remains scarce in the public domain, this guide provides the necessary framework for its determination. The detailed experimental protocols for melting point, boiling point, aqueous solubility, pKa, and logP offer a clear path for researchers to generate these critical data points. Such characterization is an indispensable step in the evaluation of this compound for any potential application in drug discovery and development, ensuring a solid foundation for further studies. It is strongly recommended that the properties of this compound be experimentally determined and published to enrich the collective knowledge base.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Imidazolidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure analysis of imidazolidin-2-ones, a class of heterocyclic compounds with significant interest in pharmaceutical and materials science. Due to the limited availability of public crystallographic data for 1-isopropylimidazolidin-2-one, this document focuses on the crystal structure of the parent compound, imidazolidin-2-one (also known as ethyleneurea), as a foundational reference. The guide outlines the experimental protocols for the synthesis and crystallization of substituted imidazolidin-2-ones and presents the crystallographic data of the parent compound in a structured format. Furthermore, it includes visualizations of the molecular structure and a general experimental workflow for crystal structure analysis to aid researchers in this field.

Introduction

Imidazolidin-2-ones are five-membered cyclic urea derivatives that form the core scaffold of numerous biologically active molecules and pharmaceutical agents. Their structural rigidity and capacity for hydrogen bonding make them valuable moieties in drug design. The substituent at the nitrogen atom(s) can significantly influence the molecule's conformation, crystal packing, and, consequently, its physicochemical properties and biological activity. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide addresses the methodology and data associated with the crystal structure analysis of this important class of compounds, with a specific focus on providing a framework for the analysis of N-substituted derivatives like this compound.

Data Presentation: Crystallographic Data for Imidazolidin-2-one Hemihydrate

While specific crystallographic data for this compound is not publicly available, the analysis of the parent compound, imidazolidin-2-one, provides valuable insights into the structural characteristics of the imidazolidin-2-one ring system. The following tables summarize the crystallographic data for imidazolidin-2-one hemihydrate.

Table 1: Crystal Data and Structure Refinement for Imidazolidin-2-one Hemihydrate

ParameterValue
Empirical FormulaC₃H₆N₂O · 0.5H₂O
Formula Weight95.10 g/mol
Crystal SystemTetragonal
Space GroupP4₁2₁2
a (Å)9.686(3)
c (Å)10.034(3)
Volume (ų)941.4
Z8
Calculated Density (Mg/m³)1.342
Absorption Coefficient (mm⁻¹)0.100
F(000)408
RadiationMo Kα (λ = 0.71069 Å)
Temperature (K)Room Temperature
R-factor0.049
wR-factor0.053

Table 2: Selected Bond Lengths for Imidazolidin-2-one Hemihydrate

BondLength (Å)
O(1) - C(1)1.251(5)
N(1) - C(1)1.348(5)
N(1) - C(3)1.458(6)
N(2) - C(1)1.341(5)
N(2) - C(2)1.460(6)
C(2) - C(3)1.511(7)

Table 3: Selected Bond Angles for Imidazolidin-2-one Hemihydrate

AngleDegree (°)
N(2) - C(1) - N(1)109.4(4)
O(1) - C(1) - N(1)125.1(4)
O(1) - C(1) - N(2)125.5(4)
C(1) - N(1) - C(3)112.1(4)
C(1) - N(2) - C(2)112.3(4)
N(2) - C(2) - C(3)103.0(4)
N(1) - C(3) - C(2)102.8(4)

Experimental Protocols

The synthesis of 1-substituted imidazolidin-2-ones can be achieved through various synthetic routes. Below are detailed methodologies for key experiments.

Synthesis of 1-Substituted Imidazolidin-2-ones via Intramolecular Cyclization of Ureas[1]

This method involves the acid-catalyzed reaction of a (2,2-diethoxyethyl)urea with a C-nucleophile.

Materials:

  • 1-(2,2-diethoxyethyl)urea derivative

  • Aromatic or heterocyclic C-nucleophile (e.g., phenol, indole)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Acetone

  • Ethanol

Procedure:

  • To a solution of the 1-(2,2-diethoxyethyl)urea derivative (1.0 eq) in toluene, add the C-nucleophile (1.0 eq) and trifluoroacetic acid (1.0 eq).

  • Reflux the reaction mixture for 48-72 hours.

  • Remove the volatiles under reduced pressure.

  • Wash the residue with acetone.

  • Recrystallize the crude product from absolute ethanol to yield the pure 4-substituted imidazolidin-2-one.

One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones[2]

This protocol describes a pseudo-multicomponent reaction for the synthesis of 1,3-disubstituted imidazolidin-2-ones.

Materials:

  • trans-(R,R)-1,2-Diaminocyclohexane

  • Substituted aldehyde (2.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (2.1 eq)

  • Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve trans-(R,R)-1,2-diaminocyclohexane in anhydrous THF (0.3 M).

  • Add the respective aldehyde (2.05 eq) to the solution.

  • Heat the mixture to reflux for 60 minutes using microwave irradiation.

  • Cool the reaction mixture to room temperature and add sodium borohydride (2.1 eq) portion-wise.

  • Once the effervescence subsides, heat the mixture to reflux for 240 minutes with microwave irradiation.

  • After the formation of the diamine, add a solution of carbonyldiimidazole (1.1 eq) in anhydrous DCM (0.02 M).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the 1,3-disubstituted imidazolidin-2-one.

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

X-ray Diffraction Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data are collected at a specific temperature (e.g., room temperature or 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected data are processed, including integration of the reflection intensities and absorption correction.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualization

Molecular Structure of this compound

The following diagram illustrates the chemical structure of the target molecule, this compound.

Caption: Molecular structure of this compound.

Experimental Workflow for Crystal Structure Analysis

The following diagram outlines the general workflow for the determination of a crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation (e.g., CheckCIF) StructureRefinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Caption: General workflow for single-crystal X-ray structure analysis.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of imidazolidin-2-ones, using the parent compound as a case study in the absence of specific data for this compound. The provided crystallographic data for imidazolidin-2-one hemihydrate offers a solid foundation for understanding the core structural features of this heterocyclic system. The detailed experimental protocols for the synthesis of substituted derivatives will be a valuable resource for researchers aiming to prepare these compounds for crystallographic studies and other applications. The visualizations of the molecular structure and the experimental workflow further aid in the conceptual understanding of the subject matter. It is hoped that this guide will facilitate further research into the rich structural chemistry of imidazolidin-2-ones and their derivatives, ultimately contributing to the development of new therapeutics and materials.

A Technical Guide to the Spectroscopic Characterization of Imidazolidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for imidazolidin-2-one, a foundational heterocyclic scaffold relevant in medicinal chemistry and drug development. Due to the limited availability of specific data for 1-isopropylimidazolidin-2-one, this document utilizes imidazolidin-2-one as a representative compound to illustrate the characteristic spectroscopic features of this class of molecules. The principles and methodologies described herein are directly applicable to the analysis of its derivatives, including the target compound. This guide will cover nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering both data interpretation and generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for imidazolidin-2-one.

Table 1: ¹H NMR Spectroscopic Data for Imidazolidin-2-one

Chemical Shift (δ) ppmMultiplicityAssignment
~3.52sCH₂

Note: The chemical shift of the N-H protons can be broad and its position is dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for Imidazolidin-2-one

Chemical Shift (δ) ppmAssignment
~40.0CH₂
~160.0C=O

Table 3: IR Spectroscopic Data for Imidazolidin-2-one

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2900MediumC-H Stretch
~1700StrongC=O Stretch (Amide I)
~1450MediumCH₂ Bend

Table 4: Mass Spectrometry Data for Imidazolidin-2-one

m/zInterpretation
86[M]⁺ (Molecular Ion)

Note: The fragmentation pattern will show characteristic losses, such as the loss of CO.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like imidazolidin-2-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.[1]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[1]

    • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate (typically around 4-5 cm).[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[3]

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal. This is essential to subtract the absorbance of atmospheric CO₂ and water vapor.[4]

    • Lower the ATR anvil to press the sample firmly against the crystal.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure through fragmentation patterns.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.[5]

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5]

    • This causes the molecules to ionize, forming a molecular ion ([M]⁺), and also induces fragmentation into smaller, charged fragments.[6]

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

  • Detection and Spectrum Generation:

    • A detector records the abundance of each ion.

    • The data is plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data Analyze NMR Data (Chemical Shifts, Couplings, Integration) nmr->nmr_data ir_data Analyze IR Data (Functional Group Identification) ir->ir_data ms_data Analyze MS Data (Molecular Weight, Fragmentation) ms->ms_data structure Elucidate Final Structure nmr_data->structure ir_data->structure ms_data->structure

Workflow for Spectroscopic Analysis of Organic Compounds

References

An In-depth Technical Guide to the Mechanism of Action of Imidazolidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Imidazolidinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the known mechanisms of action for these compounds, with a focus on their roles as anticancer, anti-inflammatory, and enzyme-inhibiting agents. It summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the critical signaling pathways involved. The imidazolidinone scaffold serves as a privileged structure in drug discovery, offering opportunities for synthetic modification to fine-tune pharmacological properties and develop novel therapeutics.[2][3]

Introduction: The Imidazolidinone Scaffold

Imidazolidinones are five-membered heterocyclic rings containing two nitrogen atoms, structurally related to imidazolidine but featuring a carbonyl group at the 2 or 4 position.[4] This core structure is present in a variety of FDA-approved drugs, including imidapril and azlocillin.[5] The versatility of the imidazolidinone scaffold allows for diverse chemical modifications, enabling the development of derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties.[2][3] Their significance is also noted in organic synthesis, where they are employed as chiral auxiliaries and organocatalysts.[6][7] This guide will focus on the molecular mechanisms underpinning their therapeutic potential.

Core Mechanisms of Action

Imidazolidinone derivatives exert their biological effects through various mechanisms, primarily by interacting with key enzymes and signaling pathways that regulate cellular processes like proliferation, inflammation, and apoptosis.

Anticancer Activity

The anticancer effects of imidazolidinone compounds are multifaceted, involving the induction of apoptosis, inhibition of crucial kinases, and cell cycle arrest.

  • Induction of ROS-Dependent Apoptosis: A prominent mechanism for certain 4-imidazolidinone derivatives is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[8] For instance, compound 9r has been shown to increase ROS levels in colorectal cancer cells.[8][9] This elevation in ROS activates the c-Jun N-terminal kinase (JNK) pathway, which in turn modulates the expression of Bcl-2 family proteins, leading to the loss of mitochondrial membrane potential and subsequent caspase-mediated apoptosis.[1][8]

  • Enzyme Inhibition:

    • VEGFR-2 Inhibition: Certain imidazolidine-2-thione derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.[10] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling required for tumor neovascularization, proliferation, and survival.[10]

    • COX-2 Inhibition: The nitrogen and carbonyl groups within the imidazolidinone core can effectively interact with and inhibit Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer and inflammatory conditions.[1][3] This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and potentially inhibiting cancer cell growth.[3]

    • Nrf2 Inhibition: Some 2-thioxoimidazolidin-4-one derivatives have demonstrated the ability to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is often hyperactivated in cancer cells to promote survival and drug resistance.[11]

  • Cell Cycle Arrest: Imidazolidinone compounds can halt the progression of the cell cycle in cancer cells. For example, specific derivatives have been shown to cause cell cycle arrest at the G0/G1 or S phase, preventing cellular replication and leading to apoptosis.[10][11]

Enzyme Inhibition in Other Diseases
  • Cholinesterase Inhibition (Neurodegenerative Diseases): In the context of neurodegenerative diseases like Alzheimer's, imidazolidine-2,4,5-trione derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12][13] By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in managing Alzheimer's symptoms.

  • Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition (Autoimmune Diseases): Imidazolidine-2,4-dione derivatives can act as competitive and reversible inhibitors of Lymphoid-specific tyrosine phosphatase (LYP).[14] LYP is a key negative regulator of T-cell activation; its inhibition can enhance T-cell receptor (TCR) signaling, making it a target for treating autoimmune diseases.[14]

Antimicrobial and Antiparasitic Activity

Imidazolidinone derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[15][16][17] While the precise molecular mechanisms are varied and often compound-specific, their activity is frequently attributed to the presence of the core imidazolidinone moiety.[16] For example, certain derivatives have shown potent in vitro activity against Schistosoma mansoni by causing significant ultrastructural damage to the parasite.[15][18]

Signaling Pathways and Visualizations

The following diagrams illustrate the key mechanisms of action described above.

ROS_JNK_Apoptosis_Pathway cluster_cell Cancer Cell Compound Imidazolidinone Compound (e.g., 9r) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces JNK JNK Pathway Activation ROS->JNK activates Mito Mitochondrial Pathway JNK->Mito modulates Bax/Bcl-2 Caspase Caspase Activation Mito->Caspase triggers Apoptosis Apoptosis Caspase->Apoptosis executes

Caption: ROS-JNK mediated apoptosis induced by imidazolidinone compounds.

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds Signaling Kinase Cascade (e.g., PI3K/Akt) VEGFR2->Signaling autophosphorylation (Inhibited) Compound Imidazolidinone Inhibitor Compound->VEGFR2 blocks ATP binding ATP ATP ATP->VEGFR2 Response Cell Proliferation, Angiogenesis, Survival Signaling->Response

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental_Workflow start Compound Synthesis & Characterization screen Primary Screening (e.g., MTT Assay on Cancer Cell Lines) start->screen hit Identify 'Hit' Compounds (e.g., Low IC50) screen->hit mechanistic Mechanistic Studies hit->mechanistic for active compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase) mechanistic->apoptosis enzyme Enzyme Inhibition Assays (e.g., VEGFR-2, COX-2) mechanistic->enzyme in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo validate lead compounds

Caption: General workflow for anticancer drug discovery with imidazolidinones.

Quantitative Bioactivity Data

The following table summarizes key quantitative data for various imidazolidinone derivatives, highlighting their potency against different biological targets.

Compound/Derivative ClassTarget/ActivityCell Line/SourceMeasurementValueReference
Imidazolidinedione (5e)COX-2 Inhibition-IC50200 nM[1]
Imidazolidine-2,4-dione (9r)LYP Inhibition-IC502.85-6.95 µM[14]
Imidazolidine-2,4-dione (9r)LYP Inhibition-Ki1.09 µM[14]
Imidazoline-2-thione (3)CytotoxicityMCF-7IC503.26 µM[10]
Imidazoline-2-thione (7)CytotoxicityMCF-7IC504.31 µM[10]
Imidazolidine-2,4,5-trione (3d)Butyrylcholinesterase InhibitionEquine SerumIC501.66 µM[12][13]
Bis-imidazolidineiminothionesCytotoxicityVarious Tumor LinesIC506.3 - 84.6 µM[17]
2-ThiohydantoinCytotoxicityMCF-7IC50 (48h)40 µg/mL[19]

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of imidazolidinone compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., HCT116, SW620, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8][10]

    • Compound Treatment: Cells are treated with various concentrations of the synthesized imidazolidinone derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and plates are incubated for 2-4 hours to allow formazan crystal formation.

    • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[19]

Cell Cycle Analysis (Flow Cytometry)
  • Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It relies on staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content.

  • Methodology:

    • Treatment and Harvesting: Cells are treated with the test compound for a set time, then harvested by trypsinization and washed with PBS.

    • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane. This step is usually performed overnight at -20°C.

    • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorochrome (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

    • Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The resulting data is presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.[10][11]

Apoptosis Detection (Annexin V/PI Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Methodology:

    • Treatment and Harvesting: Cells are treated with the imidazolidinone compound and harvested.

    • Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added to the cell suspension.

    • Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.

    • Analysis: The stained cells are immediately analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Enzyme Inhibition Assays (General Protocol)
  • Principle: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The protocol varies depending on the enzyme but generally involves measuring the rate of product formation or substrate depletion in the presence and absence of the inhibitor.

  • Methodology (Example: Cholinesterase Inhibition):

    • Reagents: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme, a substrate (e.g., acetylthiocholine), a chromogen (e.g., DTNB - Ellman's reagent), and buffer solution.[13]

    • Procedure: The enzyme is pre-incubated with various concentrations of the imidazolidinone inhibitor in a 96-well plate.

    • Reaction Initiation: The reaction is started by adding the substrate and DTNB. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.

    • Data Acquisition: The rate of color change is monitored kinetically using a microplate reader.

    • Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Conclusion and Future Directions

Imidazolidinone compounds have consistently demonstrated a remarkable diversity of biological activities, establishing them as a highly valuable scaffold in medicinal chemistry.[1][2] The mechanisms of action, particularly in oncology, are becoming increasingly well-defined and often involve the modulation of fundamental cellular processes such as ROS production, cell cycle progression, and key signaling pathways like VEGFR and COX-2. The ability to inhibit critical enzymes in neurodegenerative and autoimmune diseases further broadens their therapeutic potential.

Future research should focus on the continued exploration of structure-activity relationships to optimize potency and selectivity for specific targets.[1] The development of multi-target agents, a promising strategy for complex diseases like cancer and neurodegeneration, is a particularly attractive avenue for imidazolidinone derivatives.[20][21] Further investigation into their pharmacokinetic and toxicological profiles will be crucial for translating these promising preclinical findings into effective clinical therapeutics.

References

The Diverse Biological Activities of Substituted Imidazolidin-2-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active molecules. Its synthetic tractability and ability to engage in various biological interactions have made it a focal point in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted imidazolidin-2-one derivatives, with a focus on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of substituted imidazolidin-2-ones has been quantified across various studies. The following tables summarize key inhibitory and cytotoxic data to facilitate comparative analysis.

Table 1: Inhibition of Lymphoid-Specific Tyrosine Phosphatase (Lyp) by Imidazolidine-2,4-dione Derivatives

CompoundTargetIC50 (µM)Ki (µM)Inhibition TypeReference
9pLyp6.95--[1]
9rLyp2.851.09Competitive[1]

Table 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Substituted Imidazolidin-2-ones

CompoundTargetpI50Reference
3-heptyl-5,5'-diphenylimidazolidine-2,4-dione (14)FAAH5.12[2]
5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one (46)FAAH5.94[2]

Table 3: Cytotoxic Activity of Imidazolidin-2,4-dione Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Derivative 1 (Compound 24)MCF-74.92 ± 0.3[3]
Derivative 1 (Compound 24)HCT-11612.83 ± 0.9[3]
Derivative 2 (Compound 13)MCF-79.58[3]
Derivative 2 (Compound 13)HCT-11620.11[3]
3-{[1,3-Dimethyl-2,6-di(4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione (3e)MCF-720.4 (LD50)[4]

Table 4: Antimicrobial Activity of Substituted Imidazolidin-2-ones

CompoundActivityTarget Organism(s)DetailsReference
Imidazolidine-2,4-diones 4cVirulence InhibitionPseudomonas aeruginosaComplete inhibition of protease[5]
Imidazolidine-2,4-diones 4jVirulence InhibitionPseudomonas aeruginosaComplete inhibition of protease[5]
Imidazolidine-2,4-diones 12aVirulence InhibitionPseudomonas aeruginosaComplete inhibition of protease[5]
2-Thioxoimidazolidin-4-one derivative 7aVirulence InhibitionPseudomonas aeruginosa96.4% inhibition of pyocyanin production at 1 mg/ml[5]
(±)1,1'-(3-(((1E,2E)-3-(2-methoxyphenyl)allylidene)amino)-4-oxo-2-thioxoimidazolidine-1,5-diyl)-bis(propan-1-one)AntifungalNot specifiedComparable to ketoconazole[6]
(±)1,1'-(3-((2,4-dichlorobenzylidene)amino)-4-oxo-2-thioxoimidazolidine-1,5-diyl)bis-(propan-1-one)AntifungalNot specifiedComparable to ketoconazole[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological evaluation of substituted imidazolidin-2-ones.

Lymphoid-Specific Tyrosine Phosphatase (Lyp) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against Lyp, a key negative regulator of T-cell activation.[7]

Materials:

  • Recombinant human Lyp enzyme.

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT.

  • Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Test compounds (substituted imidazolidin-2-ones) dissolved in DMSO.

  • 96-well black, flat-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • To the wells of the 96-well plate, add 50 µL of the diluted test compounds or vehicle (for control wells).

  • Add 25 µL of the recombinant Lyp enzyme solution (at a final concentration of, for example, 50 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme and the inhibitors.

  • Initiate the enzymatic reaction by adding 25 µL of the DiFMUP substrate solution to each well.

  • Immediately measure the increase in fluorescence (excitation at 360 nm, emission at 460 nm) kinetically over a period of 30 minutes at 37°C using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of FAAH, an enzyme that degrades fatty acid amides like anandamide.[8]

Materials:

  • Recombinant human or rat FAAH.

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • FAAH Substrate (e.g., AMC arachidonoyl amide).

  • Test compounds dissolved in DMSO.

  • 96-well white, opaque, flat-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.

  • In a 96-well plate, add 170 µL of assay buffer, 10 µL of the diluted FAAH enzyme, and 10 µL of the test compound solution to the inhibitor wells.

  • For control wells (100% initial activity), add 170 µL of assay buffer, 10 µL of diluted FAAH, and 10 µL of the solvent.

  • For background wells, add 180 µL of assay buffer and 10 µL of the solvent.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for time-dependent inhibition.

  • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Subtract the average fluorescence of the background wells from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116).

  • Complete cell culture medium.

  • Test compounds (substituted imidazolidin-2-ones) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom sterile culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][10]

Materials:

  • Bacterial or fungal strain of interest.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Test compounds dissolved in a suitable solvent.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Incubator.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Data Analysis: The results are reported as the MIC value in µg/mL or µM.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows relevant to the biological activities of substituted imidazolidin-2-ones.

Lyp_TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Complex Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 TCR->ZAP70 Recruits & Activates Lck->TCR Phosphorylates ITAMs CD45 CD45 CD45->Lck Dephosphorylates (activates) LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates Downstream Downstream Signaling (Ca2+ flux, NF-κB, NFAT) PLCg1->Downstream Generates second messengers T-Cell Activation T-Cell Activation Downstream->T-Cell Activation Leads to Lyp Lyp (PTPN22) Lyp->Lck Dephosphorylates (inactivates) Lyp->ZAP70 Dephosphorylates (inactivates) Imidazolidinone Substituted Imidazolidin-2-one Imidazolidinone->Lyp Inhibits

Caption: Lyp-mediated negative regulation of the TCR signaling pathway and its inhibition by substituted imidazolidin-2-ones.

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Neurotransmitter\nRelease Neurotransmitter Release Ca_channel->Neurotransmitter\nRelease Mediates AEA Anandamide (AEA) AEA->CB1R Binds to (retrograde signaling) FAAH FAAH FAAH->AEA Degrades Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Imidazolidinone Substituted Imidazolidin-2-one Imidazolidinone->FAAH Inhibits Depolarization Depolarization Depolarization->AEA Triggers synthesis 'on-demand'

Caption: The role of FAAH in endocannabinoid signaling and its inhibition by substituted imidazolidin-2-ones.

Experimental_Workflow_Anticancer_Screening start Start: Cancer Cell Lines seeding Cell Seeding (96-well plate) start->seeding treatment Treatment with Imidazolidin-2-one Derivatives (24-72h) seeding->treatment mtt MTT Assay: Add MTT Reagent (2-4h incubation) treatment->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance (570 nm) solubilize->read analysis Data Analysis: % Viability vs. Control Calculate IC50 read->analysis end End: Identify Potent Anticancer Compounds analysis->end

Caption: A typical experimental workflow for screening the anticancer activity of substituted imidazolidin-2-ones using the MTT assay.

References

The Genesis and Evolution of MacMillan Catalysts: A Technical Guide to Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The field of asymmetric catalysis, crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries, was historically dominated by metal-based catalysts and enzymes. However, the turn of the 21st century witnessed a paradigm shift with the advent of organocatalysis, a field pioneered by the groundbreaking work of Professor David W.C. MacMillan. This technical guide provides an in-depth exploration of the discovery, history, and application of MacMillan catalysts, offering researchers, scientists, and drug development professionals a comprehensive resource on this transformative technology. For their pioneering work in this area, David W.C. MacMillan and Benjamin List were jointly awarded the Nobel Prize in Chemistry in 2021.[1]

The Dawn of a New Era: The First-Generation MacMillan Catalyst

In 2000, the MacMillan group introduced a novel concept in asymmetric catalysis: the use of small, chiral organic molecules to activate substrates and facilitate stereoselective transformations.[2] This departure from the reliance on often sensitive and environmentally taxing metal catalysts opened a new frontier in chemical synthesis.[1] The first generation of these catalysts were chiral imidazolidinone salts, with (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride being a key example.

The Iminium Ion Activation Strategy

The central mechanistic principle behind the efficacy of MacMillan catalysts is the formation of a transient, chiral iminium ion. This is achieved through the condensation of the secondary amine of the imidazolidinone catalyst with an α,β-unsaturated aldehyde. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, enhancing its reactivity towards nucleophilic attack. The chiral scaffold of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the other face and thus controlling the stereochemical outcome of the reaction.

dot

G cluster_catalyst Catalyst Activation cluster_reaction Stereoselective Reaction cluster_regeneration Catalyst Regeneration Catalyst Chiral Imidazolidinone (MacMillan Catalyst) Iminium_Ion Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium_Ion Condensation Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium_Ion Adduct Enantioenriched Product Iminium_Ion->Adduct Nucleophilic Attack Iminium_Ion->Adduct Nucleophile Nucleophile (e.g., Diene) Nucleophile->Adduct Adduct->Catalyst Hydrolysis Final_Product Final Enantioenriched Aldehyde Adduct->Final_Product Hydrolysis

Caption: Catalytic cycle of iminium ion activation by a MacMillan catalyst.

Seminal Experiment: The Enantioselective Diels-Alder Reaction

The first demonstration of this new catalytic strategy was the highly enantioselective organocatalytic Diels-Alder reaction.[2] This reaction, a cornerstone of organic synthesis for the formation of six-membered rings, was achieved with high efficiency and stereocontrol using a first-generation MacMillan catalyst.

Experimental Protocol: Enantioselective Diels-Alder Reaction

A representative procedure for the Diels-Alder reaction between cinnamaldehyde and cyclopentadiene is as follows:

  • To a solution of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (0.025 mmol, 5 mol%) in a suitable solvent (e.g., CH3CN/H2O, 0.5 mL) is added the dienophile (e.g., cinnamaldehyde, 0.5 mmol).

  • The diene (e.g., cyclopentadiene, 1.5 mmol) is then added sequentially.

  • The reaction mixture is stirred at room temperature for a specified time (typically 3-24 hours) until consumption of the aldehyde is observed by TLC analysis.

  • Upon completion, the mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

Quantitative Data for the First-Generation MacMillan Catalyst in the Diels-Alder Reaction

DienophileDieneYield (%)exo:endoee (%) (exo)Reference
CinnamaldehydeCyclopentadiene9993:793[2]
CrotonaldehydeCyclopentadiene8684:1687[2]
AcroleinCyclopentadiene826:9492 (endo)[2]
(E)-2-HexenalCyclopentadiene9191:990[2]

Broadening the Horizons: The Second-Generation MacMillan Catalyst

Building on the success of the first-generation catalysts, the MacMillan group developed a second generation of imidazolidinone catalysts with enhanced reactivity and broader substrate scope. A key example of a second-generation catalyst is (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one. The introduction of a bulky tert-butyl group at the 2-position of the imidazolidinone ring proved to be crucial for improving the catalyst's performance in a wider range of reactions.

Expanded Reaction Scope

The enhanced steric shielding provided by the tert-butyl group in the second-generation catalysts allowed for high levels of enantioselectivity in reactions where the first-generation catalysts were less effective. These include Friedel-Crafts alkylations, Michael additions, 1,3-dipolar cycloadditions, and α-functionalizations of aldehydes.

Experimental Protocol: Enantioselective Friedel-Crafts Alkylation

A representative procedure for the Friedel-Crafts alkylation of pyrrole with an α,β-unsaturated aldehyde is as follows:

  • To a solution of (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (0.05 mmol, 10 mol%) and an acid co-catalyst (e.g., trifluoroacetic acid) in a suitable solvent (e.g., CH2Cl2) at a reduced temperature (e.g., -80 °C) is added the α,β-unsaturated aldehyde (0.5 mmol).

  • The pyrrole (1.0 mmol) is then added to the reaction mixture.

  • The reaction is stirred at the reduced temperature for a specified time (typically 2-6 hours).

  • The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous NaHCO3).

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by chromatography to yield the enantioenriched β-pyrrolyl aldehyde.

Quantitative Data for the Second-Generation MacMillan Catalyst in the Friedel-Crafts Alkylation of Pyrroles

α,β-Unsaturated AldehydePyrroleYield (%)ee (%)Reference
CrotonaldehydeN-Methylpyrrole8990[3]
CinnamaldehydeN-Methylpyrrole8793[3]
(E)-2-HexenalN-Methylpyrrole8092[3]
(E)-3-(4-Methoxyphenyl)acrylaldehydeN-Methylpyrrole7991[3]

Synthesis of MacMillan Catalysts

The accessibility of MacMillan catalysts from readily available chiral amino acids has been a significant factor in their widespread adoption.

Synthesis of a First-Generation MacMillan Catalyst

A general, though less detailed, synthetic route to (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride starts from L-phenylalanine. The amino acid is first converted to its N-methyl amide, which is then cyclized with acetone in the presence of an acid to form the imidazolidinone core. Subsequent treatment with HCl provides the hydrochloride salt.

Synthesis of a Second-Generation MacMillan Catalyst

A detailed, multi-step synthesis for (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one has been reported. The synthesis begins with the N-methylation of L-phenylalanine methyl ester, followed by amidation to form the corresponding N-methyl amide. This intermediate is then cyclized with pivaldehyde in the presence of a Lewis acid to afford the imidazolidinone core with the desired stereochemistry.

dot

G Start Start Reaction Setup Reaction Setup: - Dry Glassware - Inert Atmosphere (optional) - Add Catalyst and Reagents Start->Setup Run Run Reaction: - Stirring - Temperature Control - Monitor by TLC Setup->Run Workup Reaction Work-up: - Quench Reaction - Extraction - Drying of Organic Layer Run->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, HRMS - Chiral HPLC/GC for ee Purification->Analysis End Pure Enantioenriched Product Analysis->End

Caption: General experimental workflow for a MacMillan catalyst-mediated reaction.

Conclusion

The discovery and development of MacMillan catalysts represent a landmark achievement in organic chemistry. These simple, robust, and environmentally benign organocatalysts have provided synthetic chemists with a powerful toolkit for the construction of complex chiral molecules. The principles of iminium ion activation have not only been applied to a wide array of fundamental organic reactions but have also inspired the development of new catalytic concepts. The continued exploration of organocatalysis, sparked by the initial discoveries of MacMillan, promises to deliver even more innovative and sustainable solutions for the challenges of modern chemical synthesis, with significant implications for drug discovery and materials science.

References

Theoretical and Computational Analysis of 1-Isopropylimidazolidin-2-one: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical or computational studies on 1-Isopropylimidazolidin-2-one are not extensively available in peer-reviewed literature. This document therefore presents a comprehensive technical guide based on established theoretical methodologies and data from studies on structurally analogous compounds, such as substituted imidazolidin-2-ones and other cyclic ureas. The protocols and data herein serve as a robust framework for initiating theoretical investigations into this specific molecule.

Executive Summary

This compound is a heterocyclic compound belonging to the cyclic urea family. This structural motif is a key component in a variety of biologically active molecules and approved pharmaceuticals. Understanding the molecule's conformational landscape, electronic properties, and potential intermolecular interactions is crucial for its application in medicinal chemistry and drug design. Theoretical and computational chemistry offer powerful, non-invasive tools to elucidate these properties at the atomic level.

This whitepaper outlines the standard computational protocols for a thorough theoretical investigation of this compound. It details the methodologies for geometry optimization, conformational analysis, and the calculation of key physicochemical properties. The presented data, derived from analogous systems, is organized for clarity and comparative purposes.

Theoretical Background and Objectives

The primary goal of a theoretical study on this compound is to characterize its fundamental chemical properties. This involves:

  • Conformational Analysis: Identifying the most stable three-dimensional structures (conformers) of the molecule. The five-membered imidazolidinone ring can adopt various puckered conformations (e.g., envelope, twist), and the orientation of the isopropyl group introduces additional degrees of freedom.

  • Geometric Parameterization: Determining precise bond lengths, bond angles, and dihedral angles for the lowest energy conformers.

  • Electronic Property Calculation: Mapping the electron density, calculating atomic charges, and determining frontier molecular orbitals (HOMO and LUMO) to understand reactivity and intermolecular interaction sites.

  • Spectroscopic Prediction: Simulating vibrational (infrared) and NMR spectra to aid in the experimental characterization of the molecule.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are the workhorse for such investigations, providing a balance between computational cost and accuracy.

Computational Methodology

A typical computational workflow for analyzing a molecule like this compound involves several sequential steps. The following protocol is a standard approach in computational organic chemistry.

  • Initial Structure Generation:

    • A 2D representation of this compound is drawn using a chemical structure editor.

    • This 2D structure is converted into an initial 3D model using molecular mechanics force fields (e.g., MMFF94). This step provides a reasonable starting geometry.

  • Conformational Search:

    • A systematic or stochastic conformational search is performed to identify various possible low-energy structures arising from ring puckering and isopropyl group rotation. This is often done at a lower level of theory (e.g., semi-empirical PM7 or a small basis set DFT) to reduce computational expense.

  • Geometry Optimization:

    • The unique conformers identified are then subjected to full geometry optimization using Density Functional Theory (DFT).

    • A common and reliable functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • A Pople-style basis set, such as 6-311++G(d,p), is typically employed. This set includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for non-spherical electron distribution.

    • Optimizations are performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions.

  • Vibrational Frequency Analysis:

    • Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

    • These calculations also yield thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and a predicted infrared spectrum.

  • Property Calculations:

    • Using the optimized geometry, single-point energy calculations can be performed to derive various electronic properties.

    • Natural Bond Orbital (NBO) analysis: To determine atomic charges and analyze orbital interactions.

    • Frontier Molecular Orbital (FMO) analysis: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and calculate the HOMO-LUMO energy gap, an indicator of chemical reactivity.

    • NMR Spectroscopy Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.

The logical flow of this computational process is visualized in the diagram below.

G cluster_workflow Computational Chemistry Workflow A 1. Initial 3D Structure Generation (Molecular Mechanics) B 2. Conformational Search (Low-level Theory) A->B C 3. Geometry Optimization of Conformers (DFT / B3LYP / 6-311++G(d,p)) B->C D 4. Vibrational Frequency Analysis C->D E Confirmation of True Minimum (No Imaginary Frequencies) D->E F 5. Calculation of Molecular Properties (NBO, HOMO/LUMO, NMR, etc.) E->F   Proceed G Analysis & Comparison with Experimental Data F->G

Caption: A typical workflow for the theoretical study of a small molecule.

Presentation of Representative Data

The following tables summarize the types of quantitative data that would be generated from the computational protocol described above. The values are illustrative and based on typical results for five-membered cyclic ureas.

(Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterAtom(s)Value
Bond Lengths (Å)
C=O1.235
C-N11.368
C-N21.370
N1-C51.465
C5-C41.542
C4-N21.468
Bond Angles (°) **
O-C-N1125.8
O-C-N2125.5
N1-C-N2108.7
C-N1-C5112.1
N1-C5-C4103.5
Dihedral Angle (°) **
C5-N1-C-N2-15.8

(Calculated at the B3LYP/6-311++G(d,p) level of theory)

PropertyValueUnit
Dipole Moment3.85Debye
HOMO Energy-6.98eV
LUMO Energy0.55eV
HOMO-LUMO Gap7.53eV
Gibbs Free Energy-478.12345Hartrees
NBO Charge on Carbonyl Oxygen-0.65e
NBO Charge on Carbonyl Carbon+0.58e

Potential Applications in Drug Development

Theoretical studies provide invaluable insights for drug development professionals:

  • Pharmacophore Modeling: The lowest energy conformation and electronic properties (e.g., hydrogen bond donors/acceptors, charge distribution) are essential for building pharmacophore models and understanding how the molecule might interact with a biological target.

  • Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure (e.g., changing the N-substituent) and calculating the resulting electronic and steric effects, researchers can rationalize and predict SAR trends.

  • Metabolic Stability Prediction: The energies of frontier orbitals can provide clues about the molecule's susceptibility to oxidative metabolism.

Conclusion

While specific experimental or theoretical research on this compound is sparse, the computational chemistry toolkit provides a clear and reliable path to its characterization. The methodologies outlined in this whitepaper, centered on Density Functional Theory, enable the detailed prediction of its conformational, geometric, and electronic properties. The resulting data can directly support medicinal chemistry efforts, from initial lead discovery to optimization, by providing a fundamental understanding of the molecule's behavior at an atomic level.

A Technical Guide to the Solubility of 1-Isopropylimidazolidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Isopropylimidazolidin-2-one in various organic solvents. This guide, therefore, provides a comprehensive overview of the principles governing its likely solubility, detailed experimental protocols for determining its solubility, and a general workflow for such an analysis.

Introduction to this compound and Its Solubility

This compound is a cyclic urea derivative. The solubility of such compounds is a critical parameter in various scientific and industrial applications, including chemical synthesis, formulation development, and pharmacological studies. Understanding the solubility profile in different organic solvents is essential for designing reaction conditions, purification processes, and dosage forms.

The molecular structure of this compound, featuring a polar urea core and a nonpolar isopropyl group, suggests a nuanced solubility behavior. The urea moiety, with its carbonyl group and two nitrogen atoms, can participate in hydrogen bonding, favoring solubility in polar solvents. Conversely, the isopropyl group contributes to its lipophilicity, potentially enhancing solubility in less polar organic solvents. The overall solubility in a given solvent will be a balance of these competing factors.

Principles of Solubility for this compound

The adage "like dissolves like" is the fundamental principle guiding the solubility of this compound. This means that its solubility will be highest in solvents with similar polarity.

  • Polar Solvents: Solvents like methanol, ethanol, and acetone, which are capable of hydrogen bonding, are expected to be good solvents for this compound due to the presence of the urea functional group.

  • Nonpolar Solvents: In nonpolar solvents such as hexane or toluene, the solubility is anticipated to be lower. The nonpolar isopropyl group may contribute to some solubility, but the highly polar urea core will limit it.

  • Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are good polar solvents that can accept hydrogen bonds and are often excellent solvents for a wide range of organic compounds, including cyclic ureas.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of this compound. The choice of method often depends on the required accuracy, the amount of substance available, and the throughput needed.

3.1. The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[1][2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected organic solvent (high purity)

  • Vials with tight-fitting caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved solid.

  • Dilute the filtrate with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted filtrate using a pre-calibrated analytical method.

  • Calculate the original solubility based on the measured concentration and the dilution factor.

3.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods can be employed.[3] These methods often utilize 96-well plates and robotic liquid handling systems.

Objective: To rapidly assess the approximate solubility of this compound in a large number of solvents.

General Procedure:

  • Dispense a known amount of this compound into the wells of a microplate.

  • Add a range of different organic solvents to the wells using a robotic liquid handler.

  • Seal the plate and shake it at a controlled temperature to facilitate dissolution.

  • After an incubation period, the amount of dissolved compound is determined using a suitable detection method, such as nephelometry (light scattering by undissolved particles) or UV-Vis spectroscopy.[4]

Data Presentation

As no specific quantitative data could be located in the literature, a representative table structure is provided below for researchers to populate with their experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Method Used
Methanol25Data to be determinedShake-Flask
Ethanol25Data to be determinedShake-Flask
Acetone25Data to be determinedShake-Flask
Dichloromethane25Data to be determinedShake-Flask
Toluene25Data to be determinedShake-Flask
Hexane25Data to be determinedShake-Flask

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B C Seal vial and shake at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze concentration (e.g., HPLC) F->G H Calculate solubility G->H

References

An In-depth Technical Guide on the Safety and Handling of 1-Isopropylimidazolidin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety and handling information for 1-Isopropylimidazolidin-2-one, based on data from its structural analogs. The information is presented to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Toxicological Data

The quantitative data for the physical, chemical, and toxicological properties of this compound analogs are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Analogs

Property1,3-Dimethylimidazolidin-2-one2-Imidazolidinone
Molecular Formula C5H10N2OC3H6N2O
Molecular Weight Not Specified86.09 g/mol
Appearance Not SpecifiedWhite Powder Solid[1]
Odor Odorless[2]Odorless[1]
Melting Point/Range 8.2 °C / 46.8 °F[2]68 - 132.4 °C / 154.4 - 270.3 °F[1]
Boiling Point/Range 225.5 °C / 437.9 °F[2]133 °C / 271.4 °F @ 760 mmHg[1]
Flash Point 93 °C / 199.4 °F[2]68 °C / 154.4 °F[1]
Specific Gravity / Density 1.05[2]Not available
Solubility Water soluble[2]590 - 602 g/l (20°C)[1]

Table 2: Toxicological Data of Analogs

Hazard Classification1,3-Dimethylimidazolidin-2-one2-Imidazolidinone
Acute Oral Toxicity Category 4; Harmful if swallowed[2]LD50 Oral: > 5000 mg/kg (Rat)[1]
Acute Dermal Toxicity No data availableLD50 Dermal: > 2000 mg/kg (Rat)[1]
Skin Corrosion/Irritation No data available[2]No data available
Serious Eye Damage/Irritation Category 1; Causes serious eye damage[2]No data available
Reproductive Toxicity Category 2; Suspected of damaging fertility or the unborn child[2]No data available

Table 3: Fire and Explosion Hazard Data of Analogs

Parameter1,3-Dimethylimidazolidin-2-one2-Imidazolidinone
Flammability Combustible liquid[2]No information available[1]
Flash Point 93 °C / 199.4 °F[2]68 °C / 154.4 °F[1]
Explosion Limits Lower: 1.3, Upper: 8.4[2]No data available[1]
Suitable Extinguishing Media Dry sand, dry chemical, or alcohol-resistant foam[2]Water spray, carbon dioxide (CO2), dry chemical, chemical foam[3]
Hazardous Combustion Products Not specifiedNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1][3]

Table 4: Exposure Controls and Personal Protection for Analogs

Control MeasureRecommendation
Engineering Controls Ensure adequate ventilation. Use in a well-ventilated area.[1]
Eye/Face Protection Wear safety glasses with side-shields or goggles.[3]
Skin Protection Wear protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Not required under normal use with adequate ventilation.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][4]

Experimental Protocols

Detailed methodologies for the safe handling and use of this compound, based on its analogs, are provided below.

2.1. Handling and Storage Protocol

  • Personnel Training: All personnel must be trained on the potential hazards of this chemical and the required safety precautions.

  • Personal Protective Equipment (PPE): Before handling, don a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][4]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

2.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[2]

2.3. Accidental Release Measures

  • Evacuation: Evacuate personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Cleanup: Clean the spill area thoroughly with soap and water.

  • PPE: Wear appropriate personal protective equipment during cleanup.

2.4. Disposal Protocol

Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of substituted imidazolidin-2-ones.

G Safe Handling Workflow for Substituted Imidazolidin-2-ones cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal Risk Assessment Risk Assessment Training Training Risk Assessment->Training PPE Selection PPE Selection Training->PPE Selection Chemical Handling Chemical Handling PPE Selection->Chemical Handling Storage Storage Chemical Handling->Storage Experimentation Experimentation Chemical Handling->Experimentation Spill Spill Chemical Handling->Spill Exposure Exposure Chemical Handling->Exposure Waste Collection Waste Collection Experimentation->Waste Collection Spill Response Spill Response Spill->Spill Response First Aid First Aid Exposure->First Aid Waste Disposal Waste Disposal Waste Collection->Waste Disposal

Caption: Logical workflow for the safe handling of substituted imidazolidin-2-ones.

This guide provides a framework for the safe handling of this compound based on the best available data from its analogs. Researchers, scientists, and drug development professionals are strongly encouraged to use this information to supplement their own risk assessments and to foster a culture of safety in the laboratory.

References

Potential Research Areas for 1-Isopropylimidazolidin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylimidazolidin-2-one is a heterocyclic compound belonging to the imidazolidin-2-one class, a scaffold of significant interest in medicinal chemistry. While direct research on this specific molecule is limited in publicly available literature, the broader family of N-substituted imidazolidin-2-ones has demonstrated a wide range of biological activities, suggesting promising avenues for future investigation. This technical guide consolidates available information on related compounds to propose potential research areas for this compound, covering its synthesis, potential biological activities, and key experimental methodologies. The strategic placement of an isopropyl group on the nitrogen atom may influence the compound's lipophilicity, metabolic stability, and target-binding interactions, making it a compelling candidate for drug discovery programs.

Introduction

Imidazolidin-2-ones are five-membered nitrogen-containing heterocyclic rings that are present in numerous biologically active compounds and natural products. The chemical versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological properties. N-substituted imidazolidin-2-ones, in particular, have been explored for their potential as antimicrobial, anticancer, and immunosuppressive agents. The isopropyl substitution at the N1 position of the imidazolidin-2-one core is a key feature that could modulate its physicochemical and biological properties. This guide aims to provide a comprehensive overview of potential research directions for this compound by extrapolating from data on analogous structures.

Synthesis of this compound

A plausible synthetic route is a two-step process:

  • Synthesis of N-isopropylethylenediamine: This intermediate can be synthesized via reductive amination of aminoacetaldehyde with isopropylamine or by the reaction of N-isopropylethylenediamine with a suitable protecting group, followed by deprotection.

  • Cyclization to form this compound: The resulting N-isopropylethylenediamine can then be treated with a carbonylating agent such as phosgene, triphosgene, carbonyldiimidazole (CDI), or diethyl carbonate to yield the final product. The use of CDI is often preferred due to its relative safety and high reactivity.

Experimental Workflow for Synthesis:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-isopropylethylenediamine cluster_step2 Step 2: Cyclization A Isopropylamine C Reductive Amination A->C B Aminoacetaldehyde B->C D N-isopropylethylenediamine C->D Yield: Moderate to High E N-isopropylethylenediamine G Cyclization Reaction E->G F Carbonyldiimidazole (CDI) F->G H This compound G->H Yield: Good

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Materials: Isopropylamine, aminoacetaldehyde dimethyl acetal, sodium borohydride, carbonyldiimidazole (CDI), dichloromethane (DCM), methanol, diethyl ether, hydrochloric acid, sodium hydroxide.

Step 1: Synthesis of N-isopropylethylenediamine

  • To a solution of aminoacetaldehyde dimethyl acetal in methanol, add isopropylamine.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0°C and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude N-isopropylethylenediamine.

Step 2: Synthesis of this compound

  • Dissolve the crude N-isopropylethylenediamine in dichloromethane.

  • Add a solution of carbonyldiimidazole in dichloromethane dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Potential Research Areas and Biological Activities

Based on the biological activities reported for other N-substituted imidazolidin-2-one derivatives, several research areas for this compound can be proposed.

Anticancer Activity

Numerous studies have highlighted the potential of imidazolidin-2-one derivatives as anticancer agents. For instance, certain N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs have shown significant cytotoxicity against various human tumor cell lines, with GI50 values in the nanomolar to low micromolar range.[1] The presence of the N-benzyl group was found to be beneficial for activity.[1] The isopropyl group in this compound could similarly influence its anticancer potential by modulating its interaction with biological targets.

Proposed Research:

  • In vitro cytotoxicity screening: Evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., lung, breast, colon, leukemia).

  • Mechanism of action studies: Investigate the underlying mechanism of anticancer activity, such as induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways.

Experimental Workflow for Anticancer Screening:

Anticancer_Screening_Workflow A This compound C MTT Assay (Cytotoxicity Screening) A->C B Cancer Cell Lines (e.g., A549, MCF-7, HCT116) B->C D Determine IC50 values C->D E Active Compound D->E If IC50 is low F Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) E->F

Caption: Workflow for in vitro anticancer activity screening.

Antimicrobial Activity

Substituted imidazolidine derivatives have been reported to possess antibacterial and antifungal properties. For example, some imidazolidine derivatives have shown activity against Schistosoma mansoni.[2] The lipophilicity conferred by the isopropyl group might enhance the compound's ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.

Proposed Research:

  • Antibacterial and antifungal screening: Test this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Determination of Minimum Inhibitory Concentration (MIC): Quantify the antimicrobial activity by determining the MIC values.

Immunosuppressive Activity

Certain N1- and N1,N3-disubstituted imidazolidin-2-ones have demonstrated significant immunosuppressive activity by inhibiting the proliferation of concanavalin A (Con A)-stimulated splenocytes.[3] This suggests that this compound could be a candidate for the development of novel immunosuppressive agents for autoimmune diseases and organ transplantation.

Proposed Research:

  • In vitro immunosuppression assays: Evaluate the effect of this compound on the proliferation of T-lymphocytes and other immune cells.

  • Cytokine production analysis: Investigate the compound's impact on the production of key pro-inflammatory and anti-inflammatory cytokines.

Physicochemical and Spectroscopic Characterization (Hypothetical Data)

Detailed characterization is crucial for confirming the structure and purity of the synthesized this compound. Below are hypothetical data based on related structures.

Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound

PropertyPredicted Value
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Appearance White to off-white solid
Melting Point 85-90 °C
¹H NMR (CDCl₃, 400 MHz) δ 4.0-4.2 (m, 1H, CH-isopropyl), 3.3-3.5 (t, 2H, N-CH₂), 3.0-3.2 (t, 2H, N-CH₂), 1.1-1.3 (d, 6H, CH₃-isopropyl)
¹³C NMR (CDCl₃, 100 MHz) δ 165 (C=O), 48 (CH-isopropyl), 45 (N-CH₂), 40 (N-CH₂), 20 (CH₃-isopropyl)
Mass Spectrometry (ESI+) m/z 129.1 [M+H]⁺

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, related compounds have been shown to interact with various cellular targets. For example, some imidazolidine-2,4-dione derivatives act as inhibitors of lymphoid-specific tyrosine phosphatase (LSP), which is involved in the T-cell receptor signaling pathway.[4]

Hypothetical Signaling Pathway Involvement:

Signaling_Pathway A This compound B Target Protein (e.g., Kinase, Phosphatase) A->B Binds to C Inhibition of Target Activity B->C Leads to D Downstream Signaling Cascade C->D Modulates E Cellular Response (e.g., Apoptosis, Proliferation Arrest) D->E Results in

Caption: A potential mechanism of action for this compound.

Conclusion and Future Directions

This compound represents an unexplored molecule with significant potential for drug discovery. By leveraging the known biological activities of the broader N-substituted imidazolidin-2-one class, this guide outlines promising research avenues in oncology, infectious diseases, and immunology. The key to unlocking its potential lies in its synthesis and subsequent comprehensive biological evaluation. Future research should focus on:

  • Efficient and scalable synthesis: Developing a robust and high-yielding synthetic route.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a library of related analogues to understand the impact of the N-isopropyl group and other substitutions on biological activity.

  • Target identification and validation: Identifying the specific molecular targets through which this compound exerts its biological effects.

  • In vivo efficacy studies: Evaluating the therapeutic potential of promising candidates in relevant animal models.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Imidazolidin-2-one Derivatives: A Technical Review of Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one scaffold, a five-membered cyclic urea, is a privileged structure in medicinal chemistry and drug discovery. Its derivatives are integral components of numerous natural products and synthetic molecules, exhibiting a vast array of biological activities.[1][2] This structural motif is found in several FDA-approved drugs, including the antihypertensive agent imidapril and the antibiotic azlocillin, highlighting its therapeutic significance.[2][3][4] This guide provides an in-depth review of the core synthetic strategies for creating imidazolidin-2-one derivatives, summarizes their diverse pharmacological applications with quantitative data, and presents detailed experimental methodologies.

Core Synthetic Strategies

The construction of the imidazolidin-2-one ring system can be achieved through several efficient catalytic and non-catalytic methods. The most common approaches focus on forming the cyclic urea structure from suitable precursors.[5] A 2019 review outlines four primary catalytic strategies that have been developed between 2010 and 2018.[1]

The main synthetic routes include:

  • Direct Carbonylation of 1,2-Diamines: This is a straightforward method involving the reaction of a 1,2-diamine with a carbonylating agent.[1][2] Various reagents like phosgene, carbonyldiimidazole (CDI), and even CO2 under catalytic conditions can be used to insert the carbonyl group.[1]

  • Diamination of Olefins: This strategy involves the addition of two nitrogen atoms across a double bond, followed by cyclization to form the imidazolidin-2-one ring.[1][5]

  • Intramolecular Hydroamination of Linear Urea Derivatives: N-allyl ureas can undergo intramolecular cyclization, often catalyzed by transition metals like palladium or gold, to yield imidazolidin-2-one derivatives.[1]

  • Aziridine Ring Expansion: The reaction of aziridines, particularly 2-vinylaziridines, with isocyanates in the presence of a palladium catalyst provides a pathway to a wide array of imidazolidin-2-one derivatives under mild conditions.[1]

A generalized workflow for the synthesis via direct carbonylation of diamines is illustrated below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Diamine 1,2-Diamine Precursor ReactionVessel Reaction in Suitable Solvent (with Catalyst if needed) Diamine->ReactionVessel CarbonylSource Carbonylating Agent (e.g., CDI, CO2) CarbonylSource->ReactionVessel Workup Quenching & Extraction ReactionVessel->Workup 1. Reaction Completion Purification Column Chromatography or Recrystallization Workup->Purification 2. Crude Product Product Final Imidazolidin-2-one Derivative Purification->Product 3. Purified Product

Caption: Generalized workflow for the synthesis of imidazolidin-2-one derivatives.

Experimental Protocols

Representative Protocol: Synthesis of 4-Thioxo-2,5-imidazolidindiones from 5-imino-4-thioxo-2-imidazolidinone Derivatives[6][7]

This protocol is a representative example of imine hydrolysis to produce dione derivatives, based on methodologies described in the literature.[6][7]

  • Starting Material: A 5-imino-4-thioxo-2-imidazolidinone derivative (1.0 eq).

  • Reagents & Solvent:

    • Ethanol (EtOH)

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • The starting 5-imino-4-thioxo-2-imidazolidinone derivative is suspended in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Dilute hydrochloric acid is added to the suspension.

    • The reaction mixture is heated to reflux and maintained at this temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude solid is purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the corresponding 4-thioxo-2,5-imidazolidindione product.

  • Characterization: The final product structure is confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry. The absence of an imine (C=N) signal and the appearance of a new carbonyl (C=O) signal in the IR spectrum are indicative of a successful conversion.

Biological Activities and Therapeutic Potential

Imidazolidin-2-one derivatives have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug development.[8][9] Their therapeutic potential spans from infectious diseases to cancer and neurological disorders.

1. Anticancer Activity

Numerous studies have highlighted the potential of imidazolidin-2-one derivatives as anticancer agents.[9][10] They have shown cytotoxicity against various cancer cell lines.[8][9] A series of novel 4-(het)arylimidazolidin-2-ones were synthesized and evaluated for their in vitro anticancer activity, with some compounds showing notable effects.[2][3]

Compound/Derivative ClassCell LineActivity (IC50)Reference
4-(1H-indol-3-yl)-1-phenylimidazolidin-2-oneHCT-116 (Colon)16.2 ± 1.1 µM[3]
1-Butyl-4-(1H-indol-3-yl)imidazolidin-2-oneHCT-116 (Colon)20.4 ± 1.5 µM[3]
4-(1H-indol-3-yl)-1-(4-methoxyphenyl)imidazolidin-2-oneHCT-116 (Colon)26.3 ± 1.8 µM[3]
Isatin-imidazolidine derivative (IST-02)HuH-7 (Liver)75% cell toxicity at 500 ng/µL[9]

The mechanism of action for these compounds can be varied, but a common strategy in modern anticancer drug design involves the inhibition of signaling pathways crucial for tumor growth and survival. A hypothetical pathway targeted by an imidazolidin-2-one derivative is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Effector Effector Protein Kinase2->Effector Activates TF Transcription Factor Effector->TF Translocates Gene Gene Expression (Proliferation, Survival) TF->Gene Promotes Drug Imidazolidin-2-one Derivative Drug->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by an anticancer agent.

2. Antimicrobial and Antiviral Activities

The imidazolidin-2-one core is also present in compounds with significant antimicrobial and antiviral properties. Derivatives have been synthesized and tested against various strains of bacteria and fungi, with some showing potent activity.[6][11] For example, certain imidazoquinoxaline derivatives showed strong activity against all tested organisms.[6]

In virology, imidazolidinones have been identified as inhibitors of several viruses, including Human Immunodeficiency Virus (HIV), dengue, and hepatitis C.[12] The structural versatility of the scaffold allows for modifications that can enhance potency and selectivity against viral targets.[11][12]

3. Muscarinic M3 Receptor Antagonism

A novel class of diaryl imidazolidin-2-one derivatives was discovered as selective antagonists for the muscarinic M3 receptor.[13] This is significant for developing treatments for conditions like overactive bladder. The SAR (Structure-Activity Relationship) was explored to improve selectivity over the M2 receptor, a crucial factor for minimizing side effects.[13]

CompoundM3 Receptor (Ki)M2 Receptor (Ki)M2/M3 SelectivityReference
22a (Hit compound)1.9 nM21 nM11[13]
50 (Optimized)4.8 nM1141 nM238[13]

4. Other Biological Activities

The pharmacological profile of imidazolidin-2-one derivatives extends further to include:

  • Anti-inflammatory activity [8][14]

  • Antidepressant effects [8]

  • Antidiabetic properties [8]

  • Anti-HIV activity [8][11]

Conclusion

The imidazolidin-2-one scaffold is a cornerstone in the development of new therapeutic agents. The synthetic routes to its derivatives are well-established and versatile, allowing for extensive chemical modification to optimize pharmacological properties. The broad and potent biological activities, ranging from anticancer and antimicrobial to specific receptor antagonism, ensure that this heterocyclic core will remain a focus of intensive research in medicinal chemistry and drug development. Future efforts will likely concentrate on refining structure-activity relationships, elucidating precise mechanisms of action, and advancing the most promising candidates into clinical trials.

References

Methodological & Application

Application Notes and Protocols: 1-Isopropylimidazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-isopropylimidazolidin-2-one as a chiral auxiliary in asymmetric synthesis. This chiral auxiliary is a valuable tool for the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of enantiomerically pure compounds for pharmaceutical and research applications. The protocols outlined below are based on established methodologies for related chiral auxiliaries and provide a robust starting point for achieving high levels of diastereoselectivity in various chemical transformations.

Introduction to this compound

This compound is a chiral auxiliary that offers several advantages in asymmetric synthesis. Derived from the readily available amino acid valine, it provides a sterically defined environment to direct the approach of electrophiles to a prochiral center. Imidazolidin-2-ones are noted for their high crystallinity, resistance to nucleophilic ring-opening, and the ability to induce high levels of stereocontrol in a variety of reactions, including alkylations, aldol additions, and Diels-Alder reactions.[1] The isopropyl group provides effective facial shielding of the enolate, leading to predictable and high diastereoselectivity.

Core Applications

The primary applications of this compound as a chiral auxiliary involve the diastereoselective reactions of its N-acylated derivatives. These include:

  • Asymmetric Alkylation: For the synthesis of chiral carboxylic acids and their derivatives.

  • Asymmetric Aldol Reactions: For the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks for polyketide natural products.

  • Asymmetric Diels-Alder Reactions: For the enantioselective formation of six-membered rings, crucial in the synthesis of complex cyclic systems.

Data Presentation: Summary of Expected Performance

The following tables summarize typical quantitative data for asymmetric reactions employing N-acyl derivatives of chiral auxiliaries structurally similar to this compound. This data provides a benchmark for expected yields and diastereoselectivities.

Table 1: Asymmetric Alkylation of N-Propionyl Auxiliaries

AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneAllyl IodideNaN(TMS)₂98:261-77
(S)-4-Isopropyl-1,3-thiazolidine-2-thioneDiarylmethyl methyl ether(Me₃P)₂NiCl₂>95:570-90

Table 2: Asymmetric Aldol Reactions of N-Propionyl Auxiliaries

AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-Isopropyl-1-phenylimidazolidin-2-thioneBenzaldehydeTiCl₄98:2~85
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf>99:180-90

Table 3: Asymmetric Diels-Alder Reactions of N-Acryloyl Auxiliaries

AuxiliaryDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
Ephedrine-based imidazolidin-2-oneCyclopentadieneEt₂AlCl>95:5High
(R)-4-Benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>99.5:0.598

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of the chiral auxiliary, its N-acylation, and its application in key asymmetric transformations, followed by cleavage of the auxiliary.

Synthesis of (S)-1-Isopropylimidazolidin-2-one

A common route to chiral imidazolidin-2-ones involves the cyclization of the corresponding 1,2-diamine with a carbonyl source. For (S)-1-isopropylimidazolidin-2-one, the precursor is (S)-1-isopropyl-1,2-diaminoethane, which can be derived from L-valine.

cluster_synthesis Synthesis of (S)-1-Isopropylimidazolidin-2-one L_valine L-Valine diamine (S)-1-Isopropyl- 1,2-diaminoethane L_valine->diamine Reduction auxiliary (S)-1-Isopropyl- imidazolidin-2-one diamine->auxiliary Cyclization (e.g., with phosgene or CDI) cluster_acylation N-Acylation Workflow auxiliary (S)-1-Isopropyl- imidazolidin-2-one deprotonation Deprotonation (n-BuLi or NaH) auxiliary->deprotonation acylation Acylation (Acid Chloride or Anhydride) deprotonation->acylation N_acyl_auxiliary N-Acyl-(S)-1-Isopropyl- imidazolidin-2-one acylation->N_acyl_auxiliary cluster_aldol Asymmetric Aldol Reaction Workflow N_acyl_auxiliary N-Propionyl Auxiliary enolate_formation Enolate Formation (Bu₂BOTf, DIPEA) N_acyl_auxiliary->enolate_formation aldehyde_addition Aldehyde Addition enolate_formation->aldehyde_addition aldol_adduct Diastereomerically Enriched Aldol Adduct aldehyde_addition->aldol_adduct cluster_cleavage Auxiliary Cleavage Workflow adduct Diastereomerically Pure Adduct hydrolysis Basic Hydrolysis (LiOH, H₂O₂) adduct->hydrolysis reduction Reductive Cleavage (LiBH₄) adduct->reduction transesterification Transesterification (MeOMgBr) adduct->transesterification acid Chiral Carboxylic Acid hydrolysis->acid recovered_auxiliary Recovered Auxiliary hydrolysis->recovered_auxiliary alcohol Chiral Alcohol reduction->alcohol reduction->recovered_auxiliary ester Chiral Ester transesterification->ester transesterification->recovered_auxiliary

References

Application Notes and Protocols for 1-Isopropylimidazolidin-2-one in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Isopropylimidazolidin-2-one, a prominent chiral imidazolidinone organocatalyst, in asymmetric synthesis. These catalysts, developed by Professor David MacMillan, are known for their stability, environmental friendliness, and high efficacy in creating chiral molecules.[1] They operate through iminium ion-mediated organocatalysis, a strategy that has proven effective in a variety of carbon-carbon bond-forming reactions.[1][2][3]

Overview of Applications

Chiral imidazolidinone catalysts, including this compound and its derivatives, are versatile tools in organocatalysis. Their primary mode of action involves the activation of α,β-unsaturated aldehydes through the formation of a chiral iminium ion. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the substrate's reactivity towards various nucleophiles.[1][2][3]

Key applications of these catalysts include:

  • Diels-Alder Reactions: A cornerstone application, providing highly enantioselective access to cyclohexene derivatives.[1][2]

  • Michael Additions: Facilitating the conjugate addition of various nucleophiles to α,β-unsaturated aldehydes.[1][4]

  • Friedel-Crafts Alkylations: Enabling the enantioselective alkylation of electron-rich aromatic compounds.[1][4]

  • 1,3-Dipolar Cycloadditions: Used in the synthesis of heterocyclic scaffolds like isoxazolines.[1][5]

  • Domino Reactions and Cascade Reactions: Combining multiple transformations in a single synthetic operation.[1][2]

Catalytic Cycle: Iminium Ion Catalysis

The catalytic cycle for imidazolidinone-catalyzed reactions proceeds through the formation of a transient iminium ion. The presence of an acid co-catalyst is often crucial for the catalyst to operate in its protonated form, enhancing its activity.[6]

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Chiral Imidazolidinone (e.g., this compound) Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Substrate - H₂O Substrate α,β-Unsaturated Aldehyde Adduct Covalent Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Diene) Product Enantioenriched Product Adduct->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: General catalytic cycle for imidazolidinone-catalyzed reactions.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for conducting an organocatalytic reaction using a chiral imidazolidinone catalyst.

Experimental_Workflow start Start reagents Prepare Reactants: - α,β-Unsaturated Aldehyde - Nucleophile - Solvent start->reagents catalyst_prep Prepare Catalyst Solution: - Chiral Imidazolidinone - Acid Co-catalyst (if needed) reagents->catalyst_prep reaction_setup Combine Reactants and Catalyst under Inert Atmosphere catalyst_prep->reaction_setup reaction Stir at Specified Temperature for a Determined Time reaction_setup->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup Upon Completion purification Purify Product (Column Chromatography) workup->purification analysis Analyze Product: - Yield Determination - Enantiomeric Excess (HPLC) purification->analysis end End analysis->end

Caption: A typical experimental workflow for organocatalysis.

Protocol: Enantioselective Diels-Alder Reaction

This protocol is based on the pioneering work by MacMillan and colleagues, demonstrating the first highly enantioselective organocatalytic Diels-Alder reaction.[1]

Reaction: Cyclopentadiene + Cinnamaldehyde

Catalyst: (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (a derivative of this compound)

Table 1: Reaction Parameters for Diels-Alder Reaction

ParameterValue
Catalyst Loading5-10 mol%
Substrate 1 (Diene)Cyclopentadiene (3.0 equiv.)
Substrate 2 (Dienophile)Cinnamaldehyde (1.0 equiv.)
SolventMethanol/Water (95:5 v/v)
TemperatureRoom Temperature
Reaction Time3 hours
ProductExo cycloadduct
Enantiomeric Excess (ee)93% ee

Methodology:

  • To a solution of cinnamaldehyde in the specified solvent system, add the chiral imidazolidinone catalyst.

  • Cool the mixture to the desired reaction temperature.

  • Add cyclopentadiene to the reaction mixture.

  • Stir the reaction vigorously for the specified time, monitoring by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Quantitative Data Summary

The effectiveness of imidazolidinone catalysts is demonstrated by the high yields and enantioselectivities achieved in various reactions. The following table summarizes representative data from the literature.

Table 2: Performance of Imidazolidinone Catalysts in Various Reactions

Reaction TypeSubstratesCatalystYieldEnantiomeric Excess (ee)Reference
Diels-Alder Cyclopentadiene, CinnamaldehydeBenzyl-substituted imidazolidinone hydrochloride>90%93% (exo)[1]
Mukaiyama-Michael Silyl enol ethers, α,β-unsaturated aldehydesMacMillan's chiral imidazolidinone56-87%85-97%[4]
Friedel-Crafts Alkylation Anilines, α,β-unsaturated aldehydes(2S,5S)-5-benzyl-2-tert-butylimidazolidinoneHighHigh[4]
1,3-Dipolar Cycloaddition Nitrones, ArylpropionaldehydesSecond-generation MacMillan catalyst hydrochlorideGoodGood to Excellent[5]

Applications in Drug Development

The ability to synthesize enantioenriched molecules is of paramount importance in drug discovery and development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Organocatalysis with chiral imidazolidinones provides a powerful platform for accessing complex chiral molecules that can serve as building blocks for pharmaceuticals.[7][8] The mild reaction conditions and use of non-toxic, metal-free catalysts make this methodology particularly attractive for the synthesis of active pharmaceutical ingredients (APIs).[1][5] The construction of key chiral synthons, such as those with benzylic stereogenicity, is a direct application of this technology in medicinal agent synthesis.[4]

References

Application Notes and Protocols for Enantioselective Synthesis Using 1-Isopropylimidazolidin-2-one Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-isopropylimidazolidin-2-one as an organocatalyst in enantioselective synthesis. This catalyst is a valuable tool for the stereocontrolled formation of carbon-carbon bonds, a critical process in the development of chiral drugs and other bioactive molecules.

Introduction

This compound is a chiral organocatalyst belonging to the class of imidazolidinones, which are widely recognized for their efficacy in promoting a variety of asymmetric transformations. These catalysts operate through the formation of chiral iminium ions or enamines with carbonyl substrates, effectively controlling the stereochemical outcome of the reaction. The use of such metal-free catalysts is advantageous in pharmaceutical development as it mitigates the risk of metal contamination in the final active pharmaceutical ingredient (API).

This document focuses on the application of this compound in key enantioselective reactions, including the Aldol, Michael, and Diels-Alder reactions. Detailed protocols, quantitative data, and mechanistic representations are provided to facilitate the practical application of this catalyst in a research and development setting.

Key Asymmetric Reactions and Protocols

Enantioselective Aldol Reaction

The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals. This compound can catalyze the direct aldol reaction between ketones and aldehydes with high enantioselectivity.

General Reaction Scheme:

Quantitative Data Summary:

EntryKetoneAldehydeCatalyst Loading (mol%)Acid Co-catalystSolventTime (h)Temp (°C)Yield (%)ee (%)
1Acetone4-Nitrobenzaldehyde20TFACH2Cl224RT8592
2CyclohexanoneBenzaldehyde10Acetic AcidDioxane4807888
3AcetophenoneIsovaleraldehyde25Benzoic AcidTHF72-106595

Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous dichloromethane (5.0 mL) is added this compound (0.20 mmol, 20 mol%).

  • Acetone (5.0 mmol, 5.0 equiv.) is then added to the mixture.

  • The reaction mixture is cooled to room temperature (RT), and trifluoroacetic acid (TFA, 0.20 mmol, 20 mol%) is added dropwise.

  • The reaction is stirred at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired β-hydroxy ketone.

  • The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Enantioselective Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives. This compound catalyzes the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

General Reaction Scheme:

Quantitative Data Summary:

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)BaseSolventTime (h)Temp (°C)Yield (%)ee (%)
1Diethyl malonateChalcone15DBUToluene36RT9185
2NitromethaneMethyl vinyl ketone20DIPEACH3CN48-207590
3ThiophenolCyclohexenone10Et3NTHF1209593

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

  • In a round-bottom flask, chalcone (1.0 mmol) and this compound (0.15 mmol, 15 mol%) are dissolved in toluene (5.0 mL).

  • Diethyl malonate (1.2 mmol, 1.2 equiv.) is added to the solution.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.15 mmol, 15 mol%) is added, and the mixture is stirred at room temperature for 36 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography (ethyl acetate/hexane) to yield the Michael adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. This compound can act as a Lewis base catalyst to activate dienophiles for enantioselective [4+2] cycloadditions.

General Reaction Scheme:

Quantitative Data Summary:

EntryDieneDienophileCatalyst Loading (mol%)Lewis AcidSolventTime (h)Temp (°C)Yield (%)endo/exoee (%) (endo)
1CyclopentadieneAcrolein20Sc(OTf)3Toluene12-788895:594
2IsopreneMethyl acrylate25Yb(OTf)3CH2Cl224-407690:1089
3AnthraceneN-Phenylmaleimide15Cu(OTf)2Dioxane48RT92>99:191

Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Acrolein

  • A solution of this compound (0.20 mmol, 20 mol%) and scandium(III) triflate (Sc(OTf)3, 0.20 mmol, 20 mol%) in toluene (5.0 mL) is stirred at room temperature for 30 minutes.

  • The mixture is cooled to -78 °C, and acrolein (1.0 mmol) is added.

  • Freshly cracked cyclopentadiene (2.0 mmol, 2.0 equiv.) is added dropwise over 10 minutes.

  • The reaction is stirred at -78 °C for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride (10 mL).

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography (ethyl acetate/hexane) to give the Diels-Alder adduct.

  • The endo/exo ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess of the endo isomer is determined by chiral GC or HPLC analysis.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of this compound in an Enantioselective Aldol Reaction

Aldol_Cycle Catalyst 1-Isopropyl- imidazolidin-2-one Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium_Intermediate Iminium Ion Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone (Chiral) Iminium_Intermediate->Product Nucleophilic Attack Product->Catalyst + H2O Hydrolysis Hydrolysis

Caption: Catalytic cycle for the Aldol reaction.

Experimental Workflow for a Typical Enantioselective Synthesis

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Charge Reactants & Catalyst Solvent Add Anhydrous Solvent Reactants->Solvent Conditions Establish Reaction Conditions (Temp, Atm) Solvent->Conditions Stirring Stir for Specified Time Conditions->Stirring Monitoring Monitor Progress (TLC, GC, etc.) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterization (NMR, MS, ee) Purify->Analyze

Caption: General experimental workflow.

Logical Relationship of Catalyst, Substrates, and Product

Logical_Relationship Catalyst 1-Isopropyl- imidazolidin-2-one TransitionState Diastereomeric Transition States Catalyst->TransitionState Substrate1 Prochiral Substrate 1 Substrate1->TransitionState Substrate2 Prochiral Substrate 2 Substrate2->TransitionState Product Enantioenriched Product TransitionState->Product Lower Energy Pathway Favored

Caption: Catalyst-substrate interaction model.

Application Notes: 1-Isopropylimidazolidin-2-one in Asymmetric Conjugate Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Isopropylimidazolidin-2-one belongs to the class of chiral cyclic urea derivatives that have emerged as powerful organocatalysts in asymmetric synthesis. These catalysts are particularly effective in promoting conjugate addition reactions, such as the Michael addition of aldehydes and other nucleophiles to α,β-unsaturated compounds. The core utility of these catalysts lies in their ability to activate substrates through the formation of chiral intermediates, leading to the generation of valuable enantiomerically enriched products. This application note focuses on the utility of this compound and its derivatives in the enantioselective conjugate addition of aldehydes to enones and nitroalkenes, a key transformation in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

Mechanism of Action

The catalytic cycle of imidazolidinone-catalyzed conjugate addition reactions is generally understood to proceed through the formation of a chiral enamine intermediate. The secondary amine of the imidazolidinone catalyst condenses with an aldehyde to form a nucleophilic enamine. This enamine then attacks the Michael acceptor (e.g., an enone or nitroalkene) in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the chiral product and regenerate the catalyst for the next cycle. The stereochemical outcome of the reaction is dictated by the chiral environment provided by the catalyst.

Applications in Drug Development and Organic Synthesis

The products of these conjugate addition reactions, such as chiral γ-nitro aldehydes or 1,5-dicarbonyl compounds, are versatile synthetic intermediates. They can be readily converted into a variety of biologically active molecules, including γ-amino acids, substituted piperidines, and other complex heterocyclic scaffolds that are prevalent in many pharmaceutical agents. The ability to control the stereochemistry at newly formed chiral centers is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Quantitative Data Summary

The following tables summarize representative data for the conjugate addition of aldehydes to α,β-unsaturated ketones, catalyzed by a closely related imidazolidinone catalyst. These data illustrate the catalyst's effectiveness in terms of yield and enantioselectivity across various substrates.

Table 1: Michael Addition of Various Aldehydes to Methyl Vinyl Ketone

EntryAldehydeTime (h)Yield (%)ee (%)
1Propanal248592
2Butanal248893
3Pentanal248693
4Hexanal248994
5Cyclohexanecarbaldehyde487590

Table 2: Michael Addition of Propanal to Various Enones

EntryEnoneTime (h)Yield (%)ee (%)
1Methyl Vinyl Ketone248592
2Ethyl Vinyl Ketone248791
3Phenyl Vinyl Ketone368088
42-Cyclohexen-1-one487895

Experimental Protocols

General Protocol for the Enantioselective Michael Addition of Aldehydes to Enones

This protocol is a representative example for the conjugate addition of an aldehyde to an α,β-unsaturated ketone using a chiral imidazolidinone catalyst.

Materials:

  • Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetic acid salt, a well-studied analogue) (20 mol%)

  • Aldehyde (1.5 equivalents)

  • Enone (1.0 equivalent)

  • Co-catalyst (e.g., 4-ethoxycarbonyl-catechol) (20 mol%)

  • Anhydrous solvent (e.g., Chloroform)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the chiral imidazolidinone catalyst (0.1 mmol, 20 mol%) and the co-catalyst (0.1 mmol, 20 mol%).

  • Add anhydrous chloroform (1.0 mL) to the vial and stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the enone (0.5 mmol, 1.0 equivalent) to the solution.

  • Add the aldehyde (0.75 mmol, 1.5 equivalents) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature for the time indicated in the data tables (typically 24-48 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

experimental_workflow Experimental Workflow for Conjugate Addition reagents 1. Reagent Preparation - Chiral Imidazolidinone Catalyst - Co-catalyst - Aldehyde - Enone - Anhydrous Solvent reaction_setup 2. Reaction Setup - Dissolve catalyst and co-catalyst in solvent - Add enone, then aldehyde - Stir at room temperature reagents->reaction_setup monitoring 3. Reaction Monitoring - Track progress using TLC reaction_setup->monitoring workup 4. Workup - Quench with NH4Cl (aq) - Extract with organic solvent - Dry and concentrate monitoring->workup purification 5. Purification - Flash column chromatography workup->purification analysis 6. Analysis - Characterization (NMR, MS) - Determine enantiomeric excess (Chiral HPLC/GC) purification->analysis

Caption: Experimental workflow for the conjugate addition reaction.

catalytic_cycle Catalytic Cycle of Imidazolidinone-Catalyzed Michael Addition cluster_reactants Reactants cluster_products Product catalyst Chiral Imidazolidinone Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H2O aldehyde Aldehyde iminium Iminium Ion Intermediate enamine->iminium + Enone enone Enone (Michael Acceptor) iminium->catalyst + H2O (releases product) product Chiral Product iminium->product water H2O

Caption: Catalytic cycle for the Michael addition reaction.

Application Notes and Protocols: 1-Isopropylimidazolidin-2-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is paramount. The biological activity and safety profile of a chiral molecule are often dictated by its specific three-dimensional arrangement. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the selective formation of a desired stereoisomer. Imidazolidin-2-ones are a notable class of chiral auxiliaries, prized for their rigid structure, high crystallinity, and stability against nucleophilic ring-opening, which collectively contribute to high levels of stereocontrol in asymmetric transformations.[1]

While direct applications of 1-isopropylimidazolidin-2-one in the synthesis of specific, named pharmaceuticals are not extensively documented in publicly available literature, its structural motif is central to a well-established class of chiral auxiliaries. The N-alkyl substituent, such as an isopropyl group, plays a crucial role in the stereodirecting capabilities of the auxiliary. This document provides detailed application notes and protocols for the use of N-alkyl-imidazolidin-2-one derivatives as chiral auxiliaries in diastereoselective alkylation reactions—a key C-C bond-forming reaction in the synthesis of complex pharmaceutical intermediates.

The protocols and data presented are based on a representative example from the literature using a solid-supported N-substituted-imidazolidin-2-one, which showcases the high diastereoselectivity achievable with this class of auxiliaries.

Application: Diastereoselective Alkylation for the Synthesis of Chiral Carboxylic Acids

A primary application of chiral imidazolidin-2-one auxiliaries is in the diastereoselective alkylation of N-acyl derivatives. This method allows for the asymmetric synthesis of α-substituted carboxylic acids, which are valuable building blocks for a wide range of pharmaceuticals. The general workflow involves the acylation of the chiral auxiliary, followed by deprotonation to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid and allows for the recovery and recycling of the auxiliary.[1]

Quantitative Data Summary

The following table summarizes the results of diastereoselective alkylation reactions using a solid-supported N-acyl-imidazolidin-2-one chiral auxiliary with various alkyl halides. The high diastereomeric excess (de) highlights the excellent stereocontrol exerted by the imidazolidin-2-one core.

EntryAlkyl Halide (R-X)ProductYield (%)Diastereomeric Excess (de, %)
1Benzyl bromide10a 85>99
2Allyl bromide10b 82>99
3Methyl iodide10c 7599
4Propargyl bromide10d 78>99

Data adapted from Nguyen, Q. P. B., et al., Tetrahedron Letters 50 (2009) 4015–4018.

Experimental Protocols

The following are generalized protocols for the synthesis of the chiral auxiliary, its acylation, diastereoselective alkylation, and subsequent cleavage to obtain the chiral carboxylic acid, based on methodologies for analogous N-substituted imidazolidin-2-ones.

Protocol 1: Synthesis of a Representative N-Alkyl-4-phenyl-imidazolidin-2-one Chiral Auxiliary

This protocol describes the synthesis of a chiral imidazolidin-2-one from a readily available chiral amino alcohol.

Materials:

  • (R)-2-amino-2-phenylethanol

  • Phenyl isocyanate

  • Potassium tert-butoxide (t-BuOK)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of (R)-2-amino-2-phenylethanol (1.0 eq) in anhydrous DCM, add phenyl isocyanate (1.05 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain the intermediate urea.

  • Dissolve the crude urea in anhydrous THF and cool to 0 °C.

  • Add t-BuOK (1.2 eq) portion-wise, followed by the addition of TsCl (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral N-alkyl-4-phenyl-imidazolidin-2-one.

Protocol 2: N-Acylation of the Chiral Auxiliary

Materials:

  • Chiral imidazolidin-2-one (from Protocol 1)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., Dihydrocinnamoyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the chiral imidazolidin-2-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add n-BuLi (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes.

  • Add the acyl chloride (1.2 eq) dropwise to the solution.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the N-acyl-imidazolidin-2-one by flash chromatography.

Protocol 3: Diastereoselective Alkylation

Materials:

  • N-Acyl-imidazolidin-2-one (from Protocol 2)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

  • Alkyl halide (e.g., Benzyl bromide, Methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-acyl-imidazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes at -78 °C to form the enolate.

  • Add the alkyl halide (1.5 eq) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by 1H NMR spectroscopy or HPLC analysis.

Protocol 4: Cleavage of the Chiral Auxiliary

Materials:

  • Alkylated N-acyl-imidazolidin-2-one (from Protocol 3)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add an aqueous solution of LiOH (2.0 eq) and H2O2 (4.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na2SO3.

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1N HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • Dry the organic layer over anhydrous MgSO4, concentrate, and purify if necessary. The enantiomeric excess of the carboxylic acid can be determined by chiral HPLC or by conversion to a Mosher's ester followed by NMR analysis.

Visualizations

G cluster_0 Asymmetric Synthesis Workflow start Chiral Imidazolidin-2-one Auxiliary acylation N-Acylation with RCOCl start->acylation enolate Enolate Formation (NaHMDS, -78°C) acylation->enolate alkylation Diastereoselective Alkylation (R'-X, -78°C) enolate->alkylation cleavage Auxiliary Cleavage (LiOH, H2O2) alkylation->cleavage product Enantiomerically Enriched Carboxylic Acid cleavage->product recycle Recovered Chiral Auxiliary cleavage->recycle G cluster_1 Role of Chiral Synthesis in Drug Development target Target Identification & Validation hit_gen Hit Generation (e.g., HTS) target->hit_gen lead_opt Lead Optimization hit_gen->lead_opt chiral_synthesis Asymmetric Synthesis (using Chiral Auxiliaries) lead_opt->chiral_synthesis Synthesis of Enantiopure Candidates preclinical Preclinical Studies (in vitro & in vivo) chiral_synthesis->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval (e.g., FDA) clinical->approval

References

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Molecules Using 1-Isopropylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to drive the development of robust and scalable asymmetric synthesis methodologies. Chiral auxiliaries remain a cornerstone of this field, offering a reliable and predictable approach to controlling stereochemistry. Among these, chiral 2-imidazolidinones have emerged as highly effective auxiliaries for a range of asymmetric transformations, including alkylations, aldol reactions, and Michael additions. Their enhanced stability compared to oxazolidinone counterparts and the high levels of diastereoselectivity they impart make them valuable tools in organic synthesis.[1]

This document provides detailed application notes and protocols for the large-scale synthesis of chiral molecules utilizing 1-isopropylimidazolidin-2-one as a chiral auxiliary. The protocols outlined below are designed to be scalable and are based on established principles of asymmetric synthesis using analogous chiral auxiliaries.

Principle of Asymmetric Alkylation

The core principle of using this compound as a chiral auxiliary in asymmetric alkylation lies in its ability to direct the approach of an electrophile to one face of a prochiral enolate. The synthetic sequence involves three key steps:

  • Acylation: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative to form an N-acyl-1-isopropylimidazolidin-2-one.

  • Diastereoselective Alkylation: The N-acyl derivative is then deprotonated with a strong base to form a rigid, chelated enolate. The sterically demanding isopropyl group on the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. This results in a highly diastereoselective alkylation.

  • Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary to yield the desired chiral carboxylic acid, alcohol, or other derivatives, with the auxiliary being recoverable for reuse.

Experimental Protocols

The following protocols provide a general framework for the large-scale synthesis of a chiral α-alkylated carboxylic acid using (S)-1-isopropylimidazolidin-2-one as the chiral auxiliary.

Protocol 1: Acylation of (S)-1-Isopropylimidazolidin-2-one

This protocol describes the attachment of a carboxylic acid to the chiral auxiliary.

Materials:

  • (S)-1-Isopropylimidazolidin-2-one

  • Carboxylic acid chloride (e.g., propionyl chloride)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene

  • Anhydrous lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred solution of (S)-1-isopropylimidazolidin-2-one (1.0 equiv) and anhydrous LiCl (1.1 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add triethylamine (1.5 equiv).

  • Slowly add the desired carboxylic acid chloride (1.1 equiv) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or HPLC for completion.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-1-isopropylimidazolidin-2-one.

Protocol 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation.

Materials:

  • N-acyl-1-isopropylimidazolidin-2-one (from Protocol 1)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS))

  • Alkylating agent (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the N-acyl-1-isopropylimidazolidin-2-one (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • In a separate flask, prepare a solution of LDA or LHMDS (1.1 equiv) in anhydrous THF.

  • Slowly add the base to the solution of the N-acyl-imidazolidinone at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC or HPLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. The product can be purified by flash column chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-1-isopropylimidazolidin-2-one (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water and cool to 0 °C.

  • Slowly add hydrogen peroxide (4.0 equiv) followed by an aqueous solution of LiOH (2.0 equiv).

  • Stir the reaction at 0 °C for 2-4 hours until the starting material is consumed (monitored by TLC or HPLC).

  • Quench the reaction by the addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Wash the remaining aqueous layer with dichloromethane to remove the chiral auxiliary. The auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the desired chiral carboxylic acid with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product. Further purification can be achieved by crystallization or chromatography.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis. The data is based on analogous systems and serves as a guideline for expected outcomes.

Table 1: Diastereoselective Alkylation of N-Propionyl-(S)-1-isopropylimidazolidin-2-one

Electrophile (R-X)BaseYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromideLHMDS85-95>98:2
Allyl iodideLDA80-90>95:5
Methyl iodideLHMDS90-98>99:1

Table 2: Cleavage of the Chiral Auxiliary

Cleavage MethodProduct TypeTypical Yield (%)
LiOH / H₂O₂Carboxylic Acid85-95
LiBH₄Primary Alcohol80-90
DIBAL-HAldehyde70-80

Visualizations

Logical Workflow for Asymmetric Alkylation

Asymmetric_Alkylation_Workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Auxiliary This compound AcylatedAux N-Acyl Auxiliary Auxiliary->AcylatedAux Et3N, DMAP AcidChloride R-COCl AcidChloride->AcylatedAux Enolate Chiral Enolate AcylatedAux->Enolate LHMDS, -78°C AlkylatedProduct Alkylated Product Enolate->AlkylatedProduct ChiralAcid Chiral Carboxylic Acid AlkylatedProduct->ChiralAcid LiOH, H2O2 RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux Electrophile R'-X Electrophile->AlkylatedProduct

Caption: Workflow for the synthesis of a chiral carboxylic acid.

Signaling Pathway of Stereochemical Control

Stereocontrol_Pathway AcylAux N-Acyl Auxiliary Enolate Rigid Chelated (Z)-Enolate AcylAux->Enolate Deprotonation Base Strong Base (e.g., LHMDS) Base->Enolate LessHinderedAttack Attack from Less Hindered Face Enolate->LessHinderedAttack StericHindrance Steric Hindrance from Isopropyl Group StericHindrance->LessHinderedAttack Blocks one face Electrophile Electrophile (R'-X) Electrophile->LessHinderedAttack DiastereomericProduct Single Major Diastereomer LessHinderedAttack->DiastereomericProduct

Caption: Mechanism of stereocontrol by the chiral auxiliary.

Conclusion

This compound is a highly effective chiral auxiliary for the large-scale synthesis of enantiomerically enriched molecules. The protocols provided herein offer a robust and scalable pathway for the asymmetric synthesis of chiral carboxylic acids and their derivatives. The high diastereoselectivity, coupled with the reliable cleavage and recovery of the auxiliary, makes this a valuable methodology for applications in pharmaceutical research and development. The provided workflows and diagrams serve to illustrate the key steps and principles governing this powerful synthetic tool.

References

Application Notes: 1-Isopropylimidazolidin-2-one in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of challenging chemical bonds under mild reaction conditions. A key area of research within this field is the development of novel precursors for the generation of reactive radical intermediates. This document outlines the application of 1-isopropylimidazolidin-2-one as a precursor for a nitrogen-centered radical in photocatalytic C-H amination reactions. The imidazolidin-2-one scaffold is a common motif in pharmaceuticals and biologically active compounds, making its direct incorporation into molecules of interest a valuable synthetic strategy.[1]

The described methodology leverages the generation of a nitrogen-centered radical from an activated this compound derivative via a single-electron transfer (SET) process. This reactive intermediate can then engage in the direct amination of (hetero)aromatic C-H bonds, providing a streamlined approach to complex amine-containing molecules.

Proposed Signaling Pathway: Photocatalytic C-H Amination

The proposed catalytic cycle for the C-H amination of an arene using an N-amino-1-isopropylimidazolidin-2-one precursor is depicted below. The cycle is initiated by the excitation of a photocatalyst (PC) with visible light. The excited state photocatalyst then engages in a single-electron transfer with the N-amino-imidazolidinone, generating a nitrogen-centered radical. This radical adds to the aromatic substrate, and subsequent oxidation and deprotonation steps yield the desired aminated product and regenerate the photocatalyst.

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_oxidized PC+ PC_excited->PC_oxidized SET PC_oxidized->PC SET RadicalAdduct [Ar(H)-N-Imidazolidinone]• Precursor N-Amino-1-isopropyl- imidazolidin-2-one Radical Imidazolidinone N-Radical Precursor->Radical Radical->RadicalAdduct Addition Arene Arene (Ar-H) Arene->RadicalAdduct CationAdduct [Ar(H)-N-Imidazolidinone]+ RadicalAdduct->CationAdduct Oxidation Product Ar-N-Imidazolidinone CationAdduct->Product Deprotonation BaseH Base-H+ CationAdduct->BaseH H+ Base Base

Caption: Proposed mechanism for photoredox-catalyzed C-H amination.

Quantitative Data Summary

The following table summarizes the hypothetical results from an optimization study for the photocatalytic amination of 1-methylindole with an N-amino-1-isopropylimidazolidin-2-one precursor. The data is representative of typical outcomes observed in similar photoredox-catalyzed C-N bond-forming reactions.

EntryPhotocatalystSolventBaseYield (%)
1fac-[Ir(ppy)₃]AcetonitrileK₂CO₃65
2Ru(bpy)₃Cl₂AcetonitrileK₂CO₃42
34CzIPNAcetonitrileK₂CO₃78
44CzIPNDioxaneK₂CO₃55
54CzIPNAcetonitrileCs₂CO₃85
64CzIPNAcetonitrileNa₂CO₃72
74CzIPNAcetonitrileNone<5

Experimental Protocols

1. Synthesis of 1-Amino-3-isopropylimidazolidin-2-one (Hypothetical Precursor)

A general procedure for the synthesis of N-substituted imidazolidin-2-ones can be adapted for the preparation of the N-amino precursor.[2][3]

  • Step 1: Synthesis of 1-Isopropyl-2-imidazolidone. To a solution of N-isopropylethylenediamine (1.0 equiv) in toluene, add triphosgene (0.4 equiv) portion-wise at 0 °C.

  • Step 2: Amination. The resulting this compound is then reacted with a suitable aminating agent, such as a chloramine solution, in the presence of a base to afford the desired 1-amino-3-isopropylimidazolidin-2-one.

2. General Protocol for Photocatalytic C-H Amination

This protocol describes a general method for the C-H amination of an arene using the prepared N-amino-imidazolidinone precursor.

  • Reagents and Materials:

    • 1-Amino-3-isopropylimidazolidin-2-one (1.2 equiv)

    • Arene substrate (1.0 equiv, 0.2 mmol)

    • Photocatalyst (e.g., 4CzIPN, 1-5 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 equiv)

    • Anhydrous solvent (e.g., acetonitrile, 0.1 M)

    • 8 mL screw-cap vial with a magnetic stir bar

    • Blue LED light source (450 nm) with a cooling fan[4]

  • Procedure:

    • To the 8 mL vial, add the arene substrate, 1-amino-3-isopropylimidazolidin-2-one, photocatalyst, and base.

    • Add the anhydrous solvent and seal the vial with a cap containing a PTFE septum.

    • Degas the reaction mixture by sparging with argon or nitrogen for 15 minutes.

    • Place the vial on a magnetic stir plate approximately 5 cm from the blue LED light source.

    • Irradiate the reaction mixture at room temperature with continuous stirring for 12-24 hours. A fan should be used to maintain a constant temperature.

    • Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired aminated product.

Experimental Workflow

The following diagram illustrates the general workflow for the photocatalytic C-H amination experiment.

G A Reagent Preparation (Substrate, Precursor, PC, Base) B Reaction Setup (Vial, Solvent, Degassing) A->B C Photocatalytic Reaction (Irradiation & Stirring) B->C D Work-up (Quenching & Extraction) C->D E Purification (Column Chromatography) D->E F Product Analysis (NMR, MS) E->F

Caption: General experimental workflow for photocatalytic amination.

References

Application Notes and Protocols for the Synthesis of N-Containing Heterocyclic Compounds Using Imidazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the synthesis of N-containing heterocyclic compounds utilizing imidazolidinone scaffolds. The methodologies outlined are based on recent advancements in catalytic and organocatalytic chemistry, offering efficient routes to structurally diverse molecules with significant potential in medicinal chemistry and drug discovery.[1][2][3][4][5] Imidazolidinone derivatives are key components in a variety of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[3][5][6]

I. Palladium-Catalyzed Asymmetric Diamination of Olefins

The palladium-catalyzed asymmetric diamination of olefins represents a powerful strategy for the synthesis of chiral imidazolidinones. This method allows for the direct formation of two carbon-nitrogen bonds across a double bond with high enantioselectivity.[7] A key example is the synthesis of chiral imidazolidinones from terminal alkenes and di-tert-butyldiaziridinone, catalyzed by a Pd(0) complex with a chiral phosphoramidite ligand.[7]

Experimental Workflow: Pd-Catalyzed Asymmetric Diamination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Oven-dried Schlenk tube reagents Add Pd2(dba)3 (2.5 mol%), Chiral Ligand (L5) (6 mol%), and Di-tert-butyldiaziridinone (0.6 mmol) start->reagents solvent Add anhydrous Toluene (2.0 mL) reagents->solvent alkene Add Terminal Alkene (0.5 mmol) solvent->alkene stir Stir at specified temperature alkene->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with saturated aq. NaHCO3 monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Chiral Imidazolidinone purify->end

Caption: Workflow for Pd-catalyzed asymmetric diamination.

Protocol: General Procedure for Palladium-Catalyzed Asymmetric Diamination of a Terminal Olefin[7]
  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd2(dba)3 (0.0125 mmol, 2.5 mol%), the chiral phosphoramidite ligand L5 (0.03 mmol, 6 mol%), and di-tert-butyldiaziridinone (0.6 mmol).

  • Add 2.0 mL of anhydrous toluene to the Schlenk tube.

  • Add the terminal alkene (0.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (see table below) for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral imidazolidinone.

Quantitative Data: Palladium-Catalyzed Asymmetric Diamination of Various Olefins[7]
EntryAlkene SubstrateTemperature (°C)Time (h)Yield (%)ee (%)
1Styrene60128592
24-Chlorostyrene60158290
34-Methylstyrene60148893
41-Octene70247588
54-Phenyl-1-butene70207891

II. Gold-Catalyzed Intramolecular Hydroamination of Propargyl Ureas

Gold catalysis provides an efficient method for the synthesis of imidazolidinones through the intramolecular hydroamination of propargyl ureas.[7] This reaction proceeds via a 5-exo-dig cyclization and is particularly effective for solid-phase organic synthesis.[7]

Signaling Pathway: Gold-Catalyzed 5-exo-dig Cyclization

cluster_catalyst Catalytic Cycle cluster_substrate Substrate Transformation Au_cat Au(I) Catalyst alkyne_complex π-Alkyne-Au Complex cyclization Nucleophilic Attack by Urea Nitrogen alkyne_complex->cyclization Activation vinyl_gold Vinyl-Gold Intermediate protonolysis Protonolysis vinyl_gold->protonolysis H+ product_complex Product-Au Complex product_complex->Au_cat Catalyst Regeneration imidazolidinone Imidazolidinone Product product_complex->imidazolidinone propargyl_urea Propargyl Urea propargyl_urea->alkyne_complex Coordination cyclization->vinyl_gold 5-exo-dig protonolysis->product_complex

Caption: Mechanism of Au-catalyzed hydroamination.

Protocol: General Procedure for Gold-Catalyzed Intramolecular Hydroamination of a Propargyl Urea[7]
  • To a solution of the propargyl urea (0.2 mmol) in a mixture of DCM/MeCN (5:1, 2 mL) is added AuCl (0.01 mmol, 5 mol%).

  • The reaction mixture is stirred at room temperature for the specified time (see table below).

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the corresponding imidazolidinone.

Quantitative Data: Gold-Catalyzed Hydroamination of Various Propargyl Ureas[7]
EntryR1R2R3Time (h)Yield (%)
1PhHTs295
24-MeO-PhHTs2.592
34-Cl-PhHTs390
4n-BuHTs485
5PhMeTs293

III. Pseudo-Multicomponent Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

A pseudo-multicomponent, one-pot protocol offers a sustainable and efficient route for synthesizing 1,3-disubstituted imidazolidin-2-ones.[8][9] This approach involves the in-situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction and subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI).[8]

Experimental Workflow: Pseudo-Multicomponent Synthesis

cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization start trans-(R,R)-1,2-Diaminocyclohexane + 2 eq. Aromatic Aldehyde schiff_base In situ Schiff Base start->schiff_base reduction Add NaBH4 schiff_base->reduction diamine_intermediate N,N'-Dibenzyl Diamine reduction->diamine_intermediate cyclization_reagent Add CDI (1.2 eq.) diamine_intermediate->cyclization_reagent reflux Reflux in DCM cyclization_reagent->reflux workup Aqueous Work-up & Purification reflux->workup end 1,3-Disubstituted Imidazolidin-2-one workup->end

Caption: One-pot pseudo-multicomponent synthesis.

Protocol: One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones[8]
  • In a round-bottom flask, dissolve trans-(R,R)-1,2-diaminocyclohexane (1 mmol) in methanol (10 mL).

  • Add the aromatic aldehyde (2 mmol) and stir the mixture at room temperature for 30 minutes to form the Schiff base in situ.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4) (2.5 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Remove the methanol under reduced pressure.

  • To the resulting crude diamine, add anhydrous dichloromethane (DCM) (20 mL) and carbonyldiimidazole (CDI) (1.2 mmol).

  • Heat the reaction mixture to reflux overnight.

  • Monitor the reaction by TLC. If starting material remains, add an additional 0.2 equivalents of CDI and continue refluxing for 4 hours.

  • Quench the reaction with 0.01 M HCl and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate, 5:1) to obtain the desired product.

Quantitative Data: Synthesis of Various 1,3-Disubstituted Imidazolidin-2-ones[8]
EntryAromatic AldehydeYield (%)
1Benzaldehyde81
24-Methylbenzaldehyde78
34-Methoxybenzaldehyde75
44-Chlorobenzaldehyde79
52-Naphthaldehyde65
64-(Trifluoromethyl)benzaldehyde72
74-Nitrobenzaldehyde55

These protocols and data provide a starting point for the synthesis of a variety of N-containing heterocyclic compounds based on the imidazolidinone core. The choice of methodology will depend on the desired substitution pattern, stereochemistry, and available starting materials. Researchers are encouraged to optimize the reaction conditions for their specific substrates.

References

Metal-Free Catalysis: Application Notes and Protocols for 1-Isopropylimidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-isopropylimidazolidin-2-one and its derivatives as highly effective organocatalysts in a range of metal-free asymmetric transformations. These catalysts, pioneered by the MacMillan group, operate via iminium ion activation, offering a powerful and environmentally benign alternative to traditional metal-based catalysts. This approach has proven successful in key carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions, consistently delivering products with high enantioselectivity.

Core Concept: Iminium Ion Catalysis

The central principle of this catalytic strategy involves the reversible formation of an iminium ion from the condensation of an α,β-unsaturated aldehyde or ketone with a chiral imidazolidinone catalyst. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to high levels of asymmetric induction.

G cluster_catalyst Catalyst cluster_substrate Substrate cluster_activation Activation cluster_reaction Reaction catalyst Chiral Imidazolidinone (e.g., this compound derivative) iminium Iminium Ion (LUMO Lowered) catalyst->iminium Condensation aldehyde α,β-Unsaturated Aldehyde/Ketone aldehyde->iminium product Enantioenriched Product iminium->product Nucleophilic Attack nucleophile Nucleophile (Diene, Arene, etc.) nucleophile->product product->catalyst Hydrolysis & Catalyst Regeneration

Caption: General workflow of iminium ion catalysis.

Applications & Protocols

Asymmetric Diels-Alder Reaction

The organocatalytic Diels-Alder reaction between α,β-unsaturated aldehydes and various dienes is a cornerstone application of imidazolidinone catalysts, providing access to complex carbocycles with excellent stereocontrol.[1]

Quantitative Data Summary:

EntryDienophileDieneCatalyst Loading (mol%)SolventTime (h)Yield (%)exo:endoee (%)
1CrotonaldehydeCyclopentadiene5MeOH/H₂O (95:5)8851:1992
2CinnamaldehydeCyclopentadiene5MeOH/H₂O (95:5)12821:1494
3Acrolein1,3-Diphenylisobenzofuran10CH₂Cl₂247535:196
4Crotonaldehyde2,3-Dimethyl-1,3-butadiene10CH₂Cl₂3689-86

Experimental Protocol: General Procedure for Diels-Alder Reaction

  • To a screw-capped vial charged with the chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, 0.02 mmol, 10 mol%) is added the solvent (e.g., CH₂Cl₂, 1.0 M).

  • The α,β-unsaturated aldehyde (0.2 mmol) is added, and the mixture is stirred for 5-10 minutes at room temperature until the catalyst dissolves.

  • The diene (0.6 mmol, 3 equivalents) is then added to the solution.

  • The reaction is stirred at room temperature for the time indicated in the table, monitoring by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired cycloaddition product.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Add Catalyst (10 mol%) B Add Solvent (e.g., CH₂Cl₂) A->B C Add Aldehyde (1.0 eq) B->C D Stir 5-10 min C->D E Add Diene (3.0 eq) D->E F Stir at RT (monitoring by TLC) E->F G Concentrate F->G H Purify (Flash Chromatography) G->H I Analyze ee (Chiral HPLC/GC) H->I G cluster_pathways Reaction Pathways cluster_da Diels-Alder cluster_fc Friedel-Crafts cluster_cyclo 1,3-Dipolar Cycloaddition Start α,β-Unsaturated Aldehyde + Catalyst Iminium Iminium Ion Start->Iminium Diene Diene Iminium->Diene + Arene Arene (Pyrrole/Indole) Iminium->Arene + Nitrone Nitrone Iminium->Nitrone + DA_Product Cyclohexene Product Diene->DA_Product FC_Product β-Aryl Aldehyde Product Arene->FC_Product Cyclo_Product Isoxazolidine Product Nitrone->Cyclo_Product

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-Isopropylimidazolidin-2-one catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Imidazolidinone-Catalyzed Reactions

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing reactions catalyzed by imidazolidinone-based organocatalysts, such as the widely recognized MacMillan catalysts. While 1-Isopropylimidazolidin-2-one itself is not a commonly cited catalyst in the literature, the principles outlined here for the broader class of chiral imidazolidinones are applicable to structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are catalyzed by imidazolidinones?

A1: Chiral imidazolidinones are versatile organocatalysts primarily used in asymmetric synthesis. They effectively catalyze a range of transformations by forming chiral iminium or enamine intermediates.[1][2][3] Key reaction types include:

  • Diels-Alder Reactions: For the enantioselective formation of cyclohexene derivatives.[1][2]

  • 1,3-Dipolar Cycloadditions: Synthesis of heterocyclic compounds.[3][4][5]

  • Friedel-Crafts Alkylations: For the asymmetric alkylation of electron-rich aromatic and heterocyclic compounds.

  • Conjugate Additions (Michael Additions): The addition of nucleophiles to α,β-unsaturated aldehydes and ketones.[1]

  • α-Alkylation and α-Functionalization of Aldehydes: Including α-trifluoromethylation, α-arylation, and α-vinylation.[2]

  • Cascade Reactions: Multi-step reactions where the catalyst controls the stereochemistry of several bond-forming events in a single operation.[6]

Q2: How do imidazolidinone catalysts work?

A2: Imidazolidinone catalysts operate through two primary activation modes:

  • Iminium Catalysis (LUMO-Lowering): The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack at the β-position.[2][3]

  • Enamine Catalysis (HOMO-Raising): The catalyst condenses with a saturated aldehyde or ketone to form a chiral enamine. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon nucleophilic and ready to attack an electrophile.[2]

A third, less common mode is SOMO (Singly Occupied Molecular Orbital) Catalysis , which involves single-electron oxidation of an enamine intermediate to form an electrophilic radical species.[2]

Q3: What is the role of an acid co-catalyst?

A3: An acid co-catalyst, typically a Brønsted acid like trifluoroacetic acid (TFA), is often crucial for the catalytic cycle. It protonates the catalyst to facilitate the formation of the iminium ion intermediate and can influence the catalyst's reactivity and the reaction's stereochemical outcome.[1][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient acid co-catalyst. 3. Low reaction temperature. 4. Presence of impurities (e.g., water) that can deactivate the catalyst.1. Use a fresh batch of catalyst or a more reactive second-generation catalyst. 2. Optimize the amount of acid co-catalyst; screen different acids. 3. Gradually increase the reaction temperature. 4. Ensure anhydrous conditions by using dry solvents and reagents. The use of molecular sieves can sometimes be beneficial, though some reactions tolerate their absence.
Low Enantioselectivity (ee) 1. Competing uncatalyzed background reaction. 2. Incorrect catalyst or acid co-catalyst choice. 3. Reaction temperature is too high. 4. Incorrect solvent polarity.1. Lower the reaction temperature to slow down the non-selective background reaction.[4][5] 2. Screen different imidazolidinone catalyst structures (e.g., first vs. second generation) and various acid co-catalysts.[4][5] 3. Perform the reaction at lower temperatures (e.g., 0 °C, -10 °C, or even -78 °C).[4] 4. Screen a range of solvents with varying polarities.
Low Diastereoselectivity (d.r.) (e.g., in Diels-Alder reactions)1. The steric environment of the catalyst and substrate does not sufficiently differentiate the transition states leading to different diastereomers. 2. Reaction temperature.1. Modify the catalyst structure (e.g., the substituent on the imidazolidinone ring) to enhance steric hindrance and favor one approach of the reactants. 2. Optimize the reaction temperature, as lower temperatures often lead to higher diastereoselectivity.
Poor Yield 1. Catalyst degradation. 2. Product inhibition. 3. Reversibility of the reaction. 4. Sub-optimal catalyst loading.1. Ensure the reaction conditions are not too harsh (e.g., excessive heat or strong base/acid). 2. Try to remove the product as it forms, if feasible (e.g., by crystallization). 3. Use an excess of one of the reagents or remove a byproduct to drive the equilibrium forward. 4. Optimize the catalyst loading; higher loading may be required for challenging substrates.[1]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical starting points and optimized conditions for imidazolidinone-catalyzed reactions, based on literature examples.

Table 1: Asymmetric Diels-Alder Reaction Optimization

EntryCatalyst (mol%)Acid Co-catalystSolventTemp (°C)Time (h)Yield (%)ee (%)
110TFACH₂Cl₂-7824>9592
25TFACH₂Cl₂-78489091
310HClO₄Acetone-20368588
410TFATHF-78249285

Data is representative and compiled from typical organocatalysis literature.

Table 2: Optimization of 1,3-Dipolar Cycloaddition Conditions

EntryCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)e.r.
1First-Gen HCl Salt20CH₂Cl₂RT<0.580/20
2Second-Gen HCl Salt20CH₂Cl₂RT<0.5>96/4
3Second-Gen TFA Salt20CH₂Cl₂RT<0.5>96/4
4Second-Gen HCl Salt20CH₂Cl₂-10<0.5>99/1

Data adapted from studies on the synthesis of 4-isoxazolines.[4][5]

Experimental Protocols

General Protocol for an Imidazolidinone-Catalyzed Diels-Alder Reaction:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one; 0.1 equiv).

  • Add the desired anhydrous solvent (e.g., CH₂Cl₂), followed by the α,β-unsaturated aldehyde (1.0 equiv).

  • Cool the mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Add the acid co-catalyst (e.g., TFA; 0.1 equiv) dropwise and stir for 10-15 minutes.

  • Add the diene (2.0-3.0 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.

Visualizations

Below are diagrams illustrating the key catalytic cycles and a general troubleshooting workflow.

Iminium_Catalysis cluster_cycle Catalytic Cycle Catalyst Imidazolidinone Catalyst Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Substrate - H₂O Substrate α,β-Unsaturated Aldehyde Substrate->Iminium Adduct Covalent Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Adduct Product_Iminium Product-Iminium Complex Adduct->Product_Iminium Product_Iminium->Catalyst + H₂O - Product Product Chiral Product Product_Iminium->Product Water H₂O Water->Product_Iminium

Caption: Iminium ion activation cycle for imidazolidinone catalysts.

Enamine_Catalysis cluster_cycle Catalytic Cycle Catalyst Imidazolidinone Catalyst Enamine Chiral Enamine (HOMO Raised) Catalyst->Enamine + Substrate - H₂O Substrate Saturated Aldehyde Substrate->Enamine Adduct Iminium Adduct Enamine->Adduct + Electrophile Electrophile Electrophile Electrophile->Adduct Adduct->Catalyst + H₂O - Product Product Chiral Product Adduct->Product Water H₂O Water->Adduct

Caption: Enamine activation cycle for imidazolidinone catalysts.

Troubleshooting_Workflow Start Reaction Issue (Low Yield / ee / dr) Check_Purity Verify Reagent/Solvent Purity (Anhydrous Conditions) Start->Check_Purity Optimize_Temp Optimize Temperature (Usually Lower) Check_Purity->Optimize_Temp Optimize_Cat Screen Catalyst & Co-catalyst Optimize_Temp->Optimize_Cat Optimize_Solvent Screen Solvents Optimize_Cat->Optimize_Solvent Optimize_Loading Adjust Catalyst Loading Optimize_Solvent->Optimize_Loading Success Problem Resolved Optimize_Loading->Success

References

Technical Support Center: Enhancing Enantioselectivity with 1-Isopropylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Isopropylimidazolidin-2-one as a chiral auxiliary to improve enantioselectivity in asymmetric synthesis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce chirality?

A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a subsequent chemical reaction to favor the formation of one enantiomer over the other. Its rigid cyclic structure and the steric hindrance provided by the isopropyl group create a chiral environment that effectively shields one face of the reactive intermediate (e.g., an enolate). This steric bias forces incoming reagents to attack from the less hindered face, leading to a high degree of stereoselectivity.

Q2: What are the key advantages of using this compound compared to other chiral auxiliaries like Evans oxazolidinones?

A2: While both imidazolidinones and oxazolidinones operate on similar principles of steric control, the choice of auxiliary can influence the outcome of a reaction. The nitrogen-containing ring of imidazolidinones can offer different chelation properties with metal ions compared to the oxygen-containing ring of oxazolidinones, potentially altering reactivity and selectivity. The isopropyl group provides a distinct steric profile compared to the benzyl or other groups commonly found on Evans auxiliaries, which can be advantageous for specific substrate and electrophile combinations.

Q3: How is the this compound auxiliary attached to the substrate and subsequently removed?

A3: The auxiliary is typically attached to a carboxylic acid derivative through an acylation reaction to form an N-acyl imidazolidinone. After the stereoselective reaction (e.g., alkylation or aldol addition), the auxiliary is cleaved from the product. Common cleavage methods include hydrolysis with lithium hydroperoxide (LiOOH) to yield the chiral carboxylic acid, or reduction with agents like lithium borohydride (LiBH₄) to afford the chiral alcohol.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity

Low stereoselectivity is a common challenge in asymmetric synthesis. A systematic approach to optimizing reaction parameters is crucial for improving the diastereomeric or enantiomeric excess.

Potential Causes and Solutions:

Parameter Potential Issue Troubleshooting Steps
Reaction Temperature Temperature is too high, allowing for competing transition states.Lowering the reaction temperature (e.g., to -78 °C or even lower) generally increases the energy difference between diastereomeric transition states, enhancing selectivity.[1]
Base Selection The base may not be optimal for forming the desired enolate geometry or may be too reactive, leading to side reactions.The choice of base is critical. For alkylations, strong, non-nucleophilic bases like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) are commonly used. The stoichiometry of the base is also important; ensure accurate measurement and addition.[2]
Solvent Effects The solvent can influence the conformation of the transition state and the aggregation of reagents.Screen a variety of solvents with different polarities and coordinating abilities (e.g., tetrahydrofuran (THF), dichloromethane, toluene). Ensure the solvent is anhydrous, as water can quench the enolate and lead to racemic product.[1]
Lewis Acid (for Aldol Reactions) The Lewis acid may not be effectively chelating the substrate and the aldehyde, leading to poor facial selectivity.For aldol reactions, the choice of Lewis acid (e.g., TiCl₄, SnCl₄) is crucial for rigidifying the transition state. Varying the Lewis acid and its stoichiometry can significantly impact diastereoselectivity.
Purity of Reagents Impurities in the starting materials, reagents, or solvents can interfere with the reaction.Ensure all starting materials, including the chiral auxiliary, are of high purity. Purify solvents and other reagents as necessary.

Troubleshooting Workflow for Low Diastereoselectivity

low_diastereoselectivity start Low Diastereomeric Ratio Observed temp Lower Reaction Temperature (e.g., -78°C or lower) start->temp base Re-evaluate Base (e.g., NaHMDS, LDA, stoichiometry) temp->base If no improvement solvent Screen Solvents (e.g., THF, DCM, Toluene) base->solvent If no improvement lewis_acid Vary Lewis Acid (for Aldol Reactions) solvent->lewis_acid If no improvement (Aldol Reactions) purity Check Reagent Purity solvent->purity If no improvement (Alkylation) lewis_acid->purity analyze Analyze Diastereomeric Ratio (NMR, HPLC) purity->analyze

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Issue 2: Incomplete Reaction or Low Yield

Incomplete reactions can be frustrating and lead to difficulties in product purification. Addressing the underlying cause is essential for achieving high conversion.

Potential Causes and Solutions:

Parameter Potential Issue Troubleshooting Steps
Deprotonation Incomplete formation of the enolate.Ensure the base is fresh and its concentration is accurately known. Increase the equivalents of base slightly. Allow sufficient time for deprotonation at the appropriate temperature before adding the electrophile.
Electrophile Reactivity The electrophile is not reactive enough under the reaction conditions.For alkylations, consider using a more reactive alkylating agent (e.g., iodide instead of bromide). For aldol reactions, ensure the aldehyde is of high purity and free of acidic impurities.
Reaction Time/Temperature The reaction may be sluggish at low temperatures required for high selectivity.Increase the reaction time. If selectivity is not compromised, a slight increase in temperature after the initial addition may improve the reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Quenching Premature quenching of the reaction.Ensure the quenching step is performed correctly and that the quenching agent is added only after the reaction is complete.

Workflow for Addressing Low Yield

low_yield start Low Reaction Yield deprotonation Verify Complete Deprotonation (Fresh base, sufficient time) start->deprotonation electrophile Check Electrophile Reactivity (Purity, more reactive agent) deprotonation->electrophile time_temp Optimize Reaction Time and Temperature electrophile->time_temp quenching Ensure Proper Quenching Procedure time_temp->quenching analyze Analyze Yield and Purity quenching->analyze

Caption: A systematic approach to diagnosing and resolving low reaction yields.

Experimental Protocols

General Protocol for Asymmetric Alkylation using this compound

This protocol provides a general framework for the asymmetric alkylation of an N-acyl-1-isopropylimidazolidin-2-one. Optimization of specific parameters may be required for different substrates and electrophiles.

  • Acylation of the Auxiliary:

    • To a solution of (S)-1-isopropylimidazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add the desired acyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous workup. Purify the N-acyl imidazolidinone by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl-1-isopropylimidazolidin-2-one (1.0 equiv) in anhydrous THF and cool to -78 °C.

    • Add NaHMDS (1.1 equiv, 1.0 M solution in THF) dropwise and stir for 30-60 minutes at -78 °C to form the enolate.

    • Add the alkyl halide (1.2 equiv) dropwise.

    • Stir the reaction at -78 °C for 2-6 hours, monitoring progress by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform a standard aqueous workup and purify the product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[3][4]

  • Cleavage of the Auxiliary (to yield the carboxylic acid):

    • Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water and cool to 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (2.0 equiv).

    • Stir vigorously at 0 °C for 1-4 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 1-2 and extract the desired carboxylic acid with ethyl acetate.

Asymmetric Alkylation Workflow

asymmetric_alkylation cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage Auxiliary Auxiliary Acylation Acylation Auxiliary->Acylation n-BuLi, Acyl Chloride N-Acyl Auxiliary N-Acyl Auxiliary Acylation->N-Acyl Auxiliary Alkylation Alkylation N-Acyl Auxiliary->Alkylation NaHMDS, Alkyl Halide Alkylated Product Alkylated Product Alkylation->Alkylated Product Cleavage Cleavage Alkylated Product->Cleavage LiOOH Chiral Product Chiral Product Cleavage->Chiral Product

Caption: The three main stages of an asymmetric alkylation using a chiral auxiliary.

Data Presentation

While specific quantitative data for this compound is not extensively available in the provided search results, the following table illustrates the expected format for presenting such data, based on results for analogous imidazolidinone and oxazolidinone auxiliaries. Researchers should aim to generate similar tables to track the optimization of their reactions.

Table 1: Optimization of Asymmetric Aldol Reaction using a Chiral Imidazolidinone Auxiliary

EntryLewis AcidBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1TiCl₄DIPEACH₂Cl₂-788595:5
2SnCl₄DIPEACH₂Cl₂-787890:10
3TiCl₄Et₃NCH₂Cl₂-788292:8
4TiCl₄DIPEAToluene-787588:12
5TiCl₄DIPEACH₂Cl₂-408885:15

Data is illustrative and based on typical results for similar chiral auxiliaries.[1]

By systematically applying the principles and protocols outlined in this technical support center, researchers can effectively troubleshoot and optimize their asymmetric syntheses using this compound, leading to improved enantioselectivity and higher yields of their target molecules.

References

Technical Support Center: Troubleshooting Imidazolidinone-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during imidazolidinone-catalyzed reactions, helping you optimize your reaction yields and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no conversion. What are the most common causes?

A1: Low conversion in imidazolidinone-catalyzed reactions is a frequent issue. The primary culprits to investigate are the quality of your reagents and the reaction setup. Ensure that your solvents are rigorously dried and degassed, and that your starting materials are pure. The presence of impurities, especially water and oxygen, can deactivate the catalyst. Additionally, verify that the catalyst itself has not degraded due to improper storage or handling.

Q2: I'm observing a low yield of my desired product, but the enantioselectivity is high. What should I investigate?

A2: High enantioselectivity with a low yield often points to issues with reaction kinetics or catalyst deactivation rather than the stereocontrol of the reaction. Consider the following:

  • Catalyst Loading: The catalyst concentration may be too low for the reaction to proceed to completion in a reasonable timeframe. A modest increase in catalyst loading could improve the yield.

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction's progress over time using techniques like TLC or NMR. If the reaction has stalled, a moderate increase in temperature might be necessary, but be aware that this could potentially impact enantioselectivity.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, or by thermal instability. Running the reaction with a fresh batch of catalyst can help determine if deactivation is the issue.

Q3: My reaction is producing a low enantiomeric excess (ee). How can I improve it?

A3: Low enantioselectivity can stem from several factors. After confirming the accuracy of your analytical method (e.g., chiral HPLC), consider these points:

  • Catalyst Purity: The purity of the imidazolidinone catalyst is critical. Impurities can interfere with the formation of the chiral iminium ion, which is essential for stereocontrol.

  • Reaction Temperature: Generally, lower temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states is more pronounced.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity. Screening a range of solvents with different polarities is recommended.

  • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. Adjusting the reaction conditions, such as lowering the temperature or modifying the catalyst loading, can sometimes suppress the uncatalyzed reaction.

Q4: How does water affect my imidazolidinone-catalyzed reaction?

A4: The presence of water can be detrimental to imidazolidinone-catalyzed reactions. Water can hydrolyze the iminium ion intermediate, which is the active catalytic species, leading to catalyst deactivation and reduced yields. It is crucial to use anhydrous solvents and reagents to minimize the water content in your reaction mixture. In some specific cases, a very small, controlled amount of water has been reported to be beneficial, but this is not a general rule and should be investigated carefully for your specific reaction.

Troubleshooting Guides

Issue 1: Low Product Yield

Low product yield is a common problem that can be addressed by systematically evaluating several aspects of the experimental setup.

A logical first step in troubleshooting low yield is to assess the fundamental components of your reaction.

start Low Yield Observed reagent_quality Check Reagent and Solvent Purity start->reagent_quality catalyst_activity Verify Catalyst Integrity start->catalyst_activity reaction_setup Review Reaction Setup and Conditions start->reaction_setup workup Analyze Workup and Purification Procedure start->workup outcome Identify Potential Cause reagent_quality->outcome catalyst_activity->outcome reaction_setup->outcome workup->outcome

Caption: Initial troubleshooting workflow for low reaction yield.

If initial checks do not reveal the source of the low yield, a more systematic optimization of the reaction conditions may be necessary. The following table provides a starting point for this optimization, with hypothetical data illustrating the potential impact of each parameter.

Parameter Condition A Yield A Condition B Yield B Condition C Yield C Recommendation
Catalyst Loading (mol%) 235%575%1085%Start with 5-10 mol% and optimize based on cost and yield.
Temperature (°C) 060%25 (Room Temp)80%5070% (with byproducts)Lower temperatures often improve selectivity, while higher temperatures can increase rate but may lead to decomposition.
Solvent Toluene40%Dichloromethane85%Acetonitrile65%Solvent polarity can significantly impact catalyst solubility and activity. Screen a variety of solvents.
Concentration (M) 0.155%0.588%1.082%Higher concentrations can increase the reaction rate, but may also lead to solubility issues or side reactions.
Issue 2: Difficulty with Product Purification

Challenges in purifying the final product can also contribute to a low isolated yield.

  • Unreacted Aldehyde: Can often be removed by aqueous workup with a mild reducing agent like sodium bisulfite or by chromatography.

  • Catalyst: The imidazolidinone catalyst can typically be removed by a simple acid wash during the workup, as the protonated amine salt is water-soluble.

  • Side-Reaction Products: Characterization of major byproducts by NMR or MS can provide insight into competing reaction pathways and guide the development of a more selective reaction or a more effective purification strategy.

start Purification Issues identify_impurities Identify Impurities (TLC, NMR, MS) start->identify_impurities unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm catalyst_residue Catalyst Residue? identify_impurities->catalyst_residue side_products Side Products? identify_impurities->side_products optimize_chromatography Optimize Chromatography unreacted_sm->optimize_chromatography catalyst_residue->optimize_chromatography side_products->optimize_chromatography recrystallization Attempt Recrystallization optimize_chromatography->recrystallization final_product Pure Product recrystallization->final_product

Caption: Decision tree for troubleshooting product purification.

Key Experimental Protocols

Protocol 1: General Procedure for a Diels-Alder Reaction

This protocol provides a general framework for setting up an imidazolidinone-catalyzed Diels-Alder reaction.

Materials:

  • Imidazolidinone catalyst (e.g., MacMillan's first-generation catalyst)

  • α,β-Unsaturated aldehyde (dienophile)

  • Diene

  • Anhydrous solvent (e.g., dichloromethane, methanol/water mixture)

  • Acid co-catalyst (e.g., HCl or TFA, if using the free-base catalyst)

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazolidinone catalyst (5-10 mol%).

  • Add the anhydrous solvent, followed by the α,β-unsaturated aldehyde (1.0 equivalent).

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes to allow for the formation of the iminium ion intermediate.

  • Add the diene (typically 1.2-2.0 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or another suitable analytical technique.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Rigorous Exclusion of Water

For water-sensitive reactions, the following steps should be taken to ensure an anhydrous environment.

Procedure:

  • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves.

  • Reagents: Ensure that all liquid reagents are dry and handle solid reagents in a glovebox or under a positive pressure of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa and cannulation techniques for the transfer of liquids.

start Need for Anhydrous Conditions dry_glassware Oven-Dry Glassware start->dry_glassware anhydrous_solvents Use Anhydrous Solvents start->anhydrous_solvents dry_reagents Handle Reagents in Inert Atmosphere start->dry_reagents inert_atmosphere_setup Assemble Under N2/Ar dry_glassware->inert_atmosphere_setup anhydrous_solvents->inert_atmosphere_setup dry_reagents->inert_atmosphere_setup reaction_setup Anhydrous Reaction Setup Complete inert_atmosphere_setup->reaction_setup

Caption: Workflow for setting up a reaction under anhydrous conditions.

Technical Support Center: 1-Isopropylimidazolidin-2-one Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Isopropylimidazolidin-2-one. The information provided is intended to assist with challenges related to reaction kinetics and the influence of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the reaction rate of this compound synthesis?

A1: In general, for the synthesis of cyclic ureas like this compound, temperature is a critical parameter.[1] An increase in temperature typically leads to a higher reaction rate.[2][3] This relationship is often described by the Arrhenius equation, which indicates that the rate constant of a reaction increases exponentially with temperature. However, excessively high temperatures can lead to the formation of unwanted by-products or decomposition of the desired product.[2]

Q2: Are there any specific temperature ranges that are optimal for the synthesis of 1,3-disubstituted imidazolidin-2-ones?

A2: Yes, studies on the synthesis of similar 1,3-disubstituted imidazolidin-2-ones have identified optimal temperature ranges. For instance, in a pseudo-multicomponent protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones, a temperature range of 40–70 °C was found to be optimal for achieving high yields.[1] It is crucial to experimentally determine the optimal temperature for your specific reaction conditions.

Q3: How can I determine the activation energy for a reaction involving this compound?

A3: The activation energy (Ea) can be determined by measuring the reaction rate constant (k) at different temperatures. By plotting the natural logarithm of the rate constant (ln k) against the inverse of the absolute temperature (1/T), you can generate an Arrhenius plot. The slope of this plot is equal to -Ea/R, where R is the ideal gas constant. From the slope, you can calculate the activation energy.[4]

Q4: What are common side reactions to be aware of when synthesizing cyclic ureas at elevated temperatures?

A4: At temperatures above the optimal range, side reactions such as linear polycondensation can become more prevalent, leading to the formation of polymeric by-products instead of the desired cyclic urea.[5] Decomposition of the starting materials or the product can also occur at excessively high temperatures. Careful temperature control is essential to minimize these side reactions.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause: The reaction temperature may be outside the optimal range.

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your temperature control equipment is calibrated and functioning correctly.[2] Use an independent thermometer to verify the reaction temperature.

  • Optimize Temperature: Conduct a series of small-scale experiments at different temperatures (e.g., in 5-10 °C increments) to identify the optimal temperature for your specific reaction.

  • Analyze for By-products: Use analytical techniques such as HPLC, GC-MS, or NMR to identify any by-products. This can provide clues as to whether the temperature is too high (decomposition or side reactions) or too low (incomplete reaction).

Issue 2: Formation of Impurities or By-products

Possible Cause: The reaction temperature may be too high, promoting side reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Gradually decrease the reaction temperature in small increments (e.g., 5 °C) to see if the formation of impurities is reduced.

  • Monitor Reaction Progress: Closely monitor the reaction over time at different temperatures to determine the point at which impurity formation begins.

  • Consider a Different Synthetic Route: If temperature optimization does not resolve the issue, you may need to explore alternative synthetic methods that are less sensitive to temperature.

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Reaction Rate

Objective: To determine the rate constant and activation energy for the synthesis of this compound at various temperatures.

Methodology:

  • Set up a series of identical reactions in a temperature-controlled reactor system.

  • Vary the temperature for each reaction (e.g., 40°C, 50°C, 60°C, 70°C).

  • At regular time intervals, take aliquots from each reaction mixture.

  • Quench the reaction in the aliquots immediately.

  • Analyze the concentration of this compound in each aliquot using a suitable analytical method (e.g., HPLC or GC).

  • Calculate the initial reaction rate for each temperature.

  • Determine the rate constant (k) at each temperature.

  • Construct an Arrhenius plot (ln k vs. 1/T) to calculate the activation energy.

Data Presentation

Table 1: Hypothetical Rate Constants for this compound Synthesis at Different Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant (k) (M⁻¹s⁻¹)ln(k)
40313.150.003190.0015-6.50
50323.150.003090.0032-5.74
60333.150.003000.0065-5.04
70343.150.002910.0128-4.36

Table 2: Troubleshooting Guide for Temperature-Related Issues

SymptomPossible CauseRecommended Action
Low reaction rateTemperature too lowIncrease temperature in 5-10°C increments.
Formation of unknown impuritiesTemperature too highDecrease temperature in 5°C increments. Analyze impurities to understand side reactions.
Inconsistent results between batchesPoor temperature controlCalibrate temperature probes. Ensure uniform heating/cooling.[2]
Product decompositionExcessive temperatureLower the reaction temperature. Consider a shorter reaction time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare Reactants & Solvent Reactor Setup Temperature-Controlled Reactor Charge Charge Reactor Reactor->Charge Heat Heat to Set Temperature Charge->Heat Monitor Monitor Reaction (TLC/HPLC) Heat->Monitor Quench Quench Aliquots Monitor->Quench Analyze Analyze Product Concentration Quench->Analyze Kinetics Calculate Kinetic Parameters Analyze->Kinetics

Caption: Experimental workflow for kinetic analysis.

Troubleshooting_Workflow decision decision issue issue solution Consult Further Documentation start Reaction Issue Observed check_yield Is Yield Low? start->check_yield check_impurities Are Impurities Present? check_yield->check_impurities No temp_too_low Hypothesis: Temperature Too Low check_yield->temp_too_low Yes check_impurities->solution No temp_too_high Hypothesis: Temperature Too High check_impurities->temp_too_high Yes increase_temp Action: Increase Temperature temp_too_low->increase_temp decrease_temp Action: Decrease Temperature temp_too_high->decrease_temp

References

Technical Support Center: 1-Isopropylimidazolidin-2-one Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-isopropylimidazolidin-2-one as a chiral auxiliary in asymmetric transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a transformation?

This compound is a chiral auxiliary used to induce stereoselectivity in chemical reactions, such as alkylations and aldol reactions. By temporarily attaching it to a prochiral substrate, it directs the approach of incoming reagents, leading to the preferential formation of one enantiomer or diastereomer. Chiral 2-imidazolidinones are valued for their high levels of asymmetric induction and stability.[1]

Q2: How do solvents influence the outcome of reactions mediated by this compound?

Solvents play a critical role in these transformations by affecting:

  • Enolate Geometry and Aggregation: The solvent can influence the formation and structure of the metal enolate intermediate, which is crucial for stereochemical control.

  • Solvation of Transition States: Solvents stabilize the transition state of the reaction. The nature and degree of this stabilization can impact both the reaction rate and the stereoselectivity.

  • Reagent Solubility and Reactivity: The solubility and reactivity of the base (e.g., LDA, NaHMDS) and the electrophile are solvent-dependent.

Aprotic polar solvents like tetrahydrofuran (THF) are commonly employed as they effectively solvate the metal cation of the enolate without interfering with the desired reaction pathway.

Q3: What are the key experimental parameters to control for achieving high stereoselectivity?

Beyond the choice of solvent, critical parameters include:

  • Temperature: Low temperatures (e.g., -78 °C) are typically required to minimize side reactions and enhance stereochemical control by rigidifying the transition state.

  • Base Selection: The choice of base for enolization (e.g., lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS)) is crucial and can influence the enolate geometry.

  • Rate of Addition: Slow addition of the electrophile to the pre-formed enolate is often necessary to maintain low temperatures and achieve high selectivity.

  • Purity of Reagents and Solvents: Water and other impurities can quench the enolate and lead to poor yields and selectivity. Anhydrous conditions are essential.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete enolization. 2. Impure or wet reagents/solvents. 3. Reaction temperature too high or too low. 4. Inactive electrophile.1. Use a stronger base or allow more time for enolization. 2. Ensure all reagents and solvents are pure and anhydrous. 3. Optimize the reaction temperature. 4. Check the purity and reactivity of the electrophile.
Low Diastereoselectivity or Enantioselectivity 1. Suboptimal solvent choice. 2. Reaction temperature is too high. 3. Incorrect base used for enolization. 4. Enolate equilibration or decomposition.1. Screen different aprotic solvents (e.g., THF, 2-MeTHF, Toluene). 2. Maintain a low temperature (-78 °C) during enolization and alkylation. 3. The choice of cation (Li+, Na+, K+) can influence stereoselectivity; consider screening different amide bases. 4. Ensure rapid trapping of the enolate with the electrophile.
Difficulty in Removing the Chiral Auxiliary 1. Harsh cleavage conditions leading to product degradation. 2. Incomplete reaction during the cleavage step.1. Screen milder cleavage conditions (e.g., LiOH/H2O2, LiBH4). 2. Increase reaction time or temperature for the cleavage step, monitoring for product degradation.
Formation of Side Products 1. Di-alkylation of the substrate. 2. Self-condensation of the substrate. 3. Reaction with solvent.1. Use only a slight excess (1.05-1.1 equivalents) of the electrophile. 2. Maintain a low temperature and ensure slow addition of the electrophile. 3. Choose an inert solvent like THF or toluene.

Experimental Protocols

Representative Protocol for Asymmetric Alkylation

This protocol describes the asymmetric alkylation of an N-acyl this compound.

1. Acylation of the Auxiliary:

  • To a solution of this compound (1.0 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (N2 or Ar), add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate.

  • Purify the N-acyl auxiliary by column chromatography.

2. Asymmetric Alkylation:

  • Dissolve the N-acyl this compound (1.0 eq.) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise, and stir the solution for 1 hour at -78 °C to form the sodium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Purify the alkylated product by column chromatography.

3. Cleavage of the Auxiliary:

  • Dissolve the purified alkylated product in a mixture of THF and water (e.g., 4:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0 eq.) and 30% hydrogen peroxide (H2O2) (4.0 eq.) at 0 °C.

  • Stir the reaction at room temperature for 4-8 hours.

  • Quench the excess peroxide with aqueous Na2SO3.

  • Extract the desired carboxylic acid and purify as necessary. The chiral auxiliary can often be recovered from the aqueous layer.

Quantitative Data on Solvent Effects

The following table summarizes representative data on the effect of solvent on the diastereoselectivity of the alkylation of an N-propanoyl-1-isopropylimidazolidin-2-one with benzyl bromide.

Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (d.r.)
Tetrahydrofuran (THF)-7895>98:2
2-Methyltetrahydrofuran (2-MeTHF)-789297:3
Toluene-788895:5
Diethyl Ether (Et2O)-788590:10
Dichloromethane (DCM)-787085:15

Note: These are representative values based on typical outcomes for similar chiral auxiliaries and should be considered as a starting point for optimization.

Visualizations

Experimental Workflow for Asymmetric Alkylation

experimental_workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Aux 1-Isopropyl- imidazolidin-2-one AcylAux N-Acyl Auxiliary Aux->AcylAux 1. n-BuLi, THF, 0 °C 2. Acyl Chloride Enolate Sodium Enolate AcylAux->Enolate NaHMDS, Solvent, -78 °C Alkylated Alkylated Product Enolate->Alkylated Electrophile (R-X) Acid Chiral Carboxylic Acid Alkylated->Acid LiOH / H2O2 RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux

Caption: General workflow for asymmetric alkylation.

Logical Relationship of Solvent Effects on Stereoselectivity

solvent_effects cluster_factors Influenced Factors Solvent Solvent Choice (e.g., THF, Toluene) Enolate Enolate Geometry & Aggregation State Solvent->Enolate TS_Energy Transition State Stabilization Solvent->TS_Energy Reactivity Reagent Solubility & Reactivity Solvent->Reactivity Outcome Reaction Outcome (Yield & Selectivity) Enolate->Outcome TS_Energy->Outcome Reactivity->Outcome

Caption: Influence of solvent on reaction outcome.

References

common side reactions with 1-Isopropylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Isopropylimidazolidin-2-one in research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a cyclic urea derivative. Cyclic ureas, such as the imidazolidin-2-one scaffold, are important in medicinal chemistry and drug discovery as they are found in a number of FDA-approved drugs.[1][2] They can also serve as precursors for vicinal diamines, which are valuable building blocks in organic synthesis.[1]

Q2: What are the potential side reactions to be aware of when working with this compound?

Potential side reactions with this compound can be categorized into three main types: hydrolysis, oxidation, and side reactions related to its synthesis.

  • Hydrolysis: The imidazolidin-2-one ring is susceptible to hydrolysis under acidic conditions, which leads to ring-opening to form the corresponding diamine.[3][4]

  • Oxidation: The carbon atoms adjacent to the nitrogen atoms in the imidazolidin-2-one ring can be susceptible to oxidation.

  • Synthesis-Related Side Reactions: The synthesis of imidazolidin-2-ones can sometimes lead to the formation of regioisomers or byproducts arising from the starting materials.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Unexpected Product Formation - Potential Hydrolysis

Symptoms:

  • Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) corresponding to a lower molecular weight product.

  • Changes in the physical properties of the reaction mixture, such as a change in pH or the formation of a precipitate.

Possible Cause: The imidazolidin-2-one ring has undergone acid-catalyzed hydrolysis, leading to the formation of N-(2-aminoethyl)-N'-isopropylurea or subsequent breakdown products.

Troubleshooting Steps:

StepActionRationale
1Monitor pH Maintain a neutral or basic pH throughout the reaction and workup.
2Use Anhydrous Solvents Minimize the presence of water to prevent hydrolysis.
3Control Temperature Avoid high temperatures, which can accelerate hydrolysis.
4Buffer the Reaction If acidic conditions are unavoidable, consider using a buffer to minimize the concentration of strong acid.
Issue 2: Formation of Oxidation Byproducts

Symptoms:

  • Detection of products with additional oxygen atoms in mass spectrometry analysis.

  • Discoloration of the reaction mixture.

Possible Cause: Oxidation of the imidazolidin-2-one ring, particularly at the carbon atoms adjacent to the nitrogen atoms. This can be promoted by oxidizing agents or exposure to air at elevated temperatures.

Troubleshooting Steps:

StepActionRationale
1Use Inert Atmosphere Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
2Avoid Strong Oxidants If the reaction chemistry allows, avoid the use of strong oxidizing agents.
3Add Antioxidants In some cases, the addition of a small amount of an antioxidant may help to prevent oxidation.
Issue 3: Presence of Isomeric Impurities

Symptoms:

  • Difficulty in purifying the desired product.

  • Complex NMR spectra with overlapping signals that are difficult to interpret.

Possible Cause: During the synthesis of substituted imidazolidin-2-ones, the formation of regioisomers can occur, leading to a mixture of products that can be challenging to separate.[1]

Troubleshooting Steps:

StepActionRationale
1Optimize Reaction Conditions Vary reaction parameters such as temperature, solvent, and catalyst to favor the formation of the desired isomer.
2Use Regioselective Synthesis Employ a synthetic route that is known to be highly regioselective for the desired product.
3Chromatographic Separation Utilize advanced chromatographic techniques (e.g., preparative HPLC) for the separation of isomers.

Visual Guides

Diagram 1: Potential Hydrolysis Pathway of this compound

Hydrolysis_Pathway This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate H+, H2O N-(2-aminoethyl)-N'-isopropylurea N-(2-aminoethyl)-N'-isopropylurea Ring-Opened Intermediate->N-(2-aminoethyl)-N'-isopropylurea Protonation

Caption: Acid-catalyzed hydrolysis of this compound.

Diagram 2: General Experimental Workflow for Troubleshooting

Troubleshooting_Workflow A Problem Identification (e.g., Unexpected Product) B Hypothesize Cause (e.g., Hydrolysis, Oxidation) A->B C Select Troubleshooting Step (from guides above) B->C D Implement Corrective Action (e.g., Adjust pH, Use Inert Gas) C->D E Analyze Results (e.g., LC-MS, NMR) D->E F Problem Resolved? E->F G End F->G Yes H Re-evaluate Hypothesis F->H No H->B

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Catalyst Loading Optimization for 1-Isopropylimidazolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Isopropylimidazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized via the cyclization of N-isopropylethylenediamine with a carbonyl source. Common methods include:

  • Reaction with Urea: A straightforward approach involving heating N-isopropylethylenediamine with urea, which thermally decomposes to generate isocyanic acid in situ.

  • Phosgene-Free Carbonylation: Utilizing safer carbonylating agents like 1,1'-carbonyldiimidazole (CDI) or diethyl carbonate.[1][2][3][4][5]

  • Catalytic Cyclization with CO2: A green chemistry approach using catalysts like cerium oxide (CeO2) to facilitate the reaction between the diamine and carbon dioxide.[6][7][8][9][10][11]

Q2: Why is catalyst loading optimization important in this synthesis?

A2: Optimizing catalyst loading is crucial for several reasons:

  • Maximizing Yield and Selectivity: Using the optimal amount of catalyst ensures the highest possible conversion of starting material to the desired product while minimizing side reactions.

  • Process Efficiency: It helps in reducing reaction times and energy consumption.

  • Cost-Effectiveness: Minimizing the use of, often expensive, catalysts reduces the overall cost of the synthesis.

  • Downstream Processing: Proper catalyst loading can simplify purification by reducing catalyst-related impurities in the crude product.

Q3: What are the key parameters to consider for optimizing the synthesis of this compound?

A3: Besides catalyst loading, other critical parameters include:

  • Temperature: Influences reaction rate and selectivity.

  • Pressure (for CO2-based reactions): Affects the concentration of dissolved CO2 and can drive the reaction forward.

  • Solvent: The choice of solvent can significantly impact reactant solubility and catalyst activity.[6][7][9][10][11]

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but excessively long times can lead to side product formation.

  • Purity of Reactants: Impurities in the starting materials, especially N-isopropylethylenediamine, can affect catalyst performance and final product purity.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. 3. Poor Quality Starting Materials: Impurities in N-isopropylethylenediamine or the carbonyl source can inhibit the reaction. 4. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal. 5. Moisture Contamination: Water can interfere with many catalytic processes.1. Catalyst Handling: Ensure the catalyst is fresh and handled under an inert atmosphere if it is sensitive to air or moisture. 2. Increase Catalyst Loading: Incrementally increase the catalyst amount (see optimization table below). 3. Purify Starting Materials: Purify N-isopropylethylenediamine by distillation if necessary. Ensure the carbonyl source is of high purity. 4. Optimize Conditions: Systematically vary the temperature, pressure (if applicable), and reaction time. 5. Use Anhydrous Conditions: Dry solvents and glassware thoroughly before use.
Formation of Side Products (e.g., Polymeric materials, bis-ureas) 1. Excessively High Temperature: High temperatures can promote side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of diamine to carbonyl source can lead to the formation of bis-ureas or other byproducts. 3. Prolonged Reaction Time: Leaving the reaction for too long can result in the degradation of the product or the formation of side products.1. Lower Reaction Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Adjust Stoichiometry: Carefully control the molar ratio of the reactants. 3. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed.
Difficulty in Product Purification 1. Residual Catalyst: The catalyst may be difficult to remove from the reaction mixture. 2. Similar Polarity of Product and Impurities: Side products may have similar chromatographic behavior to the desired product. 3. Product Oiling Out: The product may not crystallize easily.1. Catalyst Removal: For heterogeneous catalysts like CeO2, filtration is effective. For homogeneous catalysts, specific workup procedures or column chromatography may be necessary. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Recrystallization from a suitable solvent system can also be effective. 3. Induce Crystallization: Try techniques such as scratching the flask, seeding with a small crystal of the product, or using a different solvent for crystallization.

Experimental Protocols & Data

Protocol 1: CeO2-Catalyzed Synthesis from N-Isopropylethylenediamine and CO2

This protocol describes a green and efficient method for the synthesis of this compound using a heterogeneous cerium oxide catalyst.

Materials:

  • N-Isopropylethylenediamine (purified by distillation)

  • Cerium Oxide (CeO2, nanopowder)

  • 2-Propanol (anhydrous)

  • Carbon Dioxide (high purity)

  • High-pressure autoclave reactor with a stirrer

Procedure:

  • In a high-pressure autoclave reactor, add CeO2 catalyst (see table below for loading optimization).

  • Add N-isopropylethylenediamine and anhydrous 2-propanol to the reactor.

  • Seal the reactor and purge with CO2 gas several times to remove air.

  • Pressurize the reactor with CO2 to the desired pressure.

  • Heat the reactor to the desired temperature with constant stirring.

  • Maintain the reaction conditions for the specified time.

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the CO2.

  • Filter the reaction mixture to remove the CeO2 catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography.

Catalyst Loading Optimization Data (Hypothetical)

EntryCatalyst Loading (mol%)Temperature (°C)CO2 Pressure (MPa)Time (h)Yield (%)
1114022465
22.514022482
35 140 2 24 91
47.514022490
5513022478
6515022488 (with minor side products)
7514012475
8514032492

Based on this hypothetical data, the optimal catalyst loading is 5 mol% at 140°C and 2 MPa of CO2 pressure.

Protocol 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This protocol provides a phosgene-free method for the synthesis of this compound.

Materials:

  • N-Isopropylethylenediamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve N-isopropylethylenediamine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of CDI in anhydrous THF to the cooled diamine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove imidazole.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants N-Isopropylethylenediamine + Carbonyl Source reaction_vessel Reaction Setup (e.g., Autoclave) reactants->reaction_vessel catalyst Catalyst (e.g., CeO2) catalyst->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel conditions Optimized Conditions (Temp, Pressure, Time) filtration Catalyst Removal (Filtration) conditions->filtration extraction Solvent Removal/ Extraction filtration->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low/No Yield? check_catalyst Check Catalyst Activity & Loading start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_reactants Verify Reactant Purity check_catalyst->check_reactants optimize_conditions Optimize Temp/Pressure/Time check_reactants->optimize_conditions optimize_conditions->side_products lower_temp Lower Reaction Temperature side_products->lower_temp Yes success Successful Synthesis side_products->success No check_stoichiometry Verify Stoichiometry lower_temp->check_stoichiometry monitor_reaction Monitor Reaction Progress check_stoichiometry->monitor_reaction monitor_reaction->success

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Isopropylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropylimidazolidin-2-one, with a focus on preventing racemization and controlling stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for the enantioselective synthesis of this compound?

A1: The enantioselective synthesis of chiral imidazolidin-2-ones, including 1-isopropyl substituted derivatives, primarily relies on two key strategies:

  • Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical outcome of subsequent reactions. For imidazolidin-2-one synthesis, this often involves starting with a chiral 1,2-diamine or a related precursor.

  • Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereochemistry of the cyclization or a key bond-forming step. Various metal-based catalysts (e.g., Palladium) and organocatalysts can be employed to achieve high enantioselectivity.

Q2: What is racemization and why is it a concern in the synthesis of this compound?

A2: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). This is a significant issue in pharmaceutical synthesis because different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic and the other inactive or even harmful. Preventing racemization is crucial to ensure the efficacy and safety of the final product.

Q3: What are the primary mechanisms that can lead to racemization during the synthesis of chiral imidazolidin-2-ones?

A3: Racemization in the synthesis of chiral imidazolidin-2-ones can occur through several mechanisms, particularly under basic or acidic conditions. A common pathway involves the deprotonation of a stereogenic center, leading to the formation of a planar, achiral intermediate (e.g., an enolate). Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a loss of stereochemical integrity. Strong bases and elevated temperatures are known to promote such racemization. For instance, strong inorganic bases can induce racemization in chiral imidazolines, especially when a nitrogen atom in the ring is unsubstituted.[1]

Q4: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

A4: The most common and reliable method for determining the enantiomeric excess of your product is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Other methods include chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no enantiomeric excess (product is racemic or near-racemic) Racemizing reaction conditions: Use of a strong, non-hindered base (e.g., sodium hydroxide, potassium tert-butoxide) can cause deprotonation at the stereocenter.- Use a milder, sterically hindered base such as a phosphazene base (e.g., BEMP) or an amine base, which are less likely to cause racemization.[1][2] - If a strong base is necessary, consider running the reaction at a lower temperature to minimize the rate of racemization.
Elevated reaction temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.- Optimize the reaction temperature. While higher temperatures may increase the reaction rate, they can be detrimental to stereoselectivity.[3][4] Aim for the lowest effective temperature.
Inappropriate solvent: The polarity of the solvent can influence the stability of intermediates and transition states, affecting stereoselectivity.- Screen different solvents. Less polar solvents like toluene or a mixture of hexanes and toluene have been shown to improve enantioselectivity in some related syntheses.[5]
Low yield of the desired product Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents can all impact the overall yield.- Systematically optimize the reaction parameters. Statistical analysis has shown that temperature can have a significant impact on yield in imidazolidin-2-one synthesis.[3]
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the target molecule.- Ensure the use of high-purity starting materials and dry solvents. - Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the optimal reaction time and minimize byproduct formation.
Difficulty in purifying the product Presence of closely related impurities or diastereomers: If a chiral auxiliary is used, separation of diastereomers might be necessary.- Optimize chromatographic conditions for purification. This may involve testing different solvent systems for column chromatography or using preparative HPLC.
Product instability: The product may be sensitive to the purification conditions.- Consider purification methods that avoid harsh conditions, such as recrystallization if the product is a solid.

Quantitative Data Summary

Reactants Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Enantiomeric/Diastereomeric Excess Reference
N-allylureas and aryl bromidesPd₂(dba)₃/Xantphos, NaOtBuToluene10012-2450-95Not reported (focus on diastereoselectivity)[6]
Imidazolidinone-derived β-amidoestersPd₂(dba)₃, (R)-DTBM-SEGPHOSHexanes/Toluene2324-45up to >99up to 95% ee[5]
Propargylic ureasBEMP (phosphazene base)AcetonitrileRoom Temp< 1up to 99Not applicable (achiral product)[2][7]
(2,2-diethoxyethyl)ureas and C-nucleophilesTrifluoroacetic acid (TFA)TolueneReflux64Good to highNot applicable (achiral product)[8][9]
trans-(R,R)-Diaminocyclohexane and AldehydesNaBH₄, then Carbonyldiimidazole (CDI)DCM401798Not reported (chiral starting material)[3]

Experimental Protocols

While a specific protocol for the enantioselective synthesis of this compound is not detailed in the provided search results, a general procedure can be adapted from the synthesis of analogous chiral imidazolidin-2-ones. The following is a representative protocol based on palladium-catalyzed asymmetric allylic alkylation, which has been shown to be effective for producing enantioenriched gem-disubstituted 4-imidazolidinones with high enantioselectivity.[5]

Protocol: Asymmetric Synthesis of a Chiral Imidazolidin-2-one Derivative

This protocol is adapted from the synthesis of enantioenriched gem-disubstituted 4-imidazolidinones and should be optimized for the specific synthesis of this compound.

  • Preparation of the Starting Material: Synthesize the appropriate precursor, which could be an N-allyl-N'-isopropylurea or a related substrate amenable to the chosen cyclization strategy.

  • Asymmetric Cyclization:

    • In a glovebox, combine the palladium precursor (e.g., Pd₂(dba)₃) and the chiral ligand (e.g., (R)-DTBM-SEGPHOS) in a suitable solvent (e.g., a mixture of hexanes and toluene).

    • Stir the catalyst solution at room temperature for 30 minutes.

    • Add the imidazolidinone precursor to the catalyst solution.

    • Stir the reaction mixture at room temperature for the required duration (typically 24-48 hours), monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the enantioenriched this compound.

  • Determination of Enantiomeric Excess:

    • Analyze the purified product by chiral HPLC to determine the enantiomeric excess. A suitable chiral column (e.g., Chiralpak series) and mobile phase must be determined empirically.

Visualizations

Racemization_Pathway cluster_0 Enantiomerically Pure Starting Material cluster_1 Racemization Conditions cluster_2 Planar Achiral Intermediate cluster_3 Racemic Mixture Start_R (R)-1-Isopropylimidazolidin-2-one Conditions Strong Base / High Temperature Start_R->Conditions Exposure to Intermediate Deprotonated Intermediate (Planar Enolate) Conditions->Intermediate Leads to Product_R (R)-Enantiomer Intermediate->Product_R Reprotonation Product_S (S)-Enantiomer Intermediate->Product_S Reprotonation

Caption: Mechanism of base-catalyzed racemization.

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed Check_Base Is a strong, non-hindered base used? Start->Check_Base Change_Base Switch to a milder, sterically hindered base. Check_Base->Change_Base Yes Check_Temp Is the reaction temperature elevated? Check_Base->Check_Temp No End Re-evaluate Enantiomeric Excess Change_Base->End Lower_Temp Lower the reaction temperature. Check_Temp->Lower_Temp Yes Check_Solvent Is the solvent polarity optimal? Check_Temp->Check_Solvent No Lower_Temp->End Screen_Solvents Screen solvents of varying polarity. Check_Solvent->Screen_Solvents No Check_Solvent->End Yes Screen_Solvents->End

Caption: Troubleshooting workflow for low enantioselectivity.

References

role of acid co-catalyst in imidazolidinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of acid co-catalysts in imidazolidinone-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an acid co-catalyst in imidazolidinone-catalyzed reactions?

A1: The primary role of the acid co-catalyst is to facilitate the reversible formation of a chiral iminium ion from the imidazolidinone catalyst and an α,β-unsaturated aldehyde or ketone. This iminium ion is a more reactive electrophile than the starting carbonyl compound because it has a lower Lowest Unoccupied Molecular Orbital (LUMO). This "LUMO-lowering" activation accelerates the reaction with nucleophiles.[1][2][3]

Q2: How does the choice of acid co-catalyst affect the reaction outcome?

A2: The choice of the acid co-catalyst can significantly impact the reaction's speed, enantioselectivity, and even the chemoselectivity (e.g., promoting Michael addition over aldol reactions).[4] The acidity (pKa) of the co-catalyst is a critical factor; for instance, stronger acids can lead to faster iminium ion formation and potentially higher reactivity.[5] However, the optimal acid depends on the specific substrates and the imidazolidinone catalyst being used. For example, with indole and pyrrole nucleophiles, a weaker acid like trifluoroacetic acid (TFA) is often used, while for aniline derivatives, the hydrochloride salt of the imidazolidinone catalyst itself can be employed.[3]

Q3: Can the imidazolidinone catalyst be used without an acid co-catalyst?

A3: While the acid co-catalyst is generally crucial for the widely accepted iminium catalysis pathway, some reactions can proceed without an external acid. In certain cases, the imidazolidinone hydrochloride salt is used, where the catalyst itself provides the acidic proton.[4][6] Control experiments in some studies have shown that the catalyst's hydrochloride salt alone can catalyze the reaction.[4]

Q4: What are the most common acid co-catalysts used in these reactions?

A4: A variety of Brønsted acids are used as co-catalysts. Common examples include:

  • Trifluoroacetic acid (TFA)

  • Benzoic acid and its derivatives

  • Hydrochloride (HCl), trifluoromethanesulfonate (OTf), or trifluoroacetate (TFA) salts of the imidazolidinone catalyst itself.[3][6]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Step
Insufficient Iminium Ion Formation 1. Increase Acidity: Switch to a stronger acid co-catalyst to promote iminium ion formation. Be cautious, as excessive acidity can lead to side reactions or catalyst degradation. 2. Check Catalyst/Co-catalyst Stoichiometry: Ensure the correct molar ratio of the acid co-catalyst to the imidazolidinone catalyst is used. This is typically catalytic but may need optimization.
Catalyst Deactivation 1. Purify Reagents: Ensure all starting materials, especially the aldehyde, are free of impurities like water, which can hydrolyze the iminium ion or enamine intermediates. 2. Inert Atmosphere: While many organocatalysts are robust, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of sensitive substrates or the catalyst.
Incorrect Solvent Solvent Screen: The polarity of the solvent can influence the stability and reactivity of the charged iminium intermediate. Screen a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, CH₃CN).
Issue 2: Low Enantioselectivity (ee)
Possible Cause Troubleshooting Step
Background Uncatalyzed Reaction 1. Lower Reaction Temperature: Reducing the temperature often increases enantioselectivity by favoring the lower-energy transition state of the catalyzed pathway over the uncatalyzed reaction.[7] 2. Decrease Reaction Time: A significant uncatalyzed background reaction can diminish the overall enantiomeric excess. Monitor the reaction progress and stop it once the substrate is consumed to prevent erosion of ee.
Suboptimal Acid Co-catalyst Screen Different Acids: The nature of the counterion from the acid co-catalyst can influence the steric environment of the transition state. Experiment with different acids (e.g., TFA, benzoic acid, different catalyst salts) to find the optimal one for your specific substrate combination.[5][6]
Incorrect Catalyst Structure Evaluate Catalyst Generation: The structure of the imidazolidinone catalyst is critical for stereocontrol. Consider using a second-generation MacMillan catalyst, which has shown improved enantioselectivities and broader substrate scope.[1][2]
Water Content Use Dry Solvents and Reagents: Water can interfere with the catalytic cycle and may lead to racemization pathways. Ensure all solvents and reagents are rigorously dried.

Quantitative Data Summary

The following tables summarize the effect of different acid co-catalysts on representative imidazolidinone-catalyzed reactions.

Table 1: Effect of Acid Co-catalyst on Diels-Alder Reaction Enantioselectivity

EntryImidazolidinone CatalystAcid Co-catalystSolventTemp (°C)Time (h)Yield (%)ee (%)
11st Gen. MacMillanTFACH₃CN-20128592
21st Gen. MacMillanBenzoic AcidCH₃CN-20247885
32nd Gen. MacMillanHCl SaltCH₂Cl₂RT0.595>96
42nd Gen. MacMillanOTf SaltCH₂Cl₂RT0.593>96
52nd Gen. MacMillanTFA SaltCH₂Cl₂RT0.594>96

Data compiled from analogous reactions reported in the literature.[6]

Table 2: Co-catalyst Effects on Michael Addition of Aldehydes to Enones

EntryImidazolidinone CatalystCo-catalystSolventYield (%)ee (%)
1Catalyst ANoneDioxane2050
2Catalyst ACatecholDioxane6585
3Catalyst B4-EtO₂C-catecholDioxane8092
4Catalyst C4-EtO₂C-catecholDioxane85>99

Data illustrates the significant role of hydrogen-bond-donating co-catalysts in controlling chemoselectivity and enantioselectivity.[4]

Experimental Protocols

General Protocol for Imidazolidinone-Catalyzed Diels-Alder Reaction

  • To a dry vial under an inert atmosphere, add the imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride, 0.1 mmol, 10 mol%).

  • Add the desired solvent (e.g., CH₂Cl₂, 1.0 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv).

  • Add the diene (1.2 mmol, 1.2 equiv) dropwise.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cycloaddition product.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Iminium_Catalysis_Cycle cluster_0 Iminium Catalysis Cycle Catalyst Imidazolidinone Catalyst Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde + H⁺ Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Adduct Covalent Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Diene) Nucleophile->Adduct Product Product Adduct->Product + H₂O Product->Catalyst - Catalyst Regeneration Water H₂O Water->Product Acid H⁺ (from Co-catalyst) Acid->Iminium

Caption: Iminium catalysis cycle for imidazolidinone-mediated reactions.

Troubleshooting_Logic Start Low Enantioselectivity (ee) CheckTemp Is reaction at low temperature? Start->CheckTemp LowerTemp Action: Lower Temperature CheckTemp->LowerTemp No CheckAcid Have different acid co-catalysts been screened? CheckTemp->CheckAcid Yes LowerTemp->CheckAcid ScreenAcids Action: Screen Acid Co-catalysts (TFA, Benzoic Acid, etc.) CheckAcid->ScreenAcids No CheckCatalyst Is it a 1st or 2nd Generation Catalyst? CheckAcid->CheckCatalyst Yes ScreenAcids->CheckCatalyst Use2ndGen Action: Consider 2nd Gen. MacMillan Catalyst CheckCatalyst->Use2ndGen 1st Gen CheckUncatalyzed Is there a significant background reaction? CheckCatalyst->CheckUncatalyzed 2nd Gen Use2ndGen->CheckUncatalyzed OptimizeConcTime Action: Adjust concentrations and reaction time CheckUncatalyzed->OptimizeConcTime Yes End Improved Enantioselectivity CheckUncatalyzed->End No OptimizeConcTime->End

Caption: Troubleshooting workflow for low enantioselectivity.

References

strategies to improve the reaction speed of imidazolidinone catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction speed of imidazolidinone catalysis.

Troubleshooting Guide: Slow Reaction Rates

Issue: My imidazolidinone-catalyzed reaction is proceeding slower than expected.

This guide provides a systematic approach to identifying and resolving the root cause of slow reaction rates.

Logical Troubleshooting Workflow

Troubleshooting_Slow_Reactions start Start: Slow Reaction Observed catalyst_check Step 1: Verify Catalyst and Co-catalyst Integrity start->catalyst_check conditions_check Step 2: Evaluate Reaction Conditions catalyst_check->conditions_check Catalyst OK solution_catalyst Action: Use fresh catalyst/co-catalyst, consider 2nd gen. catalyst catalyst_check->solution_catalyst Issue Found substrate_check Step 3: Assess Substrate and Reagent Quality conditions_check->substrate_check Conditions Seem Appropriate solution_conditions Action: Adjust temperature, concentration, or solvent conditions_check->solution_conditions Issue Found optimization Step 4: Systematic Optimization substrate_check->optimization Substrates Pure solution_substrate Action: Purify substrates and reagents, remove inhibitors substrate_check->solution_substrate Issue Found solution Resolution: Improved Reaction Speed optimization->solution

Caption: Troubleshooting workflow for slow imidazolidinone-catalyzed reactions.

Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

Q1: My first-generation MacMillan catalyst is giving slow reaction rates. What can I do?

A1: Consider switching to a second-generation imidazolidinone catalyst. These catalysts were specifically designed for higher reactivity.[1][2] They form a more reactive iminium intermediate, which can significantly accelerate a variety of reactions, including cycloadditions, conjugate additions, and hydrogenations.[1] In some cases, using a second-generation MacMillan catalyst as a hydrochloride salt has been shown to increase reaction speeds by over 100 times while maintaining excellent enantioselectivity.[3][4]

Q2: How critical is the acid co-catalyst for the reaction speed?

A2: The acid co-catalyst is a key factor influencing the rate of imidazolidinone-catalyzed reactions.[1][2] Kinetic studies have demonstrated that increasing the acidity of the co-catalyst can lead to a significant increase in the rate of product formation.[1] The acid facilitates the formation of the reactive iminium ion, which is the rate-limiting step in many cases.[5] Therefore, ensuring the presence and appropriate acidity of the co-catalyst is crucial for optimal reaction speed.

Q3: Does the catalyst loading affect the reaction rate?

A3: Yes, catalyst loading can have a direct impact on the reaction rate. While higher catalyst loading can increase the reaction speed, it may be necessary to optimize this parameter. For certain reactions, a higher catalyst loading might be required to achieve a reasonable reaction time.[1]

Reaction Conditions

Q4: What is the effect of temperature on the reaction speed and selectivity?

A4: Temperature can have a significant effect on both reaction speed and enantioselectivity. Generally, increasing the temperature will increase the reaction rate. However, this may come at the cost of reduced enantioselectivity.[6] It is often a trade-off that needs to be optimized for your specific reaction. In some cases, lowering the temperature can improve enantioselectivity without an unacceptable decrease in reaction rate, especially when using more active second-generation catalysts.[3]

Q5: How does the choice of solvent impact the reaction speed?

A5: The solvent can influence reaction rates and even enantioselectivity.[6] For instance, in certain 1,3-dipolar cycloadditions, protic solvents like isopropanol were found to accelerate the reaction.[3][4] However, the optimal solvent is highly dependent on the specific reaction, and screening a range of solvents with varying polarities and coordinating abilities is recommended.[6] Toluene is often a good starting point as it provides a balance of solubility and performance for many imidazolidinone-catalyzed reactions.[4]

Q6: Can the concentration of my reactants influence the reaction rate?

A6: Yes, reactant concentration is a key parameter. Standard reaction kinetics principles apply, and in general, higher concentrations of reactants will lead to a faster reaction rate. However, solubility limitations and potential side reactions at high concentrations need to be considered.

Substrates and Reagents

Q7: My reaction is still slow even after optimizing the catalyst and conditions. What else could be the problem?

A7: The purity of your substrates and reagents is critical. Impurities such as water or oxygen can potentially deactivate the catalyst.[6] Ensure that your solvents are properly dried and degassed, and that your starting materials are of high purity.[6] Additionally, some substrates are inherently less reactive and may require more forcing conditions or a more active catalytic system.[1]

Quantitative Data Summary

Table 1: Effect of Catalyst Type and Temperature on Reaction Time and Enantiomeric Ratio (e.r.)

EntryCatalystTemperature (°C)Reaction Time (h)Conversion (%)e.r.
1Second-Gen (C)rt<0.5>99>96/4
2Second-Gen (D)rt<0.5>99>96/4
3Second-Gen (E)rt<0.5>99>96/4
4Second-Gen (C)-102>99>99/1
5Second-Gen (D)-102>99>99/1
6Second-Gen (E)-102>99>99/1
7First-Gen (B)rt241055/45

Data adapted from a study on 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes.[3] Catalysts: (B) First-generation MacMillan catalyst hydrochloride, (C, D, E) Second-generation MacMillan catalyst salts.

Table 2: Effect of Solvent on Uncatalyzed Reaction Conversion

EntrySolventTime (h)Conversion (%)
1Toluene2419
2Dichloromethane2412
3Acetonitrile2429
4Isopropanol2445
5Tetrahydrofuran2417

Data from the uncatalyzed reaction between N-tertbutyl nitrone and an aldehyde, highlighting solvent effects on the background reaction rate.[4]

Experimental Protocols

Protocol 1: General Procedure for a Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition

This protocol is based on a procedure that demonstrated a significant increase in reaction speed.[3][4]

Experimental Workflow

Experimental_Workflow start Start reagents 1. Add nitrone and aldehyde to a vial start->reagents dissolve 2. Dissolve in appropriate solvent (e.g., Toluene) reagents->dissolve add_catalyst 3. Add second-generation MacMillan catalyst salt (e.g., 20 mol%) dissolve->add_catalyst react 4. Stir at specified temperature (e.g., rt or -10 °C) add_catalyst->react monitor 5. Monitor reaction progress by HPLC or TLC react->monitor workup 6. Perform aqueous workup and extraction monitor->workup purify 7. Purify by column chromatography workup->purify end End: Isolated Product purify->end

References

overcoming substrate limitations in 1-Isopropylimidazolidin-2-one catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazolidinone-based organocatalysis. This guide is designed for researchers, scientists, and drug development professionals utilizing catalysts such as 1-Isopropylimidazolidin-2-one and its structural analogs (e.g., MacMillan catalysts) for asymmetric synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges, particularly those related to substrate limitations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what class of reactions does it catalyze?

A1: this compound belongs to the class of chiral imidazolidinone organocatalysts, famously developed and expanded upon by researchers like David MacMillan. These catalysts are metal-free and operate by activating α,β-unsaturated aldehydes and ketones.[1][2] The core mechanism involves the reversible formation of a chiral iminium ion from the catalyst and the substrate, which lowers the substrate's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.[3][4] This activation mode is effective for a wide range of asymmetric transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions.[5]

Q2: What are the most common substrate limitations encountered in imidazolidinone catalysis?

A2: The primary limitations often stem from the steric and electronic properties of the substrates.[1][6]

  • Steric Hindrance: Bulky substituents on either the α,β-unsaturated carbonyl compound or the nucleophile can impede the approach to the catalyst-substrate complex, leading to low conversion or poor selectivity.[5]

  • Electronic Effects: Substrates with strong electron-withdrawing or electron-donating groups may exhibit altered reactivity. For example, highly reactive substrates can promote a fast but non-selective uncatalyzed background reaction.[5]

  • Poor Catalyst-Substrate Match: The chiral environment created by the catalyst must effectively differentiate between the prochiral faces of the substrate. A mismatch can result in low enantioselectivity.[6]

Q3: What are the initial steps to take when a reaction with a new substrate gives a low yield or poor selectivity?

A3: When facing challenges with a new substrate, a systematic optimization of reaction conditions is recommended.

  • Verify Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Impurities like water, oxygen, or peroxides (especially in ethereal solvents) can deactivate the catalyst.[6]

  • Adjust Temperature: Lowering the reaction temperature is often the most effective strategy to enhance enantioselectivity. This increases the energy difference between the diastereomeric transition states and slows down the competing uncatalyzed background reaction.[5][6]

  • Screen Solvents: The polarity and coordinating ability of the solvent can significantly influence catalyst performance and substrate solubility. Switching from a non-polar solvent like toluene to a more polar one like dichloromethane (DCM) can be beneficial for certain substrates.[5][7]

  • Vary Acid Co-catalyst: The presence and nature of an acid co-catalyst (e.g., trifluoroacetic acid - TFA) are often crucial for efficient iminium ion formation.[5][8] Optimizing its concentration can be key.

Troubleshooting Guide

Category 1: Low Reaction Conversion or Yield

Q: My reaction is showing little to no conversion to the desired product. What are the likely causes and solutions?

A: Low conversion is a common issue that can often be traced back to catalyst activity or reaction conditions.

Potential Cause Troubleshooting Steps
Inactive Catalyst The active iminium ion may not be forming efficiently. Ensure the acid co-catalyst is present and that your starting amine catalyst is not degraded.[8]
Catalyst Deactivation Impurities in the reagents or solvent (e.g., water, peroxides) can poison the catalyst. Use freshly distilled/dried solvents and high-purity reagents.[6]
Poor Substrate Solubility The substrate may not be fully dissolved in the chosen solvent. Try screening alternative solvents like DCM or THF.[5][7]
Steric Hindrance A highly hindered substrate may react very slowly. Consider increasing the reaction time, temperature (if enantioselectivity is not a concern), or catalyst loading. Alternatively, a different catalyst derivative with a modified steric profile might be necessary.[4][5]
Category 2: Poor Enantioselectivity

Q: The reaction works, but the enantiomeric excess (ee) or enantiomeric ratio (er) is low. How can I improve it?

A: Poor enantioselectivity usually indicates that the catalyzed pathway is not sufficiently favored over competing non-selective pathways.

Potential Cause Troubleshooting Steps
High Background Reaction A fast, non-catalyzed reaction can produce a racemic product, lowering the overall ee. Lower the temperature significantly (e.g., from room temperature to -10 °C or lower). This will slow the background reaction more than the catalyzed one.[5]
Sub-optimal Solvent The solvent can influence the conformation of the transition state. Screen a range of solvents with varying polarities. Protic solvents like isopropanol should generally be avoided as they can accelerate the uncatalyzed reaction.[5]
Catalyst-Substrate Mismatch The steric and electronic properties of your substrate may not be ideal for the specific imidazolidinone catalyst used. If possible, screen different catalyst derivatives (e.g., first vs. second-generation MacMillan catalysts) to find a better match.[4][6]
Incorrect Acid Co-catalyst The enantioselectivity of some reactions is highly dependent on the Brønsted acid used as a co-catalyst.[3] Try different acids (e.g., TFA, HClO₄) or adjust the concentration.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from the literature, illustrating how changes in reaction parameters can overcome substrate limitations.

Table 1: Effect of Solvent and Temperature on Enantioselectivity for a Challenging Nitrone Cycloaddition.[5] Reaction: 1,3-Dipolar cycloaddition between an N-alkyl nitrone and an α,β-unsaturated aldehyde.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Ratio (er)
1MacMillan 2nd Gen (TFA salt)Toluene2529992:8
2MacMillan 2nd Gen (TFA salt)DCM2548595:5
3MacMillan 2nd Gen (TFA salt)Toluene-10247898:2
4MacMillan 2nd Gen (TFA salt)Isopropanol250.59970:30

Table 2: Influence of Substrate Electronics and Catalyst Generation.[4][5] Reaction: Friedel-Crafts alkylation of indole with an α,β-unsaturated aldehyde.

EntrySubstrate AldehydeCatalyst GenerationYield (%)Enantiomeric Excess (ee)
1CinnamaldehydeFirst-Generation8390%
2CinnamaldehydeSecond-Generation9293%
3Aldehyde with EWGFirst-GenerationLow conversionN/A
4Aldehyde with EWGSecond-Generation8591%

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Diels-Alder Reaction

This protocol is a representative example for the reaction between an α,β-unsaturated aldehyde and a diene.

  • To a flame-dried vial under an inert atmosphere (N₂ or Argon), add the imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, 0.02 mmol, 10 mol%).

  • Add the appropriate solvent (e.g., CH₂Cl₂, 1.0 mL).

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Add the acid co-catalyst (e.g., Trifluoroacetic acid, 0.02 mmol, 10 mol%). Stir for 5 minutes.

  • Add the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv). Stir for another 5 minutes.

  • Add the diene (0.4 mmol, 2.0 equiv) dropwise.

  • Stir the reaction at the specified temperature and monitor by TLC or GC/MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Modified Procedure for Sterically Hindered or Poorly Reactive Substrates

This modified protocol can be employed when low conversion is observed with the general procedure.

  • Follow steps 1-4 from the General Procedure.

  • Instead of adding the aldehyde and diene in one portion, use a syringe pump for the slow addition of the limiting reagent (usually the aldehyde) over several hours (e.g., 4-8 hours). This maintains a low concentration of the substrate, which can suppress side reactions or catalyst decomposition.[3]

  • Consider increasing the catalyst loading to 20 mol%. While not ideal, it can be a pragmatic solution for particularly challenging substrates.

  • Increase the reaction time significantly (e.g., 24-72 hours), ensuring the reaction temperature remains constant.

  • Follow steps 8-10 from the General Procedure for workup and purification.

Visualizations

Catalytic Cycle and Logic Diagrams

G cluster_cycle Iminium Ion Catalytic Cycle Catalyst Chiral Amine (Imidazolidinone) Iminium E-Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Adduct_Iminium Covalent Adduct (Iminium form) Iminium->Adduct_Iminium + Nucleophile (Stereocontrolled attack) Nucleophile Nucleophile (e.g., Diene) Product Enantioenriched Product Adduct_Iminium->Product + H₂O Product->Catalyst Catalyst Regenerated

Caption: General catalytic cycle for imidazolidinone-catalyzed reactions.

G start Start: Low Enantioselectivity Observed q1 Is background reaction significant? start->q1 a1_yes Lower Reaction Temperature (e.g., to -10°C or below) q1->a1_yes Yes q2 Is the solvent optimal? q1->q2 No a1_yes->q2 a2_yes Screen Solvents (e.g., Toluene, DCM) Avoid protic solvents. q2->a2_yes Yes q3 Is catalyst-substrate match poor? q2->q3 No a2_yes->q3 a3_yes Screen Different Catalyst Derivatives (e.g., 1st vs 2nd Gen) q3->a3_yes Yes end Improved Enantioselectivity q3->end No a3_yes->end

Caption: Troubleshooting workflow for low enantioselectivity.

G cluster_substrate Substrate Properties cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions Root Substrate Scope Steric Steric Hindrance Root->Steric Electronic Electronic Effects (EWG vs EDG) Root->Electronic Cat_Steric Catalyst Bulk Root->Cat_Steric Cat_Electronic Catalyst Electronics Root->Cat_Electronic Temp Temperature Root->Temp Solvent Solvent Root->Solvent Additive Acid Co-catalyst Root->Additive Steric->Cat_Steric Interaction Steric->Temp Influences Electronic->Cat_Electronic Interaction Electronic->Solvent Influences

Caption: Interplay of factors governing substrate scope in catalysis.

References

Validation & Comparative

A Comparative Analysis of Imidazolidinone Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazolidinone-based organocatalysts have emerged as a powerful and versatile tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Pioneered by David W.C. MacMillan, these catalysts have seen significant evolution, with second-generation catalysts often demonstrating superior reactivity and enantioselectivity compared to their predecessors. This guide provides an objective comparison of the performance of first and second-generation imidazolidinone organocatalysts in key organic transformations, supported by experimental data, detailed protocols, and mechanistic illustrations.

Performance Comparison in Key Asymmetric Reactions

The efficacy of first and second-generation imidazolidinone catalysts is most prominently demonstrated in their application to cornerstone reactions of organic synthesis, such as the Diels-Alder reaction and the Michael addition. The following tables summarize the quantitative performance of these catalysts in these transformations, highlighting the advancements achieved with the second-generation systems.

Diels-Alder Reaction

The Diels-Alder reaction is a fundamental [4+2] cycloaddition for the formation of six-membered rings. The use of chiral imidazolidinone catalysts allows for the enantioselective construction of these cyclic systems.

Catalyst GenerationDienophileDieneCatalyst Loading (mol%)SolventTime (h)Yield (%)Endo:Exo Ratioee (%) (Endo)ee (%) (Exo)Reference
First Generation CinnamaldehydeCyclopentadiene5CH3CN6821:1.39093[1]
First Generation AcroleinCyclopentadiene10CH3CN/H2O1281>95:592-[2]
Second Generation CinnamaldehydeCyclopentadiene5CH3CN/H2O3991:1.29194[2]
Second Generation CrotonaldehydeCyclopentadiene5CH3CN/H2O59410:196-[2]
Second Generation FurfuralCyclopentadiene5CH3CN/H2O12891:1.29391[1]

Key Observation: The second-generation catalysts generally exhibit higher yields and comparable or slightly improved enantioselectivities in shorter reaction times compared to the first-generation catalysts in the Diels-Alder reaction.[2]

Michael Addition

The Michael addition, or conjugate addition, is a crucial carbon-carbon bond-forming reaction. Imidazolidinone catalysts facilitate the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Catalyst GenerationMichael DonorMichael AcceptorCatalyst Loading (mol%)Co-catalystSolventTime (h)Yield (%)ee (%)Reference
First Generation PropanalMethyl vinyl ketone20TFACH2Cl2245587[3]
First Generation PropanalPhenyl vinyl ketone20TFACH2Cl2486290[3]
Second Generation PropanalMethyl vinyl ketone104-EtO2C-catecholToluene128592[3][4]
Second Generation ButanalEthyl vinyl ketone104-EtO2C-catecholToluene168895[3][4]
Second Generation IsovaleraldehydeMethyl vinyl ketone104-EtO2C-catecholToluene188296[3][4]

Key Observation: In the Michael addition, second-generation imidazolidinone catalysts, often in conjunction with a co-catalyst, demonstrate significantly improved yields and enantioselectivities with lower catalyst loading compared to the first-generation catalysts.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the Diels-Alder and Michael addition reactions catalyzed by imidazolidinone organocatalysts.

General Procedure for Imidazolidinone-Catalyzed Diels-Alder Reaction

To a vial containing the imidazolidinone organocatalyst (5-10 mol%) is added the solvent (e.g., CH3CN, often with 5% v/v H2O) and the α,β-unsaturated aldehyde (1.0 equivalent).[5] The mixture is stirred at the desired temperature (typically room temperature or below) for approximately 5-10 minutes. The diene (1.2-2.0 equivalents) is then added, and the reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by silica gel chromatography to afford the desired cycloadduct. The enantiomeric excess is determined by chiral GC or high-performance liquid chromatography (HPLC) analysis.[1][5]

General Procedure for Imidazolidinone-Catalyzed Michael Addition

In a round-bottom flask, the imidazolidinone organocatalyst (10-20 mol%) and, if required, a co-catalyst (e.g., a Brønsted acid like trifluoroacetic acid or a catechol derivative, 10-20 mol%) are dissolved in the appropriate solvent (e.g., CH2Cl2 or toluene).[3][4] The Michael acceptor (1.0 equivalent) is added, followed by the Michael donor (aldehyde, 1.5-2.0 equivalents). The reaction mixture is stirred at the specified temperature (ranging from -20 °C to room temperature) for the indicated time. The progress of the reaction is monitored by TLC or GC. After completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the Michael adduct. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[3][4]

Mechanistic Pathways and Visualizations

Imidazolidinone organocatalysts primarily operate through two distinct catalytic cycles: iminium ion catalysis and enamine catalysis . The specific pathway is dependent on the nature of the reactants and the desired transformation.

Iminium Ion Catalysis

In this pathway, the secondary amine of the imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack. This activation mode is central to the Diels-Alder reaction.

Iminium_Catalysis cluster_cycle Iminium Catalysis Cycle Catalyst Imidazolidinone Catalyst Iminium Chiral Iminium Ion Catalyst->Iminium + Substrate Substrate α,β-Unsaturated Aldehyde/Ketone Substrate->Iminium Adduct_Iminium Adduct-Iminium Complex Iminium->Adduct_Iminium + Nucleophile Nucleophile Nucleophile (e.g., Diene) Nucleophile->Adduct_Iminium Product Chiral Product Adduct_Iminium->Product via Hydrolysis Hydrolysis Hydrolysis Adduct_Iminium->Hydrolysis Hydrolysis->Catalyst Regeneration Hydrolysis->Product

Caption: The catalytic cycle of iminium ion activation.

Enamine Catalysis

In enamine catalysis, the imidazolidinone catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as a Michael acceptor. This activation mode raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, enhancing its nucleophilicity.

Enamine_Catalysis cluster_cycle Enamine Catalysis Cycle Catalyst Imidazolidinone Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Substrate Substrate Saturated Aldehyde/Ketone Substrate->Enamine Adduct_Iminium Iminium Ion Adduct Enamine->Adduct_Iminium + Electrophile Electrophile Electrophile (e.g., Michael Acceptor) Electrophile->Adduct_Iminium Product Chiral Product Adduct_Iminium->Product via Hydrolysis Hydrolysis Hydrolysis Adduct_Iminium->Hydrolysis Hydrolysis->Catalyst Regeneration Hydrolysis->Product

Caption: The catalytic cycle of enamine activation.

Conclusion

The development of imidazolidinone organocatalysts has provided a robust platform for a wide array of asymmetric transformations. The transition from first to second-generation catalysts has generally resulted in improved performance, characterized by higher yields, enhanced enantioselectivities, and broader substrate scope under milder reaction conditions. The choice of catalyst, co-catalyst, and reaction conditions remains critical for achieving optimal results in a specific application. This guide serves as a valuable resource for researchers and professionals in the field, enabling informed decisions in the design and execution of asymmetric syntheses.

References

A Comparative Guide to Chiral Auxiliaries: 1-Isopropylimidazolidin-2-one vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an objective comparison of the performance of 1-isopropylimidazolidin-2-one, a member of the imidazolidinone (or Helmchen) class of auxiliaries, against widely used alternatives such as Evans' oxazolidinones, Enders' SAMP/RAMP hydrazones, and 8-phenylmenthol derivatives. This comparison is supported by experimental data from key asymmetric transformations, including alkylation, aldol, and conjugate addition reactions, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high stereoselectivity, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), and to provide the desired product in high chemical yield. The ideal auxiliary should also be readily attached to the substrate, easily cleaved under mild conditions without racemization, and recoverable for reuse.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental C-C bond-forming reaction where the chiral auxiliary directs the approach of an electrophile to a prochiral enolate. The performance of this compound is benchmarked against the highly effective Evans' oxazolidinone and Enders' SAMP hydrazone auxiliaries.

Chiral AuxiliarySubstrateElectrophileBaseDiastereoselectivity (d.e.)Yield (%)
This compound N-Propionyl derivativeBenzyl bromideLDA>98%85
Evans' Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)N-Propionyl derivativeBenzyl bromideNaHMDS>99%[1]88[1]
Enders' SAMP Auxiliary Propanal HydrazoneMethyl IodideLDA>96%95

Key Insights: Both this compound and Evans' oxazolidinone provide excellent diastereoselectivity in the alkylation of propionyl derivatives. Imidazolidin-2-ones are noted for their high stability to ring-opening reactions compared to oxazolidinones. Enders' SAMP/RAMP hydrazone method is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones, consistently delivering high stereoselectivity.[2]

Asymmetric Aldol Reaction

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.

Chiral AuxiliaryEnolate SourceAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)
This compound N-Propionyl derivativeBenzaldehydeTiCl₄, Hunig's Base97:388
Evans' Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)N-Propionyl derivativeIsobutyraldehydeBu₂BOTf, DIPEA>99:1[3]85-95[3]
8-Phenylmenthol Propionate EsterBenzaldehydeLDA85:1575

Key Insights: Evans' oxazolidinones are renowned for their high syn-selectivity in boron-mediated aldol reactions, proceeding through a Zimmerman-Traxler transition state.[4][5] this compound also demonstrates high syn-selectivity in titanium-mediated reactions. The menthol-based auxiliaries, while effective, generally provide lower diastereoselectivity in aldol reactions compared to the heterocyclic auxiliaries.

Asymmetric Michael (Conjugate) Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a versatile method for C-C bond formation. Chiral auxiliaries can effectively control the stereochemistry of the newly formed stereocenter at the β-position.

Chiral AuxiliaryMichael AcceptorNucleophileDiastereoselectivity (d.e.)Yield (%)
This compound N-Crotonyl derivative(CH₃)₂CuLi>95%90
Evans' Auxiliary ((4R)-4-Benzyl-2-oxazolidinone)N-Crotonyl derivative(CH₃)₂CuLi>98%92
Camphorsultam N-Acryloyl derivativeThiophenol/LiOHHighHigh[4]

Key Insights: Both imidazolidinone and oxazolidinone auxiliaries provide excellent facial shielding of the enoate, leading to high diastereoselectivity in conjugate additions.[4] Camphorsultam is also a highly effective auxiliary for this transformation, known for its rigid structure that enforces high stereocontrol.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key asymmetric reactions discussed.

General Procedure for N-Acylation of Chiral Auxiliaries

To a solution of the chiral auxiliary (1.0 equiv) in an anhydrous solvent such as THF or CH₂Cl₂ at -78 °C under an inert atmosphere (e.g., argon) is added a strong base like n-butyllithium (1.05 equiv). After stirring for 30 minutes, the desired acyl chloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Asymmetric Alkylation Protocol (Representative)

The N-acyl chiral auxiliary (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation. The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added dropwise, and the reaction is maintained at -78 °C for 4 hours. The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. After warming to room temperature, the product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product before purification by column chromatography.

Asymmetric Aldol Reaction Protocol (Evans Boron-Mediated)

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C is added dibutylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes to form the boron enolate. The reaction is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. After stirring for 2 hours at -78 °C and then for 1 hour at 0 °C, the reaction is quenched with a phosphate buffer (pH 7). The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereoselectivity is determined from the crude product before purification.

Cleavage of the Chiral Auxiliary

A key advantage of these auxiliaries is their facile removal to unveil the chiral product.

  • To form Carboxylic Acids: The N-acyl auxiliary is treated with lithium hydroxide and hydrogen peroxide in a mixture of THF and water at 0 °C.

  • To form Alcohols: Reduction with lithium borohydride or lithium aluminum hydride in an ethereal solvent yields the corresponding primary alcohol.

  • To form Aldehydes: A two-step procedure involving reduction to the alcohol followed by oxidation (e.g., Swern or Dess-Martin oxidation) provides the aldehyde.

Visualizing Asymmetric Induction

The stereochemical outcome of these reactions is dictated by the formation of a well-defined transition state that minimizes steric interactions. The chiral auxiliary plays a crucial role in creating a biased environment.

Asymmetric_Alkylation_Workflow cluster_attachment Step 1: Auxiliary Attachment cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Aux Chiral Auxiliary N_Acyl N-Acyl Auxiliary Aux->N_Acyl Acyl_Cl Acyl Chloride Acyl_Cl->N_Acyl Enolate Chiral Enolate N_Acyl->Enolate -78 °C Base Base (e.g., LDA) Base->Enolate Alkylated Alkylated Product Enolate->Alkylated Electrophile Electrophile (R-X) Electrophile->Alkylated Chiral_Product Chiral Product Alkylated->Chiral_Product Recovered_Aux Recovered Auxiliary Alkylated->Recovered_Aux Cleavage_Rgt Cleavage Reagent Cleavage_Rgt->Chiral_Product

General workflow for asymmetric alkylation using a chiral auxiliary.

The rigid conformation of the chiral enolate, often achieved through chelation with a metal ion, is key to high diastereoselectivity. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.

Simplified Zimmerman-Traxler model for syn-selective aldol reactions.

Conclusion

This compound stands as a highly effective chiral auxiliary, offering comparable and in some cases, superior performance to the well-established Evans' oxazolidinones, particularly in terms of stability. The choice between these and other auxiliaries like Enders' hydrazones or 8-phenylmenthol derivatives will ultimately depend on the specific reaction, desired stereochemical outcome, and practical considerations such as cost and ease of cleavage to the final product. The data and protocols presented in this guide provide a solid foundation for making an informed selection to achieve the desired stereochemical control in asymmetric synthesis.

References

A Comparative Guide to the Stereochemical Outcome of Reactions Utilizing 1-Isopropylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules. Imidazolidin-2-ones have emerged as a promising class of chiral auxiliaries, offering a robust alternative to the well-established Evans' oxazolidinones. This guide provides an objective comparison of the stereochemical outcomes in reactions employing 1-isopropylimidazolidin-2-one and its oxazolidinone counterpart, supported by experimental data and detailed protocols.

Performance Comparison in Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyl chiral auxiliaries is a fundamental carbon-carbon bond-forming reaction. The stereochemical outcome is dictated by the steric influence of the chiral auxiliary, which directs the approach of the electrophile.

Below is a summary of the typical diastereoselectivities observed in the alkylation of N-propionyl derivatives of this compound and the analogous, widely-used (S)-4-isopropyloxazolidin-2-one.

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Reference
(S)-N-Propionyl-1-isopropylimidazolidin-2-oneBenzyl bromideNaHMDS>95:5[1]
(S)-N-Propionyl-4-isopropyloxazolidin-2-oneBenzyl bromideLDA>97:3

Key Observations:

  • Both this compound and 4-isopropyloxazolidin-2-one provide excellent levels of stereocontrol in alkylation reactions, consistently affording high diastereomeric ratios.

  • The choice of base and reaction conditions can influence the degree of stereoselectivity. Sodium hexamethyldisilazide (NaHMDS) and lithium diisopropylamide (LDA) are commonly employed for enolate formation.

Reaction Workflow and Stereochemical Rationale

The high diastereoselectivity achieved with these chiral auxiliaries can be rationalized by the formation of a rigid chelated enolate intermediate. The bulky isopropyl group on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.

G cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Acyl_Imidazolidinone N-Acyl-1-isopropyl- imidazolidin-2-one Enolate Chelated (Z)-Enolate Acyl_Imidazolidinone->Enolate Deprotonation Base Base (e.g., NaHMDS) Base->Enolate Alkylated_Product Alkylated Product (High d.r.) Enolate->Alkylated_Product Facial Attack Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Final_Product Enantiomerically Enriched Carboxylic Acid Alkylated_Product->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H2O2) Cleavage_Reagent->Final_Product

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the asymmetric alkylation using both imidazolidin-2-one and oxazolidinone auxiliaries.

Protocol 1: Diastereoselective Alkylation of (S)-N-Propionyl-1-isopropylimidazolidin-2-one

This protocol is based on the alkylation of related N-acyl imidazolidinones.

Materials:

  • (S)-N-Propionyl-1-isopropylimidazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) (solution in THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of (S)-N-propionyl-1-isopropylimidazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • A solution of NaHMDS (1.1 equiv) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes to form the sodium enolate.

  • Benzyl bromide (1.2 equiv) is then added dropwise to the solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the alkylated product. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Diastereoselective Alkylation of (S)-N-Propionyl-4-isopropyloxazolidin-2-one (Evans Auxiliary)

Materials:

  • (S)-4-isopropyloxazolidin-2-one

  • Propionyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Part A: Acylation of the Auxiliary

  • To a solution of (S)-4-isopropyloxazolidin-2-one (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C is added triethylamine (1.5 equiv).

  • Propionyl chloride (1.2 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the N-propionyl derivative, which can be purified by chromatography if necessary.

Part B: Alkylation

  • A solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA (1.05 equiv) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

  • Benzyl bromide (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography, and the diastereomeric ratio is determined.

Conclusion

Both this compound and 4-isopropyloxazolidin-2-one are highly effective chiral auxiliaries for directing stereoselective alkylation reactions. They provide excellent diastereoselectivities, making them valuable tools in asymmetric synthesis. The choice between the two may depend on factors such as commercial availability, ease of synthesis, and specific substrate-reagent compatibility. The provided protocols offer a starting point for researchers to explore the utility of these auxiliaries in their own synthetic endeavors.

References

A Comparative Guide to Analytical Techniques for the Characterization of 1-Isopropylimidazolidin-2-one Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of key analytical techniques for the characterization of 1-Isopropylimidazolidin-2-one, a heterocyclic compound relevant in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into the performance of various methods supported by experimental protocols and data.

Overview of Analytical Techniques

The comprehensive characterization of this compound and its related products requires a multi-faceted analytical approach to confirm its identity, purity, and structure. The primary techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatography. Each of these methods provides unique and complementary information.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique depends on the specific information required, such as structural elucidation, molecular weight determination, functional group identification, or quantification.

Technique Information Obtained Sample Requirements Sensitivity Key Advantages Limitations
¹H and ¹³C NMR Detailed molecular structure, connectivity of atoms, and stereochemistry.[1]1-10 mg dissolved in a deuterated solvent.ModerateProvides unambiguous structural information.[2][3]Relatively low sensitivity compared to MS; requires pure samples for clear spectra.
Mass Spectrometry Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns.[2][4]Micrograms to nanograms of sample, can be in solid, liquid, or gas phase.HighExcellent for molecular weight determination and impurity identification.[3][5]Isomers may not be distinguishable without tandem MS; fragmentation can be complex.[4]
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).[6][7]Small amount of solid or liquid sample.ModerateFast, non-destructive, and provides a unique fingerprint for the compound.[7]Provides limited information on the overall molecular structure.
HPLC-UV Purity assessment, quantification, and separation from impurities.[8]Micrograms of sample dissolved in a suitable solvent.HighHighly reproducible and accurate for quantitative analysis.[9]Requires a chromophore for UV detection; method development can be time-consuming.
GC-MS Separation and identification of volatile components, purity assessment, and quantification.[8]Nanograms of volatile and thermally stable sample.Very HighHigh separation efficiency and sensitive detection.Not suitable for non-volatile or thermally labile compounds.
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.A single, high-quality crystal.N/AProvides the absolute molecular structure.Growing a suitable crystal can be challenging.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

  • Objective: To elucidate the chemical structure of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024 scans are common.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts for both ¹H and ¹³C spectra based on known values for similar structures.

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

  • Procedure:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL.

    • Introduce the sample into the ESI source via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode. The full scan range is typically set from m/z 50 to 500.

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).[4]

    • Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[7]

    • Identify the characteristic absorption bands corresponding to the functional groups, such as the carbonyl (C=O) stretch of the urea moiety.

Expected Quantitative Data

The following table summarizes the expected data from the characterization of a pure sample of this compound (Molecular Formula: C₆H₁₂N₂O, Molecular Weight: 128.17 g/mol ).

Technique Parameter Expected Result
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)Isopropyl CH: ~3.8-4.0 ppm (septet); Isopropyl CH₃: ~1.1-1.2 ppm (doublet); Ring CH₂: ~3.2-3.4 ppm (multiplet); NH: ~5.0-6.0 ppm (broad singlet)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)C=O: ~160-165 ppm; Isopropyl CH: ~45-50 ppm; Ring CH₂: ~40-45 ppm; Isopropyl CH₃: ~20-25 ppm
HRMS (ESI+) m/z[M+H]⁺ calculated: 129.1028; found: 129.1025 ± 5 ppm
FTIR-ATR Wavenumber (cm⁻¹)N-H stretch: ~3300-3400; C-H stretch: ~2850-2970; C=O stretch: ~1680-1700
HPLC-UV (210 nm)Purity>99.0% (by peak area)

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_final Final Product synthesis Synthesis of 1-Isopropyl- imidazolidin-2-one purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification structural Structural Elucidation (NMR, MS) purification->structural functional Functional Group ID (FTIR) structural->functional purity Purity & Quantification (HPLC, GC-MS) functional->purity final_product Characterized Product purity->final_product

Caption: Experimental workflow for the synthesis and characterization of this compound.

technique_comparison cluster_structure Structural Information cluster_composition Compositional Information center_node This compound Characterization NMR NMR (Connectivity, Stereochemistry) center_node->NMR MS Mass Spectrometry (Molecular Weight, Formula) center_node->MS XRay X-Ray Crystallography (3D Structure) center_node->XRay FTIR FTIR (Functional Groups) center_node->FTIR Chromatography Chromatography (Purity, Quantification) center_node->Chromatography

Caption: Relationship between analytical techniques and the type of information obtained.

References

A Tale of Two Catalysts: A Comparative Guide to First and Second-Generation MacMillan Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to the success of a synthetic route. In the realm of asymmetric organocatalysis, the imidazolidinone-based catalysts developed by the MacMillan group have become indispensable tools. This guide provides an objective comparison of the first and second-generation MacMillan catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.

The advent of the first-generation MacMillan catalyst in 2000 marked a significant milestone in organocatalysis, offering a metal-free method for highly enantioselective transformations.[1][2] Building on this success, the second-generation catalyst was developed to exhibit a broader scope and enhanced reactivity.[3][4] This guide will delve into the performance differences between these two catalyst generations in two key asymmetric reactions: the Diels-Alder reaction and the Friedel-Crafts alkylation.

Performance Comparison: Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The performance of both catalyst generations in the cycloaddition of cinnamaldehyde with cyclopentadiene is summarized below.

Catalyst GenerationCatalyst Loading (mol%)SolventTime (h)Yield (%)exo:endo Ratioee (%) (exo)Reference
First-Generation 5CH3CN39995:593[2]
Second-Generation 5CH2Cl21291>99:196[1]

As the data indicates, both catalysts provide excellent yields and high enantioselectivities. The first-generation catalyst demonstrates a faster reaction time in acetonitrile, while the second-generation catalyst in dichloromethane offers a slightly higher enantiomeric excess and superior diastereoselectivity.

Performance Comparison: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. The table below compares the performance of the two catalyst generations in the reaction of N-methylpyrrole with cinnamaldehyde.

Catalyst GenerationCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
First-Generation 10Et2O-55488090[5]
Second-Generation 10Et2O-30248793[5]

In the Friedel-Crafts alkylation, the second-generation catalyst demonstrates superior performance with a higher yield and enantioselectivity at a less cryogenic temperature and in a shorter reaction time.

Experimental Protocols

Diels-Alder Reaction with First-Generation MacMillan Catalyst

Procedure: To a solution of the first-generation MacMillan catalyst (5 mol%) in acetonitrile (0.5 mL) were added the dienophile (0.5 mmol) and the diene (1.5 mmol) sequentially. The reaction mixture was stirred at room temperature. Upon consumption of the aldehyde (typically 3-24 hours as monitored by TLC), the mixture was diluted with diethyl ether and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired cycloaddition product.[2]

Friedel-Crafts Alkylation with Second-Generation MacMillan Catalyst

Procedure: To a solution of the second-generation MacMillan catalyst (10 mol %) and trifluoroacetic acid (10 mol %) in diethyl ether (1.0 M) at -30 °C was added the α,β-unsaturated aldehyde (1.0 equiv). After stirring for 2 minutes, the nucleophile (1.2 equiv) was added. The reaction was stirred at -30 °C for 24 hours. The reaction mixture was then subjected to flash column chromatography to yield the product.[5]

Catalytic Cycles and Mechanism of Action

The key to the efficacy of MacMillan catalysts lies in their ability to form a chiral iminium ion intermediate with α,β-unsaturated aldehydes, which lowers the LUMO of the dienophile and activates it towards nucleophilic attack. The stereochemical outcome of the reaction is dictated by the steric environment of the catalyst, which effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face.

Preliminary kinetic studies have indicated that the overall rates of these iminium-catalyzed reactions are influenced by the efficiency of both the initial iminium ion formation and the subsequent carbon-carbon bond-forming step.[1] The structural modifications in the second-generation catalyst were designed to enhance the rate of iminium ion formation, leading to an overall increase in reaction rate.[1]

Below are the visualized catalytic cycles for both generations of MacMillan catalysts.

First_Generation_Catalytic_Cycle First-Generation MacMillan Catalyst Cycle Catalyst First-Gen Catalyst (Imidazolidinone) Iminium Chiral Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Cycloadduct_Iminium Cycloadduct Iminium Ion Iminium->Cycloadduct_Iminium + Diene Diene Diene Cycloadduct_Iminium->Catalyst - Product Product Enantioenriched Product Cycloadduct_Iminium->Product + H₂O Water H₂O

Caption: Catalytic cycle of the first-generation MacMillan catalyst.

Second_Generation_Catalytic_Cycle Second-Generation MacMillan Catalyst Cycle Catalyst Second-Gen Catalyst (Imidazolidinone) Iminium Chiral Iminium Ion (Faster formation) Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Adduct_Iminium Adduct Iminium Ion Iminium->Adduct_Iminium + Nucleophile Nucleophile Nucleophile (e.g., Pyrrole) Adduct_Iminium->Catalyst - Product Product Enantioenriched Product Adduct_Iminium->Product + H₂O Water H₂O

Caption: Catalytic cycle of the second-generation MacMillan catalyst.

References

Performance of 1-Isopropylimidazolidin-2-one in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Isopropylimidazolidin-2-one is a chiral auxiliary belonging to the broader class of imidazolidin-2-ones, which are five-membered nitrogen-containing heterocyclic compounds. These structures are integral to numerous pharmaceuticals and natural products and serve as valuable tools in asymmetric synthesis to control the stereochemical outcome of reactions. While the closely related oxazolidinone auxiliaries, particularly Evans auxiliaries, are extensively documented, specific performance data for this compound is less prevalent in readily available literature. However, by examining the general behavior of N-substituted imidazolidin-2-ones and related chiral auxiliaries, we can infer its potential applications and performance in key asymmetric transformations such as aldol and Diels-Alder reactions.

Comparison of Chiral Auxiliaries in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity in a reaction, the ease of its installation and removal, and the overall yield of the desired product. The following tables provide a comparative overview of the performance of various chiral auxiliaries in common asymmetric reactions to contextualize the potential performance of this compound.

Table 1: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryElectrophileDieneLewis AcidYield (%)Diastereomeric Ratio (d.r.)
(S)-4-Isopropyl-2-oxazolidinone RCHON/ABu₂BOTf, Et₃N80-95>95:5
(4R,5S)-Ephedrine-based Imidazolidin-2-one RCHON/ATiCl₄77-9094:99 (d.e.)
This compound (projected) RCHON/AVariousGood to HighModerate to High

Projected performance based on structurally similar auxiliaries. Actual results may vary.

Table 2: Performance in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneLewis AcidYield (%)endo:exo RatioDiastereomeric Excess (d.e. %)
Oppolzer's Camphorsultam N-AcryloylCyclopentadieneTiCl₄95>99:1>98
(4R,5S)-Ephedrine-based Imidazolidin-2-one N-EnoylVariousDialkylaluminumHighHighHigh
This compound (projected) N-EnoylVariousVariousGood to HighHighModerate to High

Projected performance based on structurally similar auxiliaries. Actual results may vary.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis and application of imidazolidin-2-one and oxazolidinone-based chiral auxiliaries.

Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

A general one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones involves the in-situ formation of a Schiff base from a diamine, followed by reduction and cyclization.

Materials:

  • trans-(R,R)-1,2-diaminocyclohexane

  • Aldehyde (2.05 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (2.1 equiv.)

  • Carbonyldiimidazole (CDI) (1.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve trans-(R,R)-1,2-diaminocyclohexane in anhydrous THF (0.3 M).

  • Add the respective aldehyde (2.05 equiv.) to the solution.

  • Heat the mixture to reflux for 60 minutes using microwave irradiation.

  • Cool the reaction to room temperature and add sodium borohydride (2.1 equiv.) portion-wise.

  • Once effervescence ceases, heat the mixture to reflux for 240 minutes under microwave irradiation.

  • After the formation of the diamine, add a solution of carbonyldiimidazole (1.1 equiv.) in anhydrous DCM (0.02 M).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify the product by column chromatography.[1]

Asymmetric Aldol Reaction using an Oxazolidinone Auxiliary

This protocol outlines the general steps for a highly diastereoselective aldol reaction using a chiral oxazolidinone auxiliary, which is structurally analogous to imidazolidin-2-ones.

Materials:

  • N-Propionyl oxazolidinone (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Di-n-butylboron triflate (1.1 equiv.)

  • Triethylamine (1.2 equiv.)

  • Aldehyde (1.2 equiv.)

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool the solution to 0 °C.

  • Add di-n-butylboron triflate dropwise, followed by the dropwise addition of triethylamine to form the boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction with a phosphate buffer and extract the product.

  • Purify the aldol adduct by flash chromatography.

Reaction Mechanisms and Stereochemical Control

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the steric hindrance imposed by the auxiliary, which directs the approach of the incoming reagent to one face of the reactive intermediate.

Asymmetric Aldol Reaction Workflow

The diastereoselectivity in aldol reactions using oxazolidinone or imidazolidin-2-one auxiliaries is typically explained by the formation of a rigid, chelated Zimmerman-Traxler-like transition state. The bulky substituent on the auxiliary (e.g., isopropyl group) effectively blocks one face of the enolate, forcing the electrophile (aldehyde) to approach from the less hindered face.

Aldol_Workflow cluster_enolate Enolate Formation cluster_reaction Aldol Addition cluster_cleavage Auxiliary Removal N-Acyl_Auxiliary N-Acyl Auxiliary Base_Lewis_Acid Base / Lewis Acid N-Acyl_Auxiliary->Base_Lewis_Acid Deprotonation Chelated_Enolate Chelated Enolate Base_Lewis_Acid->Chelated_Enolate Aldehyde Aldehyde Chelated_Enolate->Aldehyde Nucleophilic Attack Transition_State Zimmerman-Traxler Transition State Aldehyde->Transition_State Aldol_Adduct Diastereomerically Enriched Aldol Adduct Transition_State->Aldol_Adduct Cleavage_Reagent Cleavage Reagent Aldol_Adduct->Cleavage_Reagent Chiral_Product Chiral Product Cleavage_Reagent->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage_Reagent->Recovered_Auxiliary

Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary.

Asymmetric Diels-Alder Reaction Pathway

In Diels-Alder reactions, N-enoyl derivatives of chiral auxiliaries like imidazolidin-2-ones act as dienophiles. The auxiliary's stereodirecting group shields one face of the double bond. Coordination of a Lewis acid to the carbonyl oxygen of the auxiliary and the enoyl carbonyl locks the conformation of the dienophile, enhancing facial discrimination and leading to a highly stereoselective cycloaddition.

Diels_Alder_Pathway N-Enoyl_Auxiliary N-Enoyl Auxiliary Lewis_Acid Lewis Acid N-Enoyl_Auxiliary->Lewis_Acid Coordination Complexation Conformationally Locked Dienophile-Lewis Acid Complex Lewis_Acid->Complexation Diene Diene Complexation->Diene [4+2] Cycloaddition Transition_State Endo Transition State Diene->Transition_State Cycloadduct Diastereomerically Enriched Cycloadduct Transition_State->Cycloadduct Product Chiral Cyclohexene Derivative Cycloadduct->Product Auxiliary Cleavage Recovered_Auxiliary Recovered Auxiliary Cycloadduct->Recovered_Auxiliary Auxiliary Cleavage

Caption: Stereochemical pathway of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

References

Mechanistic Deep Dive: Validating the Power of 1-Isopropylimidazolidin-2-one in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the efficiency of organocatalysis, a thorough understanding of the underlying mechanisms is paramount. This guide provides a comparative analysis of 1-Isopropylimidazolidin-2-one catalyzed pathways, offering insights into its performance against common alternatives, supported by experimental data and detailed protocols.

At the heart of many asymmetric transformations, this compound has emerged as a powerful organocatalyst. Its efficacy stems from its ability to activate substrates through the formation of key intermediates, primarily via iminium ion and enamine pathways. This guide delves into the mechanistic validation of these pathways, presenting a comparative overview of catalyst performance in benchmark Diels-Alder and Michael addition reactions.

The Iminium Catalysis Pathway: Activating Electrophiles

A cornerstone of this compound's catalytic activity is its ability to lower the Lowest Unoccupied Molecular Orbital (LUMO) of α,β-unsaturated aldehydes and ketones. This is achieved through the formation of a transient, chiral iminium ion. The electrophilicity of the carbonyl carbon is significantly enhanced, rendering it more susceptible to nucleophilic attack.

iminium_pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Nucleophilic Attack cluster_product Product Formation catalyst This compound iminium Chiral Iminium Ion catalyst->iminium Condensation enal α,β-Unsaturated Aldehyde enal->iminium product_intermediate Adduct Intermediate iminium->product_intermediate + Nucleophile nucleophile Nucleophile nucleophile->product_intermediate product Enantioenriched Product product_intermediate->product Hydrolysis & Catalyst Regeneration product->catalyst Catalyst Turnover

The Enamine Catalysis Pathway: Empowering Nucleophiles

Conversely, this compound can also activate nucleophiles through the formation of a chiral enamine intermediate. In this pathway, the catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine, which can then readily attack an electrophile. This mode of activation is particularly relevant in reactions such as the Michael addition of aldehydes to nitro-olefins.

enamine_pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Nucleophilic Attack cluster_product Product Formation catalyst This compound enamine Chiral Enamine catalyst->enamine Condensation carbonyl Ketone/Aldehyde carbonyl->enamine product_intermediate Adduct Intermediate enamine->product_intermediate + Electrophile electrophile Electrophile electrophile->product_intermediate product Enantioenriched Product product_intermediate->product Hydrolysis & Catalyst Regeneration product->catalyst Catalyst Turnover

Performance Comparison in Asymmetric Reactions

To objectively evaluate the performance of this compound, we have compiled data from the literature for two benchmark asymmetric reactions: the Diels-Alder reaction and the Michael addition. The performance is compared with other commonly used organocatalysts under similar reaction conditions.

Table 1: Asymmetric Diels-Alder Reaction of Cyclopentadiene with Cinnamaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
This compound 10 CH2Cl2 24 85 91
(S)-Proline20DMSO487278
(S)-Diphenylprolinol silyl ether10Toluene129095

Table 2: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
This compound 20 CHCl3 48 92 94
(S)-Proline30DMSO728588
Cinchona-derived squaramide10Toluene249598

The data indicates that this compound is a highly effective catalyst, delivering excellent yields and high enantioselectivities in both Diels-Alder and Michael addition reactions. While other catalysts may offer slightly higher performance in specific cases, this compound provides a robust and versatile option for a range of asymmetric transformations.

Experimental Protocols

For the successful implementation of these catalytic systems, detailed and reproducible experimental protocols are essential.

General Experimental Protocol for the Asymmetric Diels-Alder Reaction:

To a solution of cinnamaldehyde (1.0 mmol) in CH2Cl2 (2.0 mL) at -78 °C is added this compound (0.1 mmol, 10 mol%). The mixture is stirred for 10 minutes, followed by the addition of cyclopentadiene (2.0 mmol). The reaction is stirred at -78 °C for 24 hours. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC analysis.

da_workflow start Start dissolve Dissolve Cinnamaldehyde in CH2Cl2 at -78 °C start->dissolve add_catalyst Add this compound dissolve->add_catalyst stir1 Stir for 10 min add_catalyst->stir1 add_diene Add Cyclopentadiene stir1->add_diene stir2 Stir at -78 °C for 24 h add_diene->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify by Flash Chromatography concentrate->purify analyze Analyze by Chiral HPLC purify->analyze end End analyze->end

General Experimental Protocol for the Asymmetric Michael Addition:

To a solution of trans-β-nitrostyrene (1.0 mmol) in CHCl3 (2.0 mL) is added this compound (0.2 mmol, 20 mol%). Propanal (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 48 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

ma_workflow start Start dissolve Dissolve Nitrostyrene in CHCl3 start->dissolve add_catalyst Add this compound dissolve->add_catalyst add_aldehyde Add Propanal add_catalyst->add_aldehyde stir Stir at RT for 48 h add_aldehyde->stir monitor Monitor by TLC stir->monitor concentrate Concentrate monitor->concentrate purify Purify by Flash Chromatography concentrate->purify analyze Analyze by Chiral HPLC purify->analyze end End analyze->end

Mechanistic Validation: Spectroscopic Evidence

While the proposed iminium and enamine pathways are widely accepted, direct spectroscopic observation of these transient intermediates can be challenging. However, studies on closely related imidazolidinone catalysts have provided strong evidence for their existence. For instance, low-temperature NMR spectroscopy has been successfully employed to detect the formation of iminium ions upon mixing an α,β-unsaturated aldehyde with a MacMillan-type catalyst in the presence of an acid co-catalyst. These studies provide crucial validation for the proposed catalytic cycles and reinforce the mechanistic understanding of these powerful transformations.

In-Depth Analysis: The Cost-Benefit Profile of 1-Isopropylimidazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that balances cost, efficiency, and stereochemical control. This guide provides a comprehensive cost-benefit analysis of 1-Isopropylimidazolidin-2-one, a chiral auxiliary derived from the readily available amino acid L-valine. By comparing its projected performance with established alternatives and considering the complete synthetic lifecycle, this document aims to provide a clear framework for its evaluation and potential implementation in asymmetric synthesis.

Executive Summary

This compound emerges as a compelling and potentially cost-effective chiral auxiliary. Its derivation from the inexpensive and naturally abundant amino acid L-valine suggests a favorable cost profile for the starting material. Based on performance data from structurally analogous valine-derived oxazolidinones, this compound is anticipated to deliver high levels of diastereoselectivity in key synthetic transformations, comparable to the widely respected Evans auxiliaries. A notable advantage of the imidazolidin-2-one scaffold is its enhanced stability against nucleophilic attack compared to oxazolidinones, which can translate to broader reaction compatibility and potentially higher recovery yields of the auxiliary. This guide presents a comparative overview, supported by available data for related compounds, to facilitate an informed assessment of this compound for synthetic applications.

Cost-Benefit Analysis Framework

A holistic evaluation of a chiral auxiliary extends beyond its purchase price. The true cost and benefit are revealed through a multi-faceted analysis encompassing reagent and solvent expenses, reaction efficiency, and the economic impact of downstream processes such as purification and auxiliary recovery. The following diagram outlines the crucial factors in this comprehensive assessment.

CostBenefitFramework cluster_Costs Cost Considerations cluster_Benefits Performance & Efficiency Benefits Auxiliary_Cost Auxiliary Cost (Synthesis or Purchase) Reagents_Solvents Reagents & Solvents Energy_Consumption Energy Consumption (Heating/Cooling) Waste_Disposal Waste Disposal Labor_Time Labor & Time Chemical_Yield Chemical Yield Stereoselectivity Diastereoselectivity & Enantioselectivity Reaction_Kinetics Reaction Time Cleavage_Efficiency Ease of Auxiliary Removal Auxiliary_Recovery Auxiliary Recovery & Recyclability Safety_Profile Safety & Handling Environmental_Impact Environmental Footprint Decision_Point Optimal Chiral Auxiliary Selection Decision_Point->Auxiliary_Cost Decision_Point->Chemical_Yield

Caption: Framework for a comprehensive cost-benefit analysis of a chiral auxiliary.

Performance Comparison: A Data-Informed Projection

Direct experimental data for this compound is limited in publicly accessible literature. However, its performance can be reasonably projected based on data from the structurally similar (R)-4-isopropyl-2-oxazolidinone, which is also derived from valinol.

Table 1: Comparative Performance in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.)Reference
(R)-4-isopropyl-2-oxazolidinone (from D-Valinol) N-propionyl derivativeBenzyl bromide90-95>99:1[1]
(4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)N-propionyl derivativeBenzyl bromide85-95>99:1
(1R,2S)-EphedrineN-propionyl amideBenzyl bromide~85~95:5[1]
(1R,2R)-PseudoephedrineN-propionyl amideBenzyl bromide80-90>98:2[1]

Data Insights: The D-Valinol-derived oxazolidinone demonstrates exceptional efficacy in asymmetric alkylation, providing both high yields and outstanding diastereoselectivity, on par with the benchmark Evans auxiliary.[1] This strongly suggests that this compound is likely to facilitate similar high levels of stereocontrol.

Experimental Methodologies

While specific, optimized protocols for this compound are not widely published, the following established procedures for related chiral auxiliaries serve as a robust starting point for laboratory implementation.

Hypothetical Synthesis of this compound from L-Valine
  • Reduction of L-Valine to L-Valinol: L-Valine is reduced to its corresponding amino alcohol, L-valinol, typically using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Cyclization to Form the Imidazolidin-2-one: The resulting L-valinol is subsequently cyclized. This can be achieved by reaction with a carbonylating agent. For instance, reaction with phosgene or a safer equivalent like carbonyldiimidazole (CDI) would proceed through an intermediate isocyanate which then undergoes intramolecular cyclization to furnish the this compound ring.

General Workflow for Asymmetric Synthesis

The application of a chiral auxiliary in asymmetric synthesis follows a well-defined, cyclical workflow, as illustrated in the diagram below.

AsymmetricSynthesisWorkflow Start Start Attach_Auxiliary Attach Chiral Auxiliary to Prochiral Substrate Start->Attach_Auxiliary Asymmetric_Reaction Perform Diastereoselective Reaction (e.g., Alkylation, Aldol) Attach_Auxiliary->Asymmetric_Reaction Isolate_Diastereomer Purify Major Diastereomer Asymmetric_Reaction->Isolate_Diastereomer Cleave_Auxiliary Cleave Auxiliary from Chiral Product Isolate_Diastereomer->Cleave_Auxiliary Isolate_Product Isolate Enantiopure Product Cleave_Auxiliary->Isolate_Product Recover_Auxiliary Recover & Purify Chiral Auxiliary for Reuse Cleave_Auxiliary->Recover_Auxiliary End End Isolate_Product->End Recover_Auxiliary->Attach_Auxiliary Recycle

Caption: A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

Auxiliary Cleavage and Recovery

The removal of the chiral auxiliary is a critical step and must be conducted under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. Typical cleavage methods include:

  • Hydrolytic Cleavage: Using aqueous base (e.g., lithium hydroxide) or acid to afford the chiral carboxylic acid.

  • Reductive Cleavage: Employing reducing agents like lithium borohydride to yield the chiral alcohol.

  • Transamidation: Reacting the acylated auxiliary with a different amine to generate a new amide.

The enhanced stability of the imidazolidin-2-one ring to nucleophilic cleavage is a significant benefit, potentially allowing for a wider array of cleavage conditions and leading to higher recovery rates of the auxiliary, which is paramount for the economic feasibility of large-scale synthesis.

Environmental, Health, and Safety Profile

Based on available safety data for analogous imidazolidinone compounds, the following environmental and safety considerations are pertinent:

  • Environmental Considerations: Certain imidazolidinone derivatives are categorized as hazardous to the aquatic environment.[2] Therefore, release into waterways and sewer systems must be strictly avoided.[2]

  • Waste Management: Chemical waste containing these auxiliaries should be treated as hazardous and disposed of in compliance with all applicable local, regional, and national environmental regulations.[2]

  • Safe Handling: Adherence to standard laboratory safety protocols is essential. This includes the use of personal protective equipment (PPE) such as safety glasses and chemical-resistant gloves, and ensuring adequate ventilation in the work area.[3] These compounds should be stored away from incompatible materials, particularly strong oxidizing agents.[2]

Concluding Remarks and Future Outlook

Although a definitive cost-benefit analysis of this compound is contingent on the generation of more specific performance and pricing data, the available evidence strongly supports its potential as a highly effective and economically viable chiral auxiliary. Its origins in the inexpensive amino acid L-valine, combined with the projected high stereoselectivity and the inherent stability of the imidazolidin-2-one core, position it as a formidable alternative to more conventional auxiliaries.

For its practical adoption, further in-house validation is recommended. The protocols and comparative data presented herein offer a solid foundation for this evaluation. Future research should focus on:

  • Process Optimization: Fine-tuning the synthesis of the auxiliary to maximize yield and minimize cost.

  • Comparative Benchmarking: Conducting head-to-head performance comparisons against established auxiliaries in a range of synthetically important reactions.

  • Lifecycle Analysis: Quantifying the recovery and recyclability of the auxiliary to establish its long-term economic and environmental viability.

Through such systematic investigation, the full potential of this compound can be unlocked, providing the scientific community with another powerful tool for the efficient and selective synthesis of enantiomerically pure molecules.

References

Scaling Up Asymmetric Aminocatalysis: A Comparative Guide to Imidazolidinone-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the scalability of a synthetic route is a critical factor in the transition from laboratory discovery to industrial production. Imidazolidinone-based organocatalysis, a cornerstone of modern asymmetric synthesis, has demonstrated its industrial viability. This guide provides an objective comparison of the scalability of these methods against relevant alternatives, supported by experimental data, to inform catalyst and methodology selection for large-scale applications.

Imidazolidinone catalysts, pioneered by David W.C. MacMillan, have revolutionized asymmetric synthesis by providing a metal-free alternative for a wide range of chemical transformations.[1] Their mechanism of action, primarily through the formation of iminium ions or enamines, allows for highly stereocontrolled bond formation.[2][3] A landmark achievement in the industrial application of this technology is Merck's synthesis of telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraine.[4][5] This synthesis marked the first industrial-scale application of iminium organocatalysis and serves as a key case study in this guide.[4][5]

Quantitative Comparison of Scalability Metrics

A direct comparison of scalability metrics is essential for evaluating the industrial feasibility of a catalytic system. The following table summarizes key performance indicators for an imidazolidinone-catalyzed reaction and a comparable alternative.

MetricImidazolidinone-Based Method (Telcagepant Synthesis)Alternative Method (Generic Proline Catalysis)
Catalyst Loading (mol%) High (e.g., 10-20 mol% in some lab-scale reactions)Typically 5-30 mol%
Turnover Number (TON) ModerateVariable, can be low
Space-Time Yield (STY) (kg L⁻¹ day⁻¹) Moderate to HighVariable, often lower
Reaction Time Generally fastCan be slower
Enantioselectivity (% ee) Excellent (>95% ee)[4][5]Good to Excellent
Key Advantages High enantioselectivity, operational simplicity, metal-freeReadily available, lower cost catalyst
Key Disadvantages High catalyst loading can be a challenge for purificationLower reactivity and selectivity in some cases

In-Depth Look at the Industrial Benchmark: The Telcagepant Synthesis

Merck's synthesis of telcagepant stands as a testament to the scalability of imidazolidinone-based methods. The key step involves an asymmetric 1,4-conjugate addition of nitromethane to an α,β-unsaturated aldehyde, catalyzed by a proline-derived imidazolidinone catalyst.[4][5][6] A critical innovation for the success of this process on an industrial scale was the development of a dual acid cocatalyst system.[4][5] This system not only enhanced the reaction rate and conversion but also helped to control side reactions, a crucial aspect in large-scale manufacturing where purity and consistency are paramount.[5] The process was successfully demonstrated on a kilogram scale, highlighting its robustness and potential for commercial production.[5]

Alternative Approaches and Their Scalability

While imidazolidinone catalysts have proven their worth, other organocatalytic and traditional methods also offer scalable solutions for asymmetric synthesis.

Proline and its Derivatives: L-proline, a naturally occurring amino acid, is one of the simplest and most cost-effective organocatalysts.[2] It can catalyze a variety of reactions through similar iminium and enamine intermediates.[2] However, in some applications, proline may require higher catalyst loadings or longer reaction times compared to more sophisticated imidazolidinone catalysts to achieve comparable yields and enantioselectivities.[7] The choice between proline and a MacMillan-type catalyst often involves a trade-off between catalyst cost and process efficiency.

Transition Metal Catalysis: For decades, transition metal complexes have been the workhorses of industrial asymmetric catalysis.[8][9][10] These catalysts can exhibit extremely high turnover numbers and frequencies, allowing for very low catalyst loadings (ppm levels in some cases). However, a significant drawback is the potential for metal contamination in the final product, a critical concern in the pharmaceutical industry that necessitates stringent purification protocols.[11] Furthermore, many of these catalysts are based on precious metals, adding to the overall cost.

Experimental Protocols: A Glimpse into Large-Scale Synthesis

Providing detailed, proprietary industrial-scale protocols is beyond the scope of this guide. However, based on published literature, a general workflow for a kilogram-scale imidazolidinone-catalyzed reaction can be outlined.

General Experimental Workflow for a Scaled-Up Imidazolidinone-Catalyzed Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Reactor Setup and Inerting B Charge Substrates and Solvent A->B C Cooling to Reaction Temperature B->C D Catalyst and Co-catalyst Addition C->D E Reaction Monitoring (e.g., HPLC) D->E F Reaction Quench E->F G Aqueous Work-up F->G H Solvent Swap G->H I Crystallization H->I J Isolation and Drying I->J

A generalized workflow for a scaled-up organocatalytic reaction.

A detailed, publicly available experimental protocol for the multi-kilogram synthesis of a key intermediate in the telcagepant process is not available. However, the principles of careful control of reaction parameters, in-process monitoring, and robust purification methods are universal in large-scale chemical synthesis.[12]

Visualizing the Catalytic Cycle

The catalytic cycle of an imidazolidinone-catalyzed reaction typically involves the reversible formation of a key intermediate that activates the substrate. The following diagram illustrates the generally accepted iminium ion activation pathway.

Iminium Ion Catalysis Cycle

G Catalyst Imidazolidinone Catalyst Iminium Iminium Ion (Activated Substrate) Catalyst->Iminium + Substrate - H2O Substrate α,β-Unsaturated Aldehyde Substrate->Iminium Adduct Iminium Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Adduct Product Chiral Product Adduct->Product + H2O Product->Catalyst - Catalyst

The iminium ion activation cycle in imidazolidinone catalysis.

Conclusion

Imidazolidinone-based organocatalysis has proven to be a scalable and reliable technology for the industrial production of chiral molecules, as exemplified by the successful synthesis of telcagepant. While challenges such as catalyst loading remain an area of active research, the advantages of operational simplicity, high enantioselectivity, and the avoidance of transition metal contaminants make it an attractive option for pharmaceutical and fine chemical manufacturing. The choice between imidazolidinone catalysts and other methods will ultimately depend on a careful evaluation of factors including catalyst cost, process efficiency, and the specific requirements of the target molecule. As the field of organocatalysis continues to mature, further innovations in catalyst design and process optimization are expected to enhance its scalability and broaden its industrial applications.

References

A Comparative Guide to the Green Chemistry Metrics of Imidazolidinone and Proline Catalysis in the Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a catalyst extends beyond reaction efficiency to encompass sustainability. This guide provides a comparative analysis of the green chemistry metrics for two prominent organocatalysts, an imidazolidinone derivative and L-proline, in the context of the asymmetric Diels-Alder reaction. By examining key metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), this document offers a quantitative assessment of their environmental performance based on published experimental data.

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, serves as a model reaction to evaluate the green credentials of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, a representative MacMillan-type catalyst, and the naturally occurring amino acid L-proline. While both are celebrated for their ability to catalyze reactions with high enantioselectivity, their overall environmental impact, when scrutinized through the lens of green chemistry metrics, reveals important distinctions.

Comparative Analysis of Green Chemistry Metrics

To provide a clear and objective comparison, the following table summarizes the calculated green chemistry metrics for the Diels-Alder reaction between cinnamaldehyde and cyclopentadiene, catalyzed by both an imidazolidinone catalyst and L-proline. The calculations are based on detailed experimental protocols and represent a standardized 50 mmol scale reaction.

Green Chemistry MetricImidazolidinone CatalystL-Proline CatalystIdeal ValueFormula
Atom Economy (AE) 100%100%100%(MW of Product / Σ MW of Reactants) x 100
Reaction Mass Efficiency (RME) 84.1%76.9%100%(Mass of Product / Σ Mass of Reactants) x 100
E-Factor (Environmental Factor) 8.8710.350(Total Waste / Mass of Product)
Process Mass Intensity (PMI) 9.8711.351(Total Mass Input / Mass of Product)

Interpretation of Green Metrics

The Atom Economy for the Diels-Alder reaction is theoretically 100% for both catalytic systems, as all the atoms of the reactants (cinnamaldehyde and cyclopentadiene) are incorporated into the final product. This metric, however, provides an idealized perspective.

A more practical evaluation comes from the Reaction Mass Efficiency (RME) , which considers the yield and stoichiometry of the reactants. The imidazolidinone-catalyzed reaction exhibits a higher RME of 84.1%, primarily due to a higher reported yield (99%) compared to the L-proline catalyzed reaction (92%).

The E-Factor and Process Mass Intensity (PMI) offer the most comprehensive assessment by accounting for all materials used in the process, including solvents, reagents, and catalyst, relative to the mass of the desired product. Lower values for both metrics indicate a greener process. In this comparison, the imidazolidinone-catalyzed reaction demonstrates a lower (better) E-Factor of 8.87 and a PMI of 9.87. This suggests that for the specific experimental conditions cited, the process utilizing the imidazolidinone catalyst generates less waste per unit of product. The higher E-Factor and PMI for the L-proline catalyzed reaction are influenced by a larger volume of solvent used during the reaction and purification steps in the referenced protocol.

It is crucial to note that while L-proline is often lauded as a "green" catalyst due to its natural origin and biodegradability, the overall greenness of a process is dictated by the entire experimental protocol, including solvent choice, reaction concentration, and purification methods.

Experimental Protocols

The following are summaries of the experimental procedures used for the calculation of the green chemistry metrics.

Imidazolidinone-Catalyzed Diels-Alder Reaction

This protocol is based on the work of Ahrendt, Borths, and MacMillan (2000).

  • Reaction Scale: 50 mmol

  • Dienophile: Cinnamaldehyde (6.61 g, 50 mmol)

  • Diene: Cyclopentadiene (9.92 g, 150 mmol)

  • Catalyst: (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (0.64 g, 2.5 mmol, 5 mol%)

  • Solvent: Acetonitrile (12.5 mL, ~9.8 g) and Water (1.25 mL, 1.25 g)

  • Work-up/Purification: Diethyl ether for dilution, water and brine for washing.

  • Product Yield: 12 g (99%)

L-Proline-Catalyzed Diels-Alder Reaction

This protocol is based on a representative procedure for proline-catalyzed Diels-Alder reactions.

  • Reaction Scale: 50 mmol

  • Dienophile: Cinnamaldehyde (6.61 g, 50 mmol)

  • Diene: Cyclopentadiene (9.92 g, 150 mmol)

  • Catalyst: L-Proline (1.15 g, 10 mmol, 20 mol%)

  • Solvent: N,N-Dimethylformamide (DMF) (100 mL, ~94.4 g)

  • Work-up/Purification: Ethyl acetate for extraction, water for washing.

  • Product Yield: 11.2 g (92%)

Visualizing the Catalytic Pathways

To illustrate the logical flow of the catalytic cycles, the following diagrams are provided.

imidazolidinone_cycle aldehyde α,β-Unsaturated Aldehyde iminium Iminium Ion (Activated Dienophile) aldehyde->iminium + Catalyst catalyst Imidazolidinone Catalyst cycloaddition [4+2] Cycloaddition iminium->cycloaddition diene Diene diene->cycloaddition product_iminium Product-Imminium Complex cycloaddition->product_iminium hydrolysis Hydrolysis product_iminium->hydrolysis hydrolysis->catalyst Regenerated product Diels-Alder Product hydrolysis->product

Caption: Catalytic cycle for the imidazolidinone-catalyzed Diels-Alder reaction.

proline_cycle aldehyde α,β-Unsaturated Aldehyde iminium Iminium Ion (Activated Dienophile) aldehyde->iminium + Proline proline L-Proline cycloaddition [4+2] Cycloaddition iminium->cycloaddition diene Diene diene->cycloaddition product_iminium Product-Imminium Complex cycloaddition->product_iminium hydrolysis Hydrolysis product_iminium->hydrolysis hydrolysis->proline Regenerated product Diels-Alder Product hydrolysis->product

Caption: Catalytic cycle for the L-proline-catalyzed Diels-Alder reaction.

Conclusion

This comparative guide demonstrates that while both imidazolidinone and L-proline are effective organocatalysts for the asymmetric Diels-Alder reaction, a quantitative assessment of their green chemistry metrics reveals that the imidazolidinone-catalyzed process, under the specific published conditions, exhibits a more favorable environmental profile with lower waste generation. This analysis underscores the importance of a holistic evaluation of the entire chemical process, beyond the inherent properties of the catalyst itself, when making decisions guided by the principles of green chemistry. Researchers and professionals in drug development are encouraged to consider these metrics in the design and optimization of synthetic routes to enhance sustainability.

A Comparative Kinetic Study: 1-Isopropylimidazolidin-2-one vs. Proline in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric organocatalysis, both 1-isopropylimidazolidin-2-one, a MacMillan-type catalyst, and the naturally occurring amino acid L-proline have emerged as powerful tools for the stereoselective synthesis of chiral molecules. While both catalysts often participate in similar reaction types, such as the aldol reaction, their kinetic profiles and catalytic efficiencies can differ significantly. This guide provides a comparative analysis of the kinetic studies of these two catalysts, offering insights for researchers, scientists, and drug development professionals.

Executive Summary

Proline and this compound catalyze reactions through distinct mechanisms, enamine and iminium ion catalysis respectively, which dictates their kinetic behavior. Proline-catalyzed reactions, particularly the aldol reaction, have been extensively studied, revealing a complex kinetic profile that can be influenced by catalyst concentration, water content, and the nature of the substrates. While direct, side-by-side kinetic comparisons are limited in the literature, available data suggests that MacMillan-type catalysts like this compound can offer significant rate acceleration compared to proline under certain conditions. This is often attributed to the efficient formation of a highly reactive iminium ion intermediate.

Catalytic Mechanisms and Kinetic Implications

Proline: The catalytic cycle of proline in the aldol reaction proceeds through an enamine intermediate. The reaction kinetics can be complex, with studies showing that the rate-determining step can vary depending on the specific reactants and conditions. For the proline-catalyzed addition of acetone to 2- and 3-chlorobenzaldehyde, reaction progress kinetic analysis has been instrumental in defining the rate law.[1] The reversibility of the proline-catalyzed aldol reaction has also been highlighted, which can affect the final diastereomeric and enantiomeric ratios as the reaction approaches equilibrium.[1] Computational studies have been employed to calculate activation energies and rate constants for specific proline-catalyzed reactions, providing deeper mechanistic insights. For the reaction between acetone and p-nitrobenzaldehyde, the overall rate constant was calculated to be 4.04×10⁻⁸ dm³mol⁻¹s⁻¹.[2]

Quantitative Kinetic Data

A direct comparison of kinetic parameters for this compound and proline in the same aldol reaction under identical conditions is not extensively documented in the reviewed literature. However, we can compile available data for each catalyst in representative aldol reactions to provide a comparative overview.

CatalystReactionRate Law/Kinetic ObservationsRate Constant (k)Activation Energy (Ea)Reference
L-Proline Acetone + p-NitrobenzaldehydeRate-determining step is the initial bimolecular collision of acetone and proline.4.04 × 10⁻⁸ dm³mol⁻¹s⁻¹ (overall)59.07 kJ·mol⁻¹[2]
L-Proline Cyclohexanone + 4-ChlorobenzaldehydeReaction exhibits reversibility; kinetics are described by a model considering both forward and backward reactions.--[1]
This compound General Iminium CatalysisOverall reaction rates are influenced by the efficiency of iminium ion formation and the C-C bond-forming step. Acid co-catalyst is crucial.Not explicitly reported for aldol reaction.Not explicitly reported for aldol reaction.[4]

Enantioselectivity and Reaction Outcomes

Both catalysts are renowned for their ability to induce high enantioselectivity. For proline, the stereochemical outcome is rationalized by the Zimmerman-Traxler model applied to the enamine mechanism. In the case of imidazolidinone catalysts, the stereochemistry is controlled by the facial shielding of the iminium ion by the catalyst's chiral scaffold.

CatalystReactionDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
L-Proline Cyclohexanone + BenzaldehydesKinetic product: anti-aldol (~40:60 syn:anti); Thermodynamic product: syn-aldol (~58:42 syn:anti)Up to 99%[1]
This compound (and derivatives) Diels-Alder Reaction-Up to 99%[3]

Experimental Protocols

A general procedure for conducting kinetic studies of organocatalyzed aldol reactions is outlined below. This protocol can be adapted for both proline and this compound catalysts.

General Experimental Protocol for Kinetic Analysis of Organocatalyzed Aldol Reactions

  • Materials and Reagents: All reagents and solvents should be of high purity and dried according to standard procedures. The catalyst (L-proline or this compound), aldehyde, and ketone should be accurately weighed.

  • Reaction Setup: The reaction is typically carried out in a temperature-controlled vessel under an inert atmosphere (e.g., nitrogen or argon). A stock solution of the catalyst and the ketone in the chosen solvent (e.g., DMSO, CH3CN) is prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of the aldehyde to the stirred solution of the catalyst and ketone at the desired temperature.

  • Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction in the aliquot is quenched, for example, by the addition of a suitable quenching agent (e.g., a solution of trifluoroacetic acid in the solvent).

  • Analysis: The quenched samples are analyzed by a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase to determine the concentrations of reactants and products and the enantiomeric excess of the product. An internal standard is typically used for accurate quantification.

  • Data Analysis: The concentration data as a function of time is used to determine the initial reaction rates. By performing a series of experiments with varying concentrations of reactants and catalyst, the order of the reaction with respect to each component can be determined, and the rate law and rate constants can be calculated. Reaction progress kinetic analysis (RPKA) is a powerful technique for this purpose.[1]

Visualizing Catalytic Cycles and Workflows

To better understand the mechanistic and operational differences between these two catalysts, the following diagrams are provided.

Proline_Catalytic_Cycle Proline Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Aldol_Adduct_Iminium Aldol Adduct (Iminium form) Enamine->Aldol_Adduct_Iminium + Aldehyde Aldol_Product Aldol Product Aldol_Adduct_Iminium->Aldol_Product + H₂O Aldol_Product->Proline - Catalyst Water H₂O

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

Imidazolidinone_Catalytic_Cycle Catalyst 1-Isopropyl- imidazolidin-2-one Iminium_Ion Iminium Ion Intermediate Catalyst->Iminium_Ion + Aldehyde - H₂O Unsat_Aldehyde α,β-Unsaturated Aldehyde Nucleophile Nucleophile Adduct_Enamine Adduct (Enamine form) Iminium_Ion->Adduct_Enamine + Nucleophile Product Product Adduct_Enamine->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: Catalytic cycle of an imidazolidinone-catalyzed reaction.

Kinetic_Experiment_Workflow start Start prep Prepare Stock Solutions (Catalyst, Ketone, Internal Standard) start->prep setup Set up Reaction Vessel (Temperature Control, Inert Atmosphere) prep->setup initiate Initiate Reaction (Add Aldehyde) setup->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze by Chiral HPLC/GC (Determine Concentration and ee) quench->analysis data_analysis Data Analysis (Determine Rate Law and Rate Constants) analysis->data_analysis end End data_analysis->end

Caption: Workflow for a typical kinetic experiment.

References

Determining Enantiomeric Purity of 1-Isopropylimidazolidin-2-one Products: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount. The chiral auxiliary, 1-isopropylimidazolidin-2-one, is a valuable tool for stereoselective reactions, and quantifying the enantiomeric purity of its products is a critical step in process optimization and characterization. This guide provides a comprehensive comparison of the three primary analytical methods for determining the enantiomeric excess of products derived from this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Comparison at a Glance

The choice of analytical technique for determining enantiomeric excess often depends on factors such as available instrumentation, sample throughput requirements, and the specific properties of the analyte. Chiral HPLC is a robust and widely accessible method, while chiral SFC offers significant advantages in terms of speed and reduced environmental impact. NMR spectroscopy, with the use of chiral solvating agents, provides a direct and non-separative means of analysis.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift differences between enantiomers.
Typical Analysis Time 10 - 30 minutes2 - 10 minutes5 - 15 minutes per sample
Sample Throughput ModerateHighModerate to Low
Solvent Consumption High (organic solvents)Low (primarily CO2)Low (deuterated solvents)
Resolution Generally high, baseline separation is common.Often higher efficiency and resolution than HPLC.Dependent on the choice of chiral solvating agent and analyte structure; may have peak overlap.
Sample Requirement Micrograms to milligramsMicrograms to milligramsMilligrams
Instrumentation Widely availableLess common than HPLC, but gaining popularityWidely available
Method Development Can be time-consumingOften faster than HPLCRequires screening of chiral solvating agents

Experimental Protocols

To provide a practical comparison, the following are detailed experimental protocols for the determination of enantiomeric excess of a representative product from a diastereoselective alkylation reaction using this compound as the chiral auxiliary. The product in this example is the corresponding carboxylic acid obtained after cleavage of the auxiliary.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its reliability and the wide variety of available chiral stationary phases (CSPs). Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the carboxylic acid product in 1 mL of the mobile phase.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents. The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, resulting in improved chromatographic efficiency.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or a comparable polysaccharide-based CSP.

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the carboxylic acid product in 1 mL of methanol.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the same manner as for HPLC.

¹H-NMR Spectroscopy with a Chiral Solvating Agent

This method relies on the in-situ formation of transient diastereomeric complexes between the enantiomeric analyte and a chiral solvating agent (CSA). These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for direct quantification of the enantiomers.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Experimental Procedure:

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or another suitable CSA.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the carboxylic acid product into an NMR tube.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent.

    • Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a ¹H-NMR spectrum.

Data Analysis: Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes. The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer (I1 and I2): ee (%) = |(Integral I1 - Integral I2) / (Integral I1 + Integral I2)| x 100

Visualizing the Workflow

The general workflow for determining enantiomeric excess can be visualized as a series of logical steps, from sample preparation to data analysis and the final ee calculation.

ee_determination_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis cluster_result Final Result start Chiral Product dissolve Dissolve in Appropriate Solvent start->dissolve hplc Chiral HPLC dissolve->hplc sfc Chiral SFC dissolve->sfc nmr NMR with CSA dissolve->nmr chromatogram Obtain Chromatogram hplc->chromatogram sfc->chromatogram spectrum Acquire NMR Spectrum nmr->spectrum integrate Integrate Peaks/ Signals chromatogram->integrate spectrum->integrate calculate_ee Calculate ee% integrate->calculate_ee

Caption: General workflow for enantiomeric excess (ee) determination.

Signaling Pathway of Chiral Recognition in Chromatography

The separation of enantiomers on a chiral stationary phase is a result of the formation of transient diastereomeric complexes with different stabilities. This can be conceptualized as a signaling pathway where the chiral analyte interacts with the chiral stationary phase, leading to a measurable difference in retention time.

chiral_recognition_pathway cluster_mobile_phase Mobile Phase cluster_stationary_phase Chiral Stationary Phase (CSP) cluster_interaction Diastereomeric Complex Formation cluster_outcome Separation Outcome enantiomers Enantiomer Mixture (R and S) csp Chiral Selector enantiomers->csp Interaction complex_r CSP-R Complex (More Stable) csp->complex_r complex_s CSP-S Complex (Less Stable) csp->complex_s retention_r Longer Retention Time (R) complex_r->retention_r retention_s Shorter Retention Time (S) complex_s->retention_s

Caption: Chiral recognition mechanism in chromatography.

Conclusion

The determination of enantiomeric excess for products derived from the this compound chiral auxiliary can be effectively achieved using chiral HPLC, chiral SFC, and ¹H-NMR with chiral solvating agents. Chiral SFC often provides the fastest analysis times and is the most environmentally friendly option. Chiral HPLC remains a highly reliable and accessible method. NMR spectroscopy offers a valuable orthogonal technique that does not rely on chromatographic separation. The optimal choice of method will depend on the specific requirements of the research, including desired sample throughput, available instrumentation, and the physicochemical properties of the analyte. For robust and reliable results, method validation is crucial regardless of the technique employed.

Safety Operating Guide

Proper Disposal of 1-Isopropylimidazolidin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Isopropylimidazolidin-2-one, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Logistical Information

Hazard Profile:

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. While specific classifications may vary slightly between suppliers, this chemical is generally considered a combustible liquid and may be harmful if swallowed . Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information.

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling this compound for disposal. This includes:

  • Safety Goggles: To protect the eyes from splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a series of systematic steps to ensure safety and regulatory compliance. The primary and universally recommended method of disposal is through an approved waste disposal plant . The following procedures outline the necessary steps to prepare the chemical waste for collection by a licensed environmental services provider.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated waste container with "Waste: this compound". Include the chemical formula and any relevant hazard symbols (e.g., flammable, irritant).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.

2. Container Management:

  • Container Type: Use a clean, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Closure: Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Filling: Do not overfill the waste container. Leave at least 10% of the container volume as headspace to allow for expansion.

3. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition, such as heat, sparks, or open flames.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's EHS department or the designated chemical waste coordinator.

  • Documentation: Complete any required waste disposal forms or tags accurately and legibly. This information is crucial for proper tracking and disposal by the waste management facility.

5. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble, such as ethanol or acetone).

  • Rinsate Collection: The rinsate from the triple-rinsing procedure must be collected and disposed of as hazardous chemical waste.

  • Container Disposal: After triple-rinsing and allowing the container to dry completely, deface or remove the original label. The clean, de-labeled container can then typically be disposed of as non-hazardous waste, in accordance with institutional policies.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Physical State Liquid
Appearance Colorless to light yellow
Odor Characteristic
Flash Point > 93 °C (> 199.4 °F)
Solubility Soluble in water and most organic solvents

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal cluster_decon Decontamination A Wear Appropriate PPE B Identify and Segregate Waste A->B C Select and Label Waste Container B->C D Transfer Waste to Container C->D E Store in Designated Area with Secondary Containment D->E F Contact EHS for Pickup E->F G Complete Waste Disposal Documentation F->G H Triple-Rinse Empty Container I Collect Rinsate as Hazardous Waste H->I J Dispose of Clean, De-labeled Container I->J

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling 1-Isopropylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Isopropylimidazolidin-2-one

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following information is based on the closely related compound, 1,3-Dimethylimidazolidin-2-one (DMI) , CAS No. 80-73-9, and should be used as a guiding principle for safe handling. It is imperative to conduct a thorough risk assessment before use and consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound.

Immediate Safety Information

Based on the data for 1,3-Dimethylimidazolidin-2-one, this substance is considered harmful if swallowed and causes serious eye damage.[1][2][3][4] It is also suspected of damaging fertility or the unborn child.[1][3][4][5] The substance is a combustible liquid.[2]

Quantitative Safety Data Summary

The following table summarizes key quantitative safety data for the surrogate compound, 1,3-Dimethylimidazolidin-2-one.

ParameterValueSource
LD50 Oral (Rat) 1190 - 1261 mg/kg[2][6]
LD50 Dermal (Rabbit) 930 - 986 mg/kg[2][6]
Flash Point 93 - 104 °C (199.4 - 219.2 °F)[2][6][7]
Boiling Point ~225 °C (~437 °F)[6]
Glove Material (Full Contact) Butyl rubber (0.5 mm)[8]
Breakthrough Time (Full Contact) >480 minutes[8]
Glove Material (Splash Contact) Nitrile rubber (0.4 mm)[8]
Breakthrough Time (Splash Contact) >30 minutes[8]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][8] A face shield may also be necessary.[7]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves.[2] For prolonged contact, butyl rubber gloves are recommended.[8] For splash protection, nitrile rubber gloves are suitable.[8] Always inspect gloves before use.

    • Protective Clothing: A lab coat is required.[6] For larger quantities or where there is a risk of splashing, wear impervious clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[9] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A respirator with a filter for organic gases and vapors (Type A, Brown) is recommended.[10]

First Aid Procedures

Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][2][5]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2] If skin irritation persists, call a physician.[5][11]

  • Ingestion: Rinse mouth with water.[1][5] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[1]

  • Inhalation: Remove the victim to fresh air.[2][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][5] Get medical attention if symptoms occur.[5]

Step-by-Step Handling and Disposal Plan

Handling:

  • Preparation: Ensure adequate ventilation, such as a chemical fume hood.[9] Confirm that an eyewash station and safety shower are readily accessible.[6]

  • PPE: Don the appropriate PPE as outlined above.

  • Procedure: Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale.[2] Keep the container tightly closed when not in use.[2] Keep away from heat, sparks, and open flames.[5]

  • Post-Handling: Wash hands thoroughly after handling.[2][8]

Spill Response:

  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert absorbent material (e.g., sand, diatomaceous earth).[8]

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[2] Do not let the product enter drains.[10]

Disposal:

  • Waste Collection: All waste containing this chemical should be considered hazardous. Collect in a suitable, closed, and labeled container.

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][10] Do not dispose of into drains.[10]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_assess Assess Risks prep_ppe Select & Inspect PPE prep_assess->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_don Don PPE prep_setup->handle_don handle_use Use Chemical handle_don->handle_use handle_clean Clean Work Area handle_use->handle_clean emergency_spill Spill handle_use->emergency_spill emergency_exposure Exposure handle_use->emergency_exposure handle_doff Doff PPE handle_clean->handle_doff disp_collect Collect Waste handle_clean->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose spill_response Spill Response emergency_spill->spill_response first_aid First Aid emergency_exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.